molecular formula C5H5BrN2O2 B3430774 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 861382-63-0

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3430774
CAS No.: 861382-63-0
M. Wt: 205.01 g/mol
InChI Key: XIZPNSLYWMMPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.95344 g/mol and the complexity rating of the compound is 153. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZPNSLYWMMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309739
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-52-5, 861382-63-0
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82231-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 82231-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 861382-63-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core chemical and physical properties, outline logical synthetic pathways, and explore its reactivity. The narrative emphasizes the compound's role as a privileged scaffold, elucidating how its distinct functional groups can be strategically manipulated to generate diverse chemical libraries for screening against various therapeutic targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact effectively with a wide range of biological targets.[1] this compound (CAS No. 82231-52-5) represents a strategically functionalized derivative of this core.[3] The presence of a carboxylic acid, a bromine atom, and a methyl group on the pyrazole ring provides three distinct points for chemical modification, making it an exceptionally valuable starting material for the synthesis of novel drug candidates.[1][4] This guide will explore the essential technical details of this compound, providing a foundation for its application in synthetic and medicinal chemistry projects.

Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is critical for experimental design. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource
CAS Number 82231-52-5[3]
Molecular Formula C₅H₅BrN₂O₂[5]
Molecular Weight 205.01 g/mol [6]
Monoisotopic Mass 203.95345 Da[5]
Appearance White powder (typical)[7]
Melting Point 211-213°C[1]
Boiling Point (Predicted) 347.4°C at 760 mmHg[1]
InChI Key XIZPNSLYWMMPNI-UHFFFAOYSA-N[5]
SMILES CC1=C(C(=NN1)C(=O)O)Br[5]

Table 1: Core physicochemical properties of this compound.

Synthesis and Purification

While multiple synthetic routes to substituted pyrazoles exist, a common and logical approach involves the construction of the pyrazole ring followed by functional group manipulation. A representative multi-step synthesis is outlined below. The causality behind this pathway lies in using readily available precursors and introducing the key functional groups in a controlled sequence.

Representative Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: (1) Cyclocondensation to form the pyrazole ring, (2) Bromination to install the bromo-substituent, and (3) Oxidation to yield the final carboxylic acid.

G A Ethyl Acetoacetate + Hydrazine B Cyclocondensation A->B Step 1 C 5-Methyl-1H-pyrazol-3(2H)-one B->C D Brominating Agent (e.g., NBS, Br2) C->D Step 2 E 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one D->E F Oxidizing Agent (e.g., KMnO4) E->F Step 3 G 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid F->G

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)
  • Step 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one.

    • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5°C).

    • The choice of a controlled temperature is crucial to manage the exothermic reaction and prevent side-product formation.

    • Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

    • Upon cooling, the product typically precipitates and can be collected by filtration.

  • Step 2: Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one.

    • Dissolve the pyrazolone intermediate from Step 1 in a solvent such as acetic acid or chloroform.

    • Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine, portion-wise. NBS is often preferred for its milder nature and easier handling compared to elemental bromine.

    • Stir the reaction at room temperature until the starting material is consumed.

    • The product can be isolated by quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extracting it into an organic solvent.

  • Step 3: Oxidation to this compound.

    • A similar intermediate, 3-methyl-5-bromopyrazole, has been shown to be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in an acidic solution.[8]

    • Dissolve the bromo-pyrazolone from Step 2 in an aqueous acidic or basic solution and heat to 50-70°C.[8]

    • Slowly add a solution of a strong oxidizing agent like KMnO₄. The reaction is highly exothermic and requires careful control of the addition rate.

    • After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

    • The filtrate is then acidified, causing the desired carboxylic acid product to precipitate. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of mass spectrometry and NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid (COOH) proton. The N-H proton of the pyrazole ring will also appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms: the methyl carbon, the two sp² carbons of the pyrazole ring, the brominated carbon, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6] The observed mass should correspond to the calculated molecular weight of 205.01 g/mol .[6]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three reactive sites, allowing for orthogonal chemical modifications.

  • Carboxylic Acid Group: The -COOH group is a versatile handle for forming amides, esters, and other derivatives.[4] This is commonly achieved through activation with reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or thionyl chloride, followed by reaction with an amine or alcohol.[9] This functionality is critical for modulating solubility and creating moieties that can interact with biological targets.

  • Bromo Group: The bromine atom at the 4-position is an excellent leaving group for metal-catalyzed cross-coupling reactions.[4] This allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki or Sonogashira couplings, enabling the rapid expansion of molecular complexity.[4][9]

  • Pyrazole N-H: The pyrazole ring contains a nucleophilic nitrogen that can be alkylated or arylated, for instance, by reaction with alkyl halides or arylboronic acids under appropriate conditions. This modification can significantly impact the compound's steric and electronic properties.

G Core 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Amide Amide Formation (R-NH2, Coupling Agent) Core->Amide -COOH Ester Esterification (R-OH, Acid Catalyst) Core->Ester -COOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Core->Suzuki -Br N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation -NH P_Amide Amide Derivative Amide->P_Amide P_Ester Ester Derivative Ester->P_Ester P_Suzuki 4-Aryl Derivative Suzuki->P_Suzuki P_N_Alkylation 1-Alkyl Derivative N_Alkylation->P_N_Alkylation

Caption: Key reactivity and derivatization pathways for the title compound.

Applications in Research and Drug Discovery

The primary application of this compound is as a building block for creating libraries of novel compounds for biological screening.[1] Derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Properties: The pyrazole scaffold is present in several approved and investigational anticancer agents.[2] Derivatives of this compound have been studied for their potential antitumor properties against various cancer cell lines.[1]

  • Anti-inflammatory and Analgesic Agents: The pyrazole core is famously found in the COX-2 inhibitor Celebrex.[1] Research suggests that compounds derived from this scaffold can exhibit anti-inflammatory and analgesic activity.[1]

  • Anticonvulsant Activity: Studies have also explored the potential of this compound and its derivatives as anticonvulsant agents.[1]

  • Agrochemicals: The biological activity of pyrazole derivatives extends to agricultural applications, with potential uses in the development of new agrochemicals.[1][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[10][11]

    • H312: Harmful in contact with skin (reported by some suppliers).[10]

    • H315: Causes skin irritation.[10][11]

    • H319: Causes serious eye irritation.[10][11]

    • H332: Harmful if inhaled (reported by some suppliers).[10]

    • H335: May cause respiratory irritation.[10][11]

  • Precautionary Statements (selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling Recommendations: This compound should be handled in a well-ventilated area, preferably a fume hood.[11] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Avoid generating dust.[10] Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and the pyrazole ring itself—provides chemists with a powerful tool for constructing complex molecular architectures. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively harness its potential to develop the next generation of pharmaceuticals and functional materials.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. Available from: [Link]

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246. Available from: [Link]

  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783. Available from: [Link]

Sources

A Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers versatile handles for synthetic elaboration.[1][2] This document details the compound's structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents a proposed synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The insights herein are curated to support researchers in leveraging this molecule for the rational design and synthesis of compound libraries for drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The ring is substituted at the 3-position with a carboxylic acid group, at the 4-position with a bromine atom, and at the 5-position with a methyl group. The "1H" designation indicates that a nitrogen atom at position 1 bears a hydrogen, leading to the potential for prototropic tautomerism, a common feature in N-unsubstituted pyrazoles.[3][4]

dot

Figure 1: Chemical structure of the target compound.

Physicochemical and Spectroscopic Profile

A summary of the key chemical properties for this compound is provided below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 82231-52-5[5]
Molecular Formula C₅H₅BrN₂O₂[6]
Molecular Weight 205.01 g/mol [6]
Appearance Expected to be a white to off-white solidN/A
Purity ≥98% (typical for commercial samples)[5]
Spectroscopic Data

The following table outlines the expected signals in key spectroscopic analyses, which are critical for structural confirmation during and after synthesis.[7]

TechniqueExpected Signals and Interpretation
¹H NMR ~13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (COOH).~12.0 ppm (s, 1H): Broad singlet for the pyrazole N-H proton.~2.4 ppm (s, 3H): Singlet for the methyl group (CH₃) protons. The exact chemical shift can vary based on solvent.
¹³C NMR ~165 ppm: Carbonyl carbon of the carboxylic acid.~145-155 ppm: C3 and C5 carbons of the pyrazole ring.~95 ppm: C4 carbon bearing the bromine atom (shielded by bromine's inductive effect).~12 ppm: Methyl group carbon.
Mass Spec (MS) [M-H]⁻: ~202.9, 204.9 m/z.The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two major peaks of nearly equal intensity, separated by 2 Da, confirming the presence of a single bromine atom.

Synthesis and Reactivity

While specific literature detailing a full synthesis of this exact isomer is sparse, a reliable synthetic route can be proposed based on established pyrazole chemistry.[8][9] The general strategy involves constructing the substituted pyrazole ring followed by modification of a functional group to yield the final carboxylic acid.

Proposed Synthetic Protocol

Step 1: Synthesis of 3,5-dimethyl-4-bromo-1H-pyrazole This step creates the core brominated pyrazole scaffold.

  • To a stirred solution of 2,4-pentanedione in acetic acid, slowly add an equimolar amount of hydrazine hydrate at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours to form 3,5-dimethyl-1H-pyrazole.

  • Dissolve the resulting pyrazole in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution to 0°C and slowly add one equivalent of N-Bromosuccinimide (NBS). The use of NBS is a standard and mild method for selective bromination of electron-rich heterocycles.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Work up the reaction by washing with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a standard aqueous workup and purification by column chromatography to yield 3,5-dimethyl-4-bromo-1H-pyrazole.

Step 2: Selective Oxidation to this compound This step converts one of the methyl groups into the target carboxylic acid.

  • Suspend the 3,5-dimethyl-4-bromo-1H-pyrazole in an aqueous solution.

  • Add 2-3 equivalents of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a portion-wise manner while maintaining the temperature below 40°C. KMnO₄ is a classic reagent for oxidizing alkyl side chains on aromatic and heteroaromatic rings.[8]

  • Heat the mixture to reflux (around 70-80°C) for 8-12 hours.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench the excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the clear filtrate with concentrated HCl to a pH of 2-3. The desired carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

This molecule is a trifunctional building block, offering multiple sites for chemical modification, making it highly valuable for creating diverse chemical libraries. The reactivity of the bromine atom, the carboxylic acid, and the pyrazole nitrogens can be selectively addressed.

dot

G center 4-bromo-5-methyl- 1H-pyrazole- 3-carboxylic acid n_alkylation N-Alkylation / Arylation center->n_alkylation  N-H amide Amide Coupling (EDC, HATU, etc.) center->amide  COOH suzuki Suzuki / Sonogashira Cross-Coupling center->suzuki  Br

Figure 2: Key reaction sites for chemical derivatization.
  • Carboxylic Acid (COOH): This group is readily converted into esters, amides, or acid chlorides. Amide coupling reactions using standard reagents (e.g., HATU, EDC) are fundamental in drug development for linking this scaffold to other fragments or amines.

  • Bromine Atom (Br): The C4-Br bond is a prime handle for metal-catalyzed cross-coupling reactions.[10] Suzuki, Sonogashira, Stille, or Buchwald-Hartwig reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents at this position, dramatically increasing molecular complexity.[11]

  • Pyrazole N-H: The secondary amine in the pyrazole ring can be alkylated or arylated under basic conditions to introduce substituents at the N1 position. This modification is critical for modulating physicochemical properties like solubility and for exploring interactions with biological targets.

Applications in Medicinal Chemistry

Pyrazole carboxylic acids are foundational scaffolds in modern drug discovery.[2] Their rigid five-membered ring structure serves as an excellent platform for orienting substituents in a well-defined three-dimensional space, which is crucial for optimizing binding to target proteins.

  • Scaffold for Inhibitor Design: The trifunctional nature of this compound allows it to be used as a central scaffold. For instance, the carboxylic acid can be used to form an amide bond with one molecular fragment, while the bromine is replaced via a Suzuki coupling to introduce a second, distinct fragment. This "build-and-couple" strategy is highly efficient for generating libraries of drug-like molecules for screening against kinases, proteases, and other enzyme targets.

  • Bioisostere and Pharmacophore Element: The pyrazole ring itself is a common bioisostere for other aromatic or heteroaromatic rings. The arrangement of hydrogen bond donors (N-H) and acceptors (N) within the ring allows it to participate in key interactions within a protein's active site.

  • Known Biological Activities: While this specific molecule is primarily a building block, the broader class of substituted pyrazoles exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][12] This precedent makes derivatives of this compound attractive candidates for new therapeutic programs. For example, a related compound, 5-bromo-1H-pyrazole-3-carboxylic acid, is a key intermediate in the synthesis of the insecticide Chlorantraniliprole, demonstrating the industrial relevance of this chemical class.[8]

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazard Information: Based on related compounds, it may cause skin and eye irritation.[13][14] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important intermediate for chemical and pharmaceutical research. Its well-defined structure and three distinct points for chemical modification provide chemists with a robust and versatile platform for synthesizing novel compounds. The ability to leverage modern synthetic methodologies, particularly cross-coupling reactions, makes this building block exceptionally valuable for generating molecular diversity in the pursuit of new and effective therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 536013, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]
  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
  • ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]
  • Ison, R. et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Symmetry, 5(2), 163-181. [Link]
  • De Gruyter. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. [Link]
  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]
  • Ingenta Connect. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
  • Medium. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]
  • PubChemLite. 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

Sources

"4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" CAS number: 82231-52-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS: 82231-52-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Compound Identity and Physicochemical Profile

This compound is a substituted pyrazole, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules. The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole ring creates a versatile scaffold for chemical diversification. The bromine atom serves as a convenient handle for cross-coupling reactions, the carboxylic acid allows for amide bond formation and other modifications, and the pyrazole core itself is a "privileged scaffold" found in numerous approved drugs.[1]

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 82231-52-5[2]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight ~205.01 g/mol [1]
IUPAC Name This compound[2]
Melting Point 211-213°C[1]
Boiling Point 347.4°C (at 760 mmHg)[1]
Appearance White powder[3]

The compound's high melting point and boiling point suggest significant intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and the pyrazole ring's N-H, contributing to its stability under typical laboratory conditions.[1]

Synthesis, Reactivity, and Strategic Utility

The true value of this molecule lies in its synthetic accessibility and predictable reactivity, making it a reliable starting point for complex molecular design.

Synthetic Pathways

While multiple specific synthetic routes exist, a common and logical approach involves the construction of the pyrazole ring followed by functional group manipulation. A generalized workflow is as follows:

  • Ring Formation : A condensation reaction between a hydrazine (like methylhydrazine) and a 1,3-dicarbonyl compound is a foundational method for creating the pyrazole core.

  • Bromination : The formed pyrazole ring can be selectively brominated at the 4-position using a suitable brominating agent. The electron-rich nature of the pyrazole ring facilitates this electrophilic substitution.

  • Carboxylation/Oxidation : A functional group at the 3-position (e.g., a methyl group) can be oxidized to a carboxylic acid, or a carboxylation reaction can be performed directly. For instance, oxidation of a corresponding methylpyrazole can be achieved using a strong oxidizing agent like potassium permanganate.[4]

The choice of this multi-step synthesis over other methods is driven by the high yields and regioselectivity that can be achieved at each step, ensuring the final product has the desired arrangement of functional groups.[5]

G cluster_0 Core Synthesis Logic Precursors Precursors Pyrazole Core Formation Pyrazole Core Formation Precursors->Pyrazole Core Formation Condensation Selective Bromination Selective Bromination Pyrazole Core Formation->Selective Bromination Electrophilic Substitution Oxidation/Carboxylation Oxidation/Carboxylation Selective Bromination->Oxidation/Carboxylation Functional Group Interconversion Final Product Final Product Oxidation/Carboxylation->Final Product G cluster_1 Role in Medicinal Chemistry CoreScaffold 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Coupling Suzuki / Buchwald-Hartwig (via Bromo Group) CoreScaffold->Coupling Amidation Amide Bond Formation (via Carboxylic Acid) CoreScaffold->Amidation DiverseLibrary Diverse Chemical Library Coupling->DiverseLibrary Amidation->DiverseLibrary Screening High-Throughput Screening DiverseLibrary->Screening Biological Assays HitCompound Hit Compound Screening->HitCompound

Caption: Logical workflow from building block to drug discovery hit.

Analytical Characterization Protocol

Confirming the identity and purity of the compound is paramount. A multi-technique approach ensures a self-validating system of analysis. Spectral data for this compound and its analogs are available in various databases. [6][7]

Protocol: ¹H NMR Spectroscopy for Structural Verification

This protocol outlines the steps to acquire a proton nuclear magnetic resonance (¹H NMR) spectrum, a primary technique for structural elucidation.

Objective: To verify the chemical structure by analyzing the chemical shifts, integration, and multiplicity of proton signals.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Rationale: A deuterated solvent is used to avoid a large interfering solvent signal in the spectrum. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Rationale: Proper setup ensures optimal data quality. Shimming corrects for magnetic field inhomogeneities, leading to sharper peaks.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Rationale: Standard proton acquisition parameters are usually sufficient. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

    • Acquire a standard ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis (Expected Signals):

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

    • Pyrazole N-H Proton: A broad singlet, its position can vary.

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically in the 2.0-2.5 ppm region.

    • Self-Validation: The presence and correct integration of these signals provide strong evidence for the compound's identity. The absence of significant impurity peaks confirms its purity.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

Hazard Profile

Based on GHS classifications for this compound and structurally similar chemicals, the following hazards are identified:

  • H302: Harmful if swallowed. [6][8]* H315: Causes skin irritation. [6][8]* H319: Causes serious eye irritation. [6][8]* H335: May cause respiratory irritation. [6][8]

Safe Handling Protocol

Objective: To minimize exposure and ensure safe laboratory practice.

  • Engineering Controls:

    • Rationale: The first line of defense is to contain the hazard at its source.

    • Always handle the solid powder within a certified chemical fume hood to prevent inhalation of dust. [9][10] * Ensure an eyewash station and safety shower are readily accessible. [10]

  • Personal Protective Equipment (PPE):

    • Rationale: PPE provides a barrier between the user and the chemical.

    • Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [9][10]

  • Handling Procedure:

    • Avoid generating dust when weighing or transferring the material. [9] * Use spatulas and weigh boats; clean all equipment thoroughly after use.

    • Do not eat, drink, or smoke in the laboratory. [9] * Wash hands thoroughly after handling, even if gloves were worn. [9]

  • Storage:

    • Rationale: Proper storage prevents degradation and accidental spills.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8] * Keep away from incompatible materials such as strong oxidizing agents.

G cluster_2 Laboratory Safety Workflow Assess Assess Hazards (H302, H315, H319, H335) Control Engineering Controls (Fume Hood) Assess->Control Mitigate Protect Wear Required PPE (Gloves, Goggles, Lab Coat) Control->Protect Handle Handle Compound Protect->Handle Store Store Securely Handle->Store After Use Dispose Dispose Waste Properly Handle->Dispose

Caption: A workflow for the safe handling of laboratory chemicals.

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategically designed molecular tool. Its combination of a stable, biologically relevant pyrazole core with versatile functional groups for chemical modification makes it an invaluable asset in the fields of organic synthesis and drug discovery. Understanding its properties, reactivity, and safe handling procedures empowers researchers to fully leverage its potential in developing the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • Blord. (2025, December 2). 3-Amino-5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: A Premium Chemical Compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks.[1][2] 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound, has emerged as a significant intermediate, providing a robust scaffold for the development of complex pharmaceutical agents.[3][4] Its unique trifunctional architecture—a pyrazole core, a reactive bromine atom, and a carboxylic acid handle—offers chemists a powerful tool for creating diverse molecular libraries aimed at a range of biological targets. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Core Molecular and Physical Properties

Accurate characterization of a chemical entity is the foundation of its effective application. The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and chemical synthesis.

Molecular Identity

A clear identification of the molecule is critical for reproducibility and sourcing. The following table consolidates its key identifiers.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 82231-52-5[5][6][7][8]
Molecular Formula C₅H₅BrN₂O₂[5][6][7][9]
Molecular Weight 205.01 g/mol [5][6]
SMILES O=C(C1=NNC(C)=C1Br)O[5]
Physicochemical Characteristics

The physical properties dictate the handling, storage, and reaction conditions for the compound.

PropertyValueNotes
Appearance Off-white solid[10]
Storage Inert atmosphere, room temperature[5][11]

Synthesis and Mechanistic Insights

A plausible synthetic route, adapted from procedures for analogous pyrazole carboxylic acids, is outlined below.[12][13] This multi-step process highlights the causality behind the selection of reagents and conditions, ensuring a robust and reproducible protocol.

Conceptual Synthetic Workflow

The synthesis can be logically divided into three primary stages: pyrazole core formation, regioselective bromination, and side-chain oxidation.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Carboxylic Acid Formation A Ethyl Acetoacetate + Hydrazine B 3-Methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation C 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one B->C N-Bromosuccinimide (NBS) or Br₂ D Target Compound: This compound C->D Strong Oxidizing Agent (e.g., KMnO₄)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations for similar structures.[12]

  • Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one.

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

    • Add hydrazine hydrate dropwise while stirring at room temperature. The choice of hydrazine as the nitrogen source is fundamental for forming the pyrazole heterocycle.

    • Heat the mixture to reflux for 4-6 hours to drive the cyclocondensation reaction to completion.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Bromination to form 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one.

    • Suspend the pyrazolone intermediate in a suitable solvent like acetic acid or chloroform.

    • Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) portion-wise at 0-5 °C. The electron-rich nature of the pyrazolone ring directs bromination to the 4-position. Maintaining a low temperature controls the reaction rate and minimizes side products.

    • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.

  • Step 3: Oxidation to this compound.

    • Dissolve the brominated pyrazole from Step 2 in an aqueous solution of a base (e.g., NaOH).

    • Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), while maintaining the temperature below 40°C. The methyl group at the 5-position is oxidized to a carboxylic acid.[12]

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate, causing the final product to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity. This trifunctionality makes it a cornerstone building block for constructing complex molecules.[3][4]

  • The Carboxylic Acid Group (Position 3): This group is a versatile handle for forming amide and ester linkages. Amide coupling reactions with various amines are common in drug discovery to explore the structure-activity relationship (SAR) by introducing diverse substituents.

  • The Bromine Atom (Position 4): The C-Br bond is an ideal site for metal-catalyzed cross-coupling reactions.[14] Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of aryl, alkynyl, and amino groups, respectively, enabling the rapid expansion of molecular complexity.

  • The Pyrazole N-H (Position 1): The acidic proton on the pyrazole nitrogen can be substituted via N-alkylation or N-arylation reactions, further modifying the compound's steric and electronic properties.

G Core 4-Bromo-5-methyl-1H- pyrazole-3-carboxylic acid Amide Amide Derivatives Core->Amide Amine, Coupling Agent (e.g., DCC, HATU) Ester Ester Derivatives Core->Ester Alcohol, Acid Catalyst Suzuki Aryl/Heteroaryl Derivatives (Suzuki Coupling) Core->Suzuki Boronic Acid, Pd Catalyst Alkylation N-Alkylated/Arylated Derivatives Core->Alkylation Alkyl/Aryl Halide, Base

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[3] Brominated pyrazole carboxylic acids are instrumental in the synthesis of a wide array of biologically active compounds.

  • Enzyme Inhibitors: Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes. For instance, they have been investigated as inhibitors of long-chain L-2-hydroxy acid oxidase (Hao2), a target potentially involved in blood pressure regulation.[15]

  • Anti-inflammatory and Analgesic Agents: The pyrazole core is central to non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This building block is used to synthesize novel analogues for evaluation as anti-inflammatory and analgesic agents.[3][4]

  • Anticancer and Anticonvulsant Research: Derivatives of brominated pyrazoles have shown promise in preclinical studies against specific cancer cell lines and as potential anticonvulsant agents, although further research is needed.[3]

  • Agrochemicals: Beyond pharmaceuticals, these intermediates are crucial for developing modern agrochemicals, including insecticides and fungicides.[4][12] For example, related pyrazole carboxylic acids are key precursors for insecticides like chlorantraniliprole.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is a summary of typical hazards associated with this class of compounds.

  • Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16][17][18]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10][16][17][18]

    • Response: If swallowed, rinse mouth and call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[10][16][17][18]

    • Storage & Disposal: Store in a well-ventilated, dry place with the container tightly closed.[10][18] Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [11]

Conclusion

This compound stands out as a high-value chemical intermediate for scientific research, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactive sites offer a predictable and versatile platform for synthesizing complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers to fully leverage its potential in developing the next generation of therapeutic agents and advanced chemical products.

References

  • CAS NO. 82231-52-5 | this compound. Molbase. [Link]

  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. NIH. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Prospective Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole carboxylic acids are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities and as valuable scaffolds in drug design.[1][2][3] Among these, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid emerges as a compound of significant interest. Its specific substitution pattern—a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position—offers a unique combination of steric and electronic properties, alongside multiple points for chemical modification. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and a prospective analysis of its potential applications in drug discovery and development, grounded in the established roles of structurally related pyrazole derivatives.

Physicochemical and Spectroscopic Profile

A thorough characterization of this compound is fundamental for its application in research and development. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 82231-52-5
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Predicted XlogP 1.2
  • ¹H NMR: Expected signals would include a singlet for the methyl protons and a broad singlet for the carboxylic acid proton. The pyrazole N-H proton would also appear as a broad singlet.

  • ¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon, the two sp² carbons of the pyrazole ring, and the methyl carbon. The carbon bearing the bromine atom would show a characteristic shift.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks around m/z 204 and 206.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=N and C=C stretching frequencies characteristic of the pyrazole ring.

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthetic protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established pyrazole chemistry. The proposed synthesis involves a two-step process: the initial formation of the pyrazole ring system, followed by regioselective bromination.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A Ethyl 2,3-dioxobutanoate C 5-Methyl-1H-pyrazole-3-carboxylic acid A->C Cyclocondensation B Hydrazine hydrate B->C D 5-Methyl-1H-pyrazole-3-carboxylic acid F This compound D->F Electrophilic Aromatic Substitution E Bromine (Br₂) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

  • To a solution of ethyl 2,3-dioxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete cyclocondensation.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 5-methyl-1H-pyrazole-3-carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • 5-Methyl-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • An equimolar amount of bromine (Br₂) is added dropwise to the solution at a controlled temperature, typically at or below room temperature. The pyrazole ring is activated towards electrophilic substitution, and the 4-position is the most likely site of bromination due to the directing effects of the existing substituents.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched, for example, by the addition of a solution of sodium thiosulfate to remove any excess bromine.

  • The product is then isolated by filtration or extraction, followed by purification, typically through recrystallization, to yield pure this compound.

Key Aspects of Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups:

  • Carboxylic Acid: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This provides a handle for attaching the pyrazole scaffold to other molecules of interest, a common strategy in the development of bioactive compounds.

  • Bromo Substituent: The bromine atom at the 4-position is a versatile functional group for further synthetic transformations. It can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a powerful tool for generating chemical diversity and exploring structure-activity relationships (SAR).

  • Pyrazole Ring: The pyrazole ring itself is a stable aromatic system. The N-H proton can be alkylated or acylated to further modify the molecule's properties.

Prospective Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, the well-established pharmacological profile of the pyrazole nucleus allows for a prospective analysis of its potential applications.

Potential as a Kinase Inhibitor Scaffold

The pyrazole core is a prominent feature in numerous kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The substituents on the pyrazole ring play a crucial role in determining binding affinity and selectivity. The this compound scaffold could be elaborated through derivatization of the carboxylic acid and cross-coupling reactions at the bromo position to generate a library of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Prospects in Neurodegenerative Diseases

Certain pyrazole-containing compounds have shown promise as modulators of targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[2] These targets include enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 beta (GSK-3β). The structural features of this compound make it a candidate for derivatization and evaluation against such neurological targets.

Antimicrobial and Antiviral Potential

The pyrazole scaffold is found in a number of compounds with demonstrated antimicrobial and antiviral activities.[1][3] The ability to readily functionalize this compound at multiple positions makes it an attractive starting point for the synthesis of novel antimicrobial and antiviral agents.

The logical progression for exploring the potential of this molecule is illustrated in the following diagram:

Drug_Discovery_Logic A This compound (Core Scaffold) B Chemical Derivatization (Amidation, Esterification, Cross-Coupling) A->B Synthetic Modification C Compound Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A logical workflow for the exploration of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its straightforward, proposed synthesis and the versatile reactivity of its functional groups make it an attractive building block for the generation of diverse chemical libraries. Based on the extensive precedent of the pyrazole scaffold in medicinal chemistry, this compound holds significant potential for the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative disorders, and infectious diseases. Further investigation into its synthesis and biological activities is warranted to fully unlock its potential as a valuable tool for researchers and drug development professionals.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Siddiqui, A. A., & Mishra, R. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Pharmaceuticals, 15(5), 587.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.

Sources

A Computational Chemistry Whitepaper on 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] Among the vast library of pyrazole derivatives, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid stands out as a versatile building block for the synthesis of novel drug candidates. The strategic placement of the bromo, methyl, and carboxylic acid functionalities provides multiple points for chemical modification, enabling the generation of extensive chemical libraries for high-throughput screening.[1]

This technical guide provides a comprehensive overview of a computational chemistry workflow designed to elucidate the structural, electronic, and potential biological activity of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can gain profound insights into the molecule's properties and its interactions with protein targets, thereby accelerating the drug design and development process. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to the exploration of novel pyrazole-based therapeutics.

Part 1: Unveiling Molecular Properties through Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules.[3] By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability.[4][5]

Rationale for DFT in the Analysis of this compound

For a molecule like this compound, a DFT-based approach offers several advantages:

  • Tautomeric Stability: Pyrazole rings can exist in different tautomeric forms. DFT calculations can reliably determine the relative energies of these tautomers, identifying the most stable and thus most likely form to be observed under experimental conditions.[6]

  • Electronic Properties: The distribution of electrons within the molecule, dictated by the electronegative bromine atom and the electron-withdrawing carboxylic acid group, significantly influences its reactivity and intermolecular interactions. DFT provides a detailed picture of this electronic landscape.

  • Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR) and electronic transitions (UV-Vis) can aid in the interpretation of experimental spectra, confirming the synthesis and purity of the compound.[7]

Experimental Protocol: DFT Calculations

The following protocol outlines a robust workflow for conducting DFT studies on this compound.

Step 1: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Select a suitable DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[7][8]

  • Basis Set: Employ a basis set that provides a good balance between accuracy and computational cost, such as 6-311++G(d,p).[6] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[6]

Step 2: Analysis of Electronic Properties

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP):

    • Generate an MEP map to visualize the electrostatic potential on the molecule's surface.

    • The MEP map identifies regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[4]

Expected Quantitative Data

The following table summarizes the key quantitative data that can be obtained from the DFT calculations.

PropertyDescriptionExample Value (Hypothetical)
Total Energy (Hartree)The total electronic energy of the optimized molecule.-2345.6789
HOMO Energy (eV)Energy of the highest occupied molecular orbital, related to the ability to donate an electron.-6.54
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.-1.23
HOMO-LUMO Gap (eV)The energy difference between the HOMO and LUMO, indicating chemical reactivity.5.31
Dipole Moment (Debye)A measure of the overall polarity of the molecule.3.45
Visualization of the DFT Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Analysis cluster_output Step 4: Output start Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary Frequencies Found homo_lumo HOMO-LUMO Analysis check_freq->homo_lumo No Imaginary Frequencies stable_structure Stable Molecular Structure check_freq->stable_structure mep Molecular Electrostatic Potential (MEP) homo_lumo->mep electronic_properties Electronic Properties mep->electronic_properties Docking_Workflow cluster_prep Step 1: Preparation cluster_docking Step 2: Docking Simulation cluster_analysis Step 3: Analysis cluster_output Step 4: Output receptor Receptor Preparation (from PDB) grid Define Binding Site (Grid Box) receptor->grid ligand Ligand Preparation (DFT Optimized Structure) run_docking Run Docking (e.g., AutoDock Vina) ligand->run_docking grid->run_docking poses Analyze Binding Poses run_docking->poses scores Interpret Docking Scores poses->scores interactions Visualize Interactions (H-bonds, Hydrophobic) scores->interactions binding_affinity Estimated Binding Affinity scores->binding_affinity binding_mode Predicted Binding Mode interactions->binding_mode

Caption: A flowchart illustrating the molecular docking workflow.

Conclusion: Integrating Computational Chemistry into Drug Discovery

The computational chemistry workflow detailed in this whitepaper provides a powerful and efficient approach to characterizing novel drug candidates like this compound. By combining the strengths of Density Functional Theory for elucidating intrinsic molecular properties and molecular docking for predicting biological interactions, researchers can make more informed decisions throughout the drug discovery pipeline. This integrated computational strategy not only accelerates the identification and optimization of lead compounds but also reduces the time and cost associated with experimental studies. As computational methods continue to evolve in accuracy and sophistication, their role in shaping the future of pharmaceutical research and development will undoubtedly expand.

References

  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).
  • Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. PubMed.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. NIH. (2025).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. (2014).
  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. (2024).
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Smolecule.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.

Sources

The Genesis and Ascendancy of Pyrazole Carboxylic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the historical milestones, synthetic evolution, and enduring impact of pyrazole carboxylic acids in drug discovery and agrochemical development.

Introduction: A Privileged Scaffold with a Rich History

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." The introduction of a carboxylic acid functionality onto this unassuming ring system unlocked a vast new realm of chemical and therapeutic possibilities, giving rise to a class of compounds that continues to shape the landscape of drug development and crop protection. This technical guide provides a comprehensive journey through the discovery and history of pyrazole carboxylic acids, from their serendipitous beginnings to their current role as indispensable components of blockbuster pharmaceuticals and high-performance agrochemicals. We will delve into the foundational synthetic methodologies, explore the causal links between chemical innovation and biological application, and provide practical insights for researchers navigating this ever-expanding field.

The Dawn of Pyrazole Chemistry: Knorr and Pechmann's Foundational Syntheses

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. While not initially focused on pyrazole carboxylic acids, their discoveries of the pyrazole core laid the essential groundwork for all subsequent developments.

In 1883, Ludwig Knorr, in his pursuit of quinine analogs, serendipitously synthesized the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[3][4] This reaction, now famously known as the Knorr pyrazole synthesis , proved to be a robust and versatile method for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.[5][6][7]

A few years later, in 1898, Hans von Pechmann reported an alternative route to the pyrazole nucleus through the 1,3-dipolar cycloaddition of diazomethane with acetylene.[7][8][9] The Pechmann pyrazole synthesis offered a distinct and powerful approach to this heterocyclic system.[3]

The Emergence of Pyrazole Carboxylic Acids: From a Precursor to a Pharmacophore

While Knorr and Pechmann established the pyrazole ring, the formal entry of pyrazole carboxylic acids into the chemical literature can be traced to the work of Eduard Buchner in 1889. In a landmark experiment, Buchner synthesized the parent pyrazole ring for the first time by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This pivotal moment not only introduced the unsubstituted pyrazole but also highlighted the existence and reactivity of its polycarboxylated derivatives. The initial synthesis of pyrazole-3,4,5-tricarboxylic acid was achieved through the oxidation of a corresponding polysubstituted pyrazole, demonstrating an early method for introducing carboxylic acid groups onto the pyrazole ring.

The foundational syntheses of Knorr and Pechmann were also ingeniously adapted to directly yield pyrazole carboxylic acids. A significant advancement in the Pechmann synthesis was the use of diazoacetic esters in place of diazomethane.[3] The reaction of a diazoacetic ester with an alkyne directly furnishes a pyrazole carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid. This adaptation provided a more direct and versatile route to this important class of compounds.

The Knorr synthesis, too, proved amenable to the preparation of pyrazole carboxylic acids. By employing a 1,3-dicarbonyl compound that already contained an ester or a group that could be readily converted to a carboxylic acid, chemists could construct the pyrazole ring with the desired functionality in place. For instance, the condensation of a diketo ester with a hydrazine derivative could yield a pyrazole dicarboxylic acid ester.

A Timeline of Discovery and Application

The journey of pyrazole carboxylic acids from laboratory curiosities to vital components of modern technology has been marked by key discoveries that unveiled their immense potential.

Year Key Discovery / Milestone Significance
1883 Ludwig Knorr reports the first synthesis of a pyrazole derivative (a pyrazolone).[3][4]Establishes the foundational Knorr pyrazole synthesis.
1889 Eduard Buchner synthesizes the parent pyrazole ring by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[1]First documented instance of a pyrazole carboxylic acid, albeit as a precursor.
1898 Hans von Pechmann develops the synthesis of pyrazoles from diazomethane and acetylenes.[7][8][9]Introduces the Pechmann pyrazole synthesis, a key alternative route.
Early 20th Century Adaptation of the Pechmann synthesis using diazoacetic esters.[3]Provides a direct route to pyrazole carboxylic acid esters.
Mid-20th Century Exploration of various synthetic routes and initial investigations into the biological activities of pyrazole derivatives.Broadening of the chemical space and initial hints of therapeutic potential.
Late 20th Century Discovery of the anti-inflammatory properties of pyrazole derivatives, leading to the development of selective COX-2 inhibitors.A major breakthrough in medicinal chemistry, culminating in drugs like Celecoxib.
1990s - Present Development of pyrazole carboxamide fungicides, particularly SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[10]Revolutionizes crop protection with highly effective and targeted fungicides like Fluxapyroxad.
1998 FDA approval of Celecoxib (Celebrex), a pyrazole-containing selective COX-2 inhibitor.[11]A landmark achievement for pyrazole-based pharmaceuticals.

Modern Applications: Pillars of Medicine and Agriculture

The legacy of the early pioneers in pyrazole chemistry is evident in the numerous pyrazole carboxylic acid derivatives that have reached the market and are in development today.

In Medicine: The Rise of Selective COX-2 Inhibitors

A paramount example of the therapeutic success of pyrazole carboxylic acids is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery that the COX-2 enzyme is primarily responsible for inflammation and pain, while the COX-1 isoform plays a role in protecting the stomach lining, led to a paradigm shift in the development of anti-inflammatory drugs.[11]

Celecoxib (Celebrex) , a diaryl-substituted pyrazole, emerged as a blockbuster drug from this research.[11] Its synthesis prominently features a pyrazole core, and its structure-activity relationship studies revealed the crucial role of the substituents on the pyrazole ring for its selective inhibition of COX-2.[11] The development of Celecoxib was a triumph of rational drug design, demonstrating how a deep understanding of enzyme structure and function could be leveraged to create a safer and more targeted therapeutic agent.[11]

In Agriculture: Revolutionizing Crop Protection with SDHI Fungicides

In the realm of agriculture, pyrazole carboxylic acids have been instrumental in the development of a new generation of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[10] These fungicides act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[10]

Fluxapyroxad , a leading SDHI fungicide, is a pyrazole carboxamide derivative.[12][13] Its synthesis relies on the coupling of a specific pyrazole carboxylic acid with a substituted aniline.[12] The remarkable efficacy and broad-spectrum activity of fluxapyroxad and other pyrazole-based SDHIs have made them indispensable tools for modern crop protection, safeguarding yields and ensuring food security.[10]

Synthetic Methodologies: A Practical Guide

The synthesis of pyrazole carboxylic acids has evolved significantly since the early days of Knorr, Pechmann, and Buchner. Modern synthetic chemists have a diverse toolbox of methods at their disposal, allowing for the creation of a vast array of substituted pyrazole carboxylic acids with a high degree of control over regioselectivity and functional group tolerance.

Protocol 1: Synthesis of a Pyrazole-3-Carboxylic Acid Derivative via Knorr Condensation

This protocol describes a typical Knorr-type synthesis of a pyrazole-3-carboxylic acid ester, which can be subsequently hydrolyzed to the carboxylic acid. The example provided is for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[14]

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate)

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly cut sodium metal in absolute ethanol.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of a substituted acetophenone (e.g., acetophenone) and diethyl oxalate dropwise at a controlled temperature.

  • Work-up: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 2,4-dioxo-4-arylbutanoate.[14]

Step 2: Cyclization to the Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-phenylbutanoate intermediate and hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol.[14]

  • Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.

  • Isolation: Cool the reaction mixture and isolate the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[14]

Step 3: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the pyrazole ester in a mixture of an alcohol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux until the ester is completely hydrolyzed.

  • Acidification: Cool the reaction mixture and acidify with a mineral acid to precipitate the pyrazole carboxylic acid.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis of a Pyrazole-4-Carboxylic Acid Derivative via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings. This reaction can be adapted to synthesize pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids.[15][16]

Step 1: Synthesis of the Hydrazone Precursor

  • Condensation: React a ketone with a substituted hydrazine in a suitable solvent to form the corresponding hydrazone.

  • Isolation: Isolate the hydrazone product by filtration or extraction.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide at a low temperature.

  • Reaction: Add the hydrazone precursor to the Vilsmeier reagent and heat the mixture. This step results in the cyclization to the pyrazole ring and formylation at the 4-position.

  • Work-up: Quench the reaction mixture with ice and neutralize with a base.

  • Isolation and Purification: Extract the product with an organic solvent and purify by column chromatography to obtain the pyrazole-4-carbaldehyde.[15]

Step 3: Oxidation to the Carboxylic Acid

  • Oxidation: Oxidize the pyrazole-4-carbaldehyde using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

  • Work-up and Purification: After the reaction is complete, work up the mixture to isolate and purify the desired pyrazole-4-carboxylic acid.

Visualizing the Core Syntheses

To further elucidate the foundational synthetic pathways, the following diagrams illustrate the Knorr and Pechmann pyrazole syntheses.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Pyrazole intermediate->pyrazole Cyclization (-H2O)

Caption: The Knorr Pyrazole Synthesis.

Pechmann_Pyrazole_Synthesis cluster_reactants Reactants cluster_product Product alkyne Alkyne cycloaddition 1,3-Dipolar Cycloaddition alkyne->cycloaddition diazo Diazo Compound diazo->cycloaddition dihydropyrazole Dihydropyrazole Intermediate cycloaddition->dihydropyrazole pyrazole Pyrazole dihydropyrazole->pyrazole Tautomerization

Caption: The Pechmann Pyrazole Synthesis.

Conclusion: An Enduring Legacy and a Bright Future

From their humble beginnings in the 19th-century laboratories of Knorr, Pechmann, and Buchner, pyrazole carboxylic acids have risen to become a dominant force in modern chemical and biological sciences. Their journey is a testament to the power of fundamental research and the remarkable synergy between synthetic innovation and the quest for new therapeutic and agricultural solutions. The enduring legacy of these compounds is not merely confined to the blockbuster drugs and high-performance fungicides they have already given us, but also lies in the boundless potential they hold for future discoveries. As researchers continue to explore the vast chemical space of pyrazole carboxylic acid derivatives, we can anticipate the emergence of new generations of life-changing medicines and sustainable technologies that will further solidify the importance of this remarkable heterocyclic scaffold.

References

  • Jahanshahi, M., Gholami, M., & Zare, A. (2016). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian journal of pharmaceutical research : IJPR, 15(4), 779–785.
  • Merck Index. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1487. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]

  • AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). [Link]

  • CNKI. (n.d.). Synthesis research progress in COX-2 inhibitors Celecoxib. [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • ResearchGate. (n.d.). The History of Complex II Inhibitors and the Discovery of Penthiopyrad. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1834-1845.
  • PubMed. (2014, May 6). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]

  • ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Google Patents. (n.d.).
  • Blaskovich, M. A., Mintzer, E., & Lajoie, G. A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English), 57(36), 11628–11632.
  • National Center for Biotechnology Information. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Eureka. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (2025, August 9). New pyrazole derivatives of potential biological activity. [Link]

  • Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. (2025, August 6). Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(thiazol-2-yl)pyrazole-3-carboxylic acid ethyl ester. [Link]

  • Wikipedia. (n.d.). Síntesis de pirazoles de Pechmann. [Link]

  • Merck Index. (n.d.). Pechmann Pyrazole Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. [Link]

  • Mindat.org. (n.d.). v. Rothenburg, R. (1893) Ueber das Pyrazolon. Berichte der deutschen chemischen Gesellschaft, 26 (1) 868-872. [Link]

  • ResearchGate. (n.d.). Pechmann pyrazole synthesis. [Link]

  • Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft zu Berlin.
  • SCIRP. (n.d.). Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. [Link]

  • ResearchGate. (n.d.). Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. [Link]

Sources

Spectroscopic Profile of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive technical overview of the key spectroscopic data for the analytical characterization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-52-5). The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Analytical Imperative

In modern drug discovery and chemical synthesis, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the empirical foundation for verifying the identity, purity, and structural integrity of novel chemical entities. This compound is a heterocyclic compound whose pyrazole core is a privileged scaffold in medicinal chemistry, appearing in drugs such as Celecoxib and Rimonabant.[1] A thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and regulatory compliance.

This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a validated framework for researchers.

start Sample Weighing (5-10 mg) dissolve Dissolution in DMSO-d6 (~0.7 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Data Acquisition (400 MHz Spectrometer) transfer->spectrometer process Data Processing (Fourier Transform, Phase/Baseline Correction) spectrometer->process analysis Spectral Analysis & Interpretation process->analysis

Caption: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-CH₃~2.3 - 2.5Singlet (s)3HThe methyl group is attached to the pyrazole ring and is expected to appear as a sharp singlet in the typical alkyl region.
N-H (pyrazole)~13.0 - 14.0Broad Singlet (br s)1HThe pyrazole N-H proton is acidic and participates in hydrogen bonding, leading to a significantly downfield shift and signal broadening. [2]
-COOH~12.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and labile, appearing as a very broad signal at the far downfield end of the spectrum.
¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework. Five signals are anticipated.

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
-CH₃~10 - 15The methyl carbon is an sp³-hybridized carbon and will appear in the far upfield region of the spectrum. [3]
C4-Br~95 - 105The direct attachment of the electronegative bromine atom to this pyrazole ring carbon (C4) results in a significant upfield shift compared to an unsubstituted C-H.
C3, C5~130 - 150These two sp² carbons of the pyrazole ring will appear in the aromatic/heteroaromatic region. Their exact positions can be confirmed with advanced 2D NMR techniques (HMBC/HSQC).
-COOH~160 - 165The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact mass of the parent molecule and reveals its structural composition through fragmentation analysis.

Principles & Experimental Rationale
  • Ionization Technique (Electron Ionization - EI): EI is a robust method for small, relatively stable organic molecules. It generates a molecular ion (M⁺˙) and induces predictable fragmentation, which acts as a molecular fingerprint.

  • Key Diagnostic Feature (Bromine Isotopes): A critical feature for any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺˙) and any bromine-containing fragment ions, with two peaks separated by 2 m/z units (e.g., M⁺˙ and [M+2]⁺˙) of almost equal intensity. This is a powerful validation tool. [4]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC inlet.

  • Ionization: Utilize an EI source, typically operating at 70 eV.

  • Analysis: Scan a mass range appropriate for the molecular weight, for instance, from m/z 40 to 300.

Mass Spectrum Analysis & Fragmentation

The mass spectrum provides two layers of information: the molecular weight from the molecular ion and structural clues from the fragmentation pattern. The fragmentation of pyrazoles is well-studied and typically involves the expulsion of stable neutral molecules like HCN and N₂. [1][5]

M [M]⁺˙ m/z 204/206 M_minus_COOH [M-COOH]⁺ m/z 159/161 M->M_minus_COOH - COOH M_minus_Br [M-Br]⁺ m/z 125 M->M_minus_Br - Br frag1 [M-COOH-HCN]⁺ m/z 132/134 M_minus_COOH->frag1 - HCN frag2 [M-COOH-N₂]⁺ m/z 131/133 M_minus_COOH->frag2 - N₂

Caption: Predicted major fragmentation pathways for the analyte.

m/z (mass/charge)Relative IntensityProposed FragmentRationale
204 / 206High[M]⁺˙Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
159 / 161Moderate[M - COOH]⁺Loss of the carboxylic acid radical is a common initial fragmentation step for such acids.
132 / 134Moderate-Low[M - COOH - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrazole ring is a hallmark fragmentation pathway for this heterocycle. [5]
125Moderate[M - Br]⁺Cleavage of the C-Br bond results in the loss of the bromine radical.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a solid sample by intimately grinding a small amount of the compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

IR Spectrum Analysis & Vibrational Assignments

The IR spectrum will confirm the presence of the carboxylic acid and the pyrazole N-H, which are the most prominent features.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDescription & Rationale
3300 - 2500O-H StretchCarboxylic Acid (-COOH)A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [6][7]
~3150N-H StretchPyrazole RingA medium intensity peak, often appearing as a shoulder on the broad O-H band, corresponding to the N-H stretching of the pyrazole ring.
~2950C-H StretchMethyl (-CH₃)A weak to medium absorption just below 3000 cm⁻¹, typical for sp³ C-H bonds.
1710 - 1680C=O StretchCarboxylic Acid (-COOH)A very strong and sharp absorption, characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid. [6]
1600 - 1450C=N, C=C StretchPyrazole RingMultiple bands of variable intensity corresponding to the stretching vibrations within the pyrazole ring system. [8][9]
1320 - 1210C-O StretchCarboxylic Acid (-COOH)A strong band associated with the C-O single bond stretching, coupled with O-H bending. [6]

Conclusion

The collective data from NMR, MS, and IR spectroscopy provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) while detailing a predictable fragmentation pattern. Finally, IR spectroscopy provides rapid confirmation of the key functional groups. Together, these techniques form the essential analytical package required for the confident use of this compound in research and development settings.

References

  • Vlasyuk, D. and Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Available at: [Link]

  • Santos, J. L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Scientific Reports. Available at: [Link]

  • Claramunt, R. M., et al. (2013).
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Patil, S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
  • Kostova, I., et al. (2006). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy.
  • Li, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research.
  • Fan, H., et al. (2024).
  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from: [Link]

  • Pop, R., et al. (2021).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Adekoya, J. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from: [Link]

  • Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC.
  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. Retrieved from: [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from: [Link]

  • de Oliveira, R. B., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
  • SpectraBase. (n.d.). 4-bromo-5-methylpyrazole-1-carboxamide. Retrieved from: [Link]

  • Chen, Y., et al. (2021). A Mechanism Study on the (+)
  • Doubleday, W., et al. (2018).

Sources

The Ascendant Role of Bromo-Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] The strategic introduction of a bromine atom onto the pyrazole ring serves as a powerful tool for molecular optimization, profoundly influencing the compound's physicochemical properties, such as lipophilicity and electronic distribution. This modification can significantly enhance pharmacological profiles, leading to improved potency, target selectivity, and metabolic stability.[4][5][6] This technical guide offers a comprehensive exploration of the burgeoning therapeutic potential of bromo-pyrazole derivatives. Moving beyond a mere catalog of activities, we delve into the causal mechanisms, structure-activity relationships (SAR), and field-proven experimental designs essential for their evaluation. This document is structured to serve as a vital resource for professionals engaged in the intricate process of drug discovery, providing in-depth insights into the anticancer, antimicrobial, and anti-inflammatory applications of this promising class of molecules.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-pyrazole derivatives have emerged as a formidable class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a spectrum of human cancer cell lines.[7][8] The introduction of a bromine atom, often at the C4 position of the pyrazole ring or on an appended phenyl group, is a recurrent motif in potent anticancer molecules.[7][9] This is attributed to bromine's ability to form halogen bonds and enhance binding affinity within the hydrophobic pockets of target proteins.

1.1. Core Mechanisms of Action

The anticancer efficacy of bromo-pyrazoles is not monolithic; it stems from their ability to modulate multiple critical pathways involved in tumor progression and survival.

  • Kinase Inhibition: A primary mechanism involves the inhibition of key protein kinases that are often dysregulated in cancer. Bromo-pyrazole derivatives have been shown to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] These receptors are crucial for tumor cell proliferation, angiogenesis, and metastasis. The bromo-substituent can enhance the interaction with the kinase active site, leading to potent inhibition.[10]

  • Induction of Apoptosis: Many bromo-pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by increasing the levels of Reactive Oxygen Species (ROS), leading to oxidative stress, and activating the caspase cascade (e.g., caspase-3/7), which executes the apoptotic program.[11][12]

  • Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[13] This is often linked to the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division.[12][13]

1.2. Data Presentation: Anticancer Efficacy

The following table summarizes the cytotoxic activity of representative bromo-pyrazole derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Key Mechanistic InsightReference
BPZ-1 MCF-7 (Breast)5.84-bromophenyl substitution enhances activity.[7]
BPZ-2 A549 (Lung)8.04-bromophenyl substitution enhances activity.[7]
BPZ-3 HEPG2 (Liver)0.31 - 0.71Potent dual EGFR/VEGFR-2 inhibition.[10]
BPZ-4 HCT-116 (Colon)3.12Ferrocene-pyrazole hybrid structure.[14]
PTA-1 MDA-MB-231 (Breast)0.015Tubulin polymerization inhibitor; induces apoptosis.[12]
1.3. Visualization: EGFR/VEGFR-2 Dual Inhibition Pathway

The diagram below illustrates the mechanism by which bromo-pyrazole derivatives can dually inhibit EGFR and VEGFR-2 signaling, thereby blocking downstream pathways responsible for cell proliferation and angiogenesis.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 BromoPyrazole Bromo-Pyrazole Derivative BromoPyrazole->EGFR Inhibition BromoPyrazole->VEGFR2 Inhibition Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 by bromo-pyrazole derivatives.

1.4. Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in vitro cytotoxicity of bromo-pyrazole derivatives against adherent cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test bromo-pyrazole compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (OD) of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration: (% Viability) = (OD_treated / OD_control) * 100.

    • Plot % Viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Antimicrobial Activity: A New Front Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[6][15][16] The presence of chloro and bromo substituents often enhances antimicrobial potency, a phenomenon linked to increased lipophilicity which facilitates passage through microbial cell membranes.[6]

2.1. Spectrum of Activity

Studies have shown that bromo-pyrazole derivatives are active against:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[17]

  • Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[15][17]

  • Fungi: Including species like Candida albicans and Aspergillus niger.[6][16]

2.2. Data Presentation: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative bromo-pyrazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
BPZ-AM1 Staphylococcus aureus16[17]
BPZ-AM2 Escherichia coli0.25[18]
BPZ-AF1 Candida albicans< 2.9 - 7.8[19]
BPZ-AF2 Aspergillus niger1.0[18]
2.3. Visualization: Antimicrobial Screening Workflow

This diagram outlines the standard workflow for screening and quantifying the antimicrobial activity of novel compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Screening & Quantification Compound Synthesize & Purify Bromo-Pyrazole Derivative Stock Prepare Stock Solution (in DMSO) Compound->Stock Assay Perform Susceptibility Assay (e.g., Broth Microdilution) Stock->Assay Culture Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Culture->Assay Incubate Incubate under Optimal Conditions Assay->Incubate Observe Observe for Microbial Growth (Visual or Spectrophotometric) Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

2.4. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial efficacy.

Objective: To determine the lowest concentration of a bromo-pyrazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well, sterile, U-bottom microtiter plates.

  • Test bromo-pyrazole compound in DMSO.

  • Bacterial/fungal strain.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

  • Positive control (microbe + broth), negative control (broth only), and vehicle control (microbe + broth + DMSO).

  • Reference antibiotic (e.g., Ciprofloxacin, Clotrimazole).

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10. This leaves columns 11 and 12 for controls.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control well).

  • Controls:

    • Positive Control (Column 11): 100 µL broth + 100 µL inoculum.

    • Negative Control (Column 12): 200 µL broth only.

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid positive control.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade
3.1. Mechanism of Action: COX Inhibition
3.2. Data Presentation: Anti-inflammatory Activity

This table presents quantitative data on the anti-inflammatory efficacy of bromo-pyrazole derivatives from both in vitro and in vivo models.

Compound IDAssay TypeResultStandard DrugReference
BPZ-AI1 Carrageenan-induced paw edema (in vivo)60% pain inhibitionIndomethacin (24%)[9]
BPZ-AI2 COX-2 Inhibition (in vitro)IC₅₀ = 0.01 µMCelecoxib[20]
BPZ-AI3 Carrageenan-induced paw edema (in vivo)65-80% edema reduction @ 10 mg/kgIndomethacin (55%)[20]
3.3. Visualization: Mechanism of COX-2 Inhibition

The following diagram illustrates how bromo-pyrazole derivatives can selectively inhibit COX-2 to block the production of inflammatory prostaglandins.

COX2_Inhibition ArachidonicAcid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inflammatory Stimuli) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation BromoPyrazole Bromo-Pyrazole Derivative BromoPyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by bromo-pyrazoles.

3.4. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a bromo-pyrazole derivative to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice (weighing 150-200g).

  • Test bromo-pyrazole compound.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard drug (e.g., Indomethacin, 10 mg/kg).

  • 1% Carrageenan solution in sterile saline.

  • Plebysmometer or digital calipers.

  • Oral gavage needles.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study but allow free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only).

    • Group II: Standard Drug (receives Indomethacin).

    • Group III, IV, etc.: Test Compound (receive different doses of the bromo-pyrazole).

  • Initial Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point: (Edema) = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

Conclusion and Future Perspectives

Bromo-pyrazole derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery. The strategic incorporation of bromine consistently demonstrates the ability to enhance biological activity across diverse therapeutic areas, including oncology, infectious disease, and inflammation. The mechanisms underpinning these activities—ranging from specific enzyme inhibition to the induction of complex cellular pathways like apoptosis—highlight the nuanced potential of these molecules.

While the preclinical data are compelling, the translation of these derivatives into clinical candidates requires overcoming challenges related to optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring target-specific safety profiles. Future research should focus on advanced SAR studies, computational modeling to predict off-target effects, and the development of novel synthetic methodologies to expand the accessible chemical space. The continued exploration of bromo-pyrazoles holds immense promise for delivering next-generation therapeutics to address unmet medical needs.

References
  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025). [Source Not Available].
  • Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. (2025). Benchchem.
  • Pharmacological Activity of Bromo-Phenyl Derivatives of Substituted Pyrazoles. (n.d.). [Source Not Available].
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). [Source Not Available].
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). [Source Not Available].
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (n.d.). eGrove - University of Mississippi.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Preparation method and application of bromopyrazole compound intermediate. (n.d.).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • The mechanism of action of the anticancer activity pathway. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source Not Available].
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). [Source Not Available].
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). [Source Not Available].
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH.
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.

Sources

A Technical Guide to the Potential Mechanisms of Action of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Privileged Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and its presence in numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] The biological profile of any pyrazole derivative is intricately linked to the nature and position of its substituents on the core ring structure.[3] This guide focuses on the potential mechanisms of action of a specific, yet underexplored, derivative: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid . While direct mechanistic studies on this compound are not extensively available in current literature, this document will synthesize information from structurally related pyrazole carboxylic acids to propose and analyze its most probable biological targets and signaling pathways. This forward-looking analysis is intended to provide a foundational framework for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Molecular Profile of this compound

To understand the potential biological activity of this compound, a thorough examination of its structural and physicochemical properties is essential.

Chemical Structure and Properties

The molecule consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[4]
Molecular Weight 205.01 g/mol [5]
CAS Number 82231-52-5[4]

The presence of both a hydrogen bond donor (the carboxylic acid -OH and pyrazole N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen and the pyrazole nitrogens) suggests the potential for strong interactions with biological macromolecules. The bromine atom introduces lipophilicity and can act as a halogen bond donor, further influencing binding affinity and selectivity for specific targets. The methyl group can contribute to hydrophobic interactions within a binding pocket.

Synthesis and Reactivity

The synthesis of pyrazole carboxylic acids can be achieved through various routes, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[6][7] The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the creation of a chemical library for structure-activity relationship (SAR) studies.[6][7] The pyrazole ring itself is generally stable to oxidation, though the substituents can be modified.[8] Electrophilic substitution typically occurs at the C4 position, which in this case is already occupied by a bromine atom.[8]

Postulated Mechanisms of Action Based on Analog Studies

Given the lack of direct evidence for the mechanism of action of this compound, we will extrapolate from the known biological activities of structurally related pyrazole carboxylic acid derivatives. The following sections explore the most plausible mechanisms.

Enzyme Inhibition: A Prominent Mode of Action

Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. The structural features of this compound make it a candidate for several classes of enzyme inhibitors.

The pyrazole scaffold is a key component of several approved kinase inhibitors, such as Zanubrutinib, which targets Bruton's tyrosine kinase.[1] The planar pyrazole ring can act as a hinge-binder, a common interaction motif in the ATP-binding pocket of kinases. The carboxylic acid could form crucial hydrogen bonds with active site residues, while the bromo and methyl groups could occupy hydrophobic pockets, contributing to binding affinity and selectivity.

Proposed Experimental Workflow for Kinase Inhibition Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Mechanism of Action Studies A Compound Library (including topic compound) B Broad-Spectrum Kinase Panel Assay (e.g., 400+ kinases) A->B Test at a single high concentration (e.g., 10 µM) C Identify Primary Hits (>50% inhibition) B->C D IC50 Determination for Validated Hits C->D Generate dose-response curves E Cell-based Assays (Phosphorylation of Downstream Targets) D->E F Enzyme Kinetics Assays (e.g., Michaelis-Menten) D->F G Direct Binding Assays (e.g., SPR, ITC) D->G

Caption: Workflow for identifying and validating kinase inhibitory activity.

Pyrazole carboxylic acids have been identified as inhibitors of various metabolic enzymes, including carbonic anhydrases and long-chain L-2-hydroxy acid oxidase.

  • Carbonic Anhydrase (CA) Inhibition : Certain pyrazole derivatives have shown inhibitory activity against human carbonic anhydrase isoforms, with some demonstrating selectivity for tumor-associated isoforms like CA IX and XII. The carboxylic acid group can coordinate with the zinc ion in the active site, a key interaction for many CA inhibitors.

  • Other Metabolic Enzymes : The pyrazole core has been incorporated into inhibitors of enzymes like fatty acid synthase (FabH), which is crucial for bacterial survival.[9]

Modulation of Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are well-documented.[2] The primary mechanism for many of these is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Plausible Anti-Inflammatory Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cleaved by PLA₂ COX_Enzymes COX-1 (constitutive) COX-2 (inducible) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, etc.) COX_Enzymes->Prostaglandins synthesize Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Target_Compound 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Target_Compound->COX_Enzymes Potential Inhibition

Caption: Potential inhibition of the COX pathway by the target compound.

The structural features of this compound, particularly the carboxylic acid group which is a key feature of many NSAIDs, suggest that it could potentially bind to the active site of COX enzymes.

Protocol for Assessing COX Inhibition

  • Enzyme Source : Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle : A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure : a. Pre-incubate the compound at various concentrations with either COX-1 or COX-2 enzyme in assay buffer. b. Initiate the reaction by adding arachidonic acid (the substrate). c. Add a probe that reacts with the prostaglandin G₂ produced to generate a detectable signal. d. Measure the signal using a plate reader.

  • Data Analysis : Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyrazole derivatives is highly sensitive to the substitution pattern on the pyrazole ring.[3][10][11]

  • Position 3 (Carboxylic Acid) : The carboxylic acid group is a key pharmacophore for many biological activities, including COX inhibition and binding to certain enzyme active sites.[11] Esterification or amidation of this group would likely alter the mechanism of action and could be a strategy for prodrug development or to explore other targets.

  • Position 4 (Bromo) : The bromine atom at this position increases lipophilicity and can participate in halogen bonding. Substituting this with other halogens (Cl, F) or with hydrogen would provide insight into the importance of both steric and electronic effects at this position.

  • Position 5 (Methyl) : The methyl group likely engages in hydrophobic interactions. Varying the size of this alkyl group (e.g., ethyl, propyl) could probe the size of the corresponding binding pocket.

Future research should focus on synthesizing analogs of this compound with systematic modifications at these three positions. Screening this library against a diverse panel of biological targets (kinases, metabolic enzymes, inflammatory mediators) will be crucial to elucidating the specific mechanism of action and unlocking the therapeutic potential of this chemical scaffold.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a comprehensive analysis of related compounds strongly suggests its potential as an enzyme inhibitor, particularly targeting kinases or enzymes involved in inflammatory pathways like COX. Its well-defined structure, featuring key functional groups known to interact with biological targets, makes it a compelling candidate for further investigation in drug discovery programs. The experimental frameworks proposed in this guide offer a clear path forward for validating these hypotheses and defining the compound's therapeutic utility.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

The Versatile Building Block: A Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Pyrazole

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the pyrazole scaffold stands out as a "privileged structure."[1] Its unique electronic properties, metabolic stability, and ability to participate in a variety of interactions with biological targets have cemented its importance. This guide focuses on a particularly valuable derivative: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid . With its strategically placed functional groups—a reactive bromine atom, a carboxylic acid handle, and a methyl group—this molecule offers a trifecta of opportunities for molecular elaboration, making it a highly sought-after building block for the construction of complex and biologically active compounds.

This document serves as an in-depth technical resource, providing not just protocols, but also the scientific rationale behind the synthetic utility of this versatile molecule. We will explore its synthesis, reactivity, and its application in the development of novel chemical entities.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is fundamental to its effective use. Below is a summary of the key physicochemical data for this compound.

PropertyValueReference
CAS Number 82231-52-5[2]
Molecular Formula C₅H₅BrN₂O₂[3]
Molecular Weight 205.01 g/mol [4]
Appearance White to off-white solid
Melting Point Data not consistently available
Boiling Point ~343 °C (Predicted)[5]
LogP 1.2 (Predicted)[6]

Spectroscopic Characterization:

  • ¹³C NMR: The spectrum would be expected to show five distinct carbon signals corresponding to the methyl group, the three pyrazole ring carbons, and the carboxylic acid carbon.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation would likely involve the loss of the carboxylic acid group.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C-N and C-C stretching and bending vibrations in the fingerprint region.[8]

Synthesis of this compound: A Plausible and Proven Approach

While a definitive, published, step-by-step synthesis for this specific molecule is not readily found in a single source, a robust synthetic strategy can be constructed from established methodologies for related pyrazole carboxylic acids. The most common and logical approach involves a three-step sequence: (1) Knorr-type pyrazole synthesis to form the core ring system with an ester group, (2) bromination of the pyrazole ring, and (3) hydrolysis of the ester to the desired carboxylic acid.

A closely related synthesis is that of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, which serves as the direct precursor.[5]

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ring Bromination cluster_2 Step 3: Ester Hydrolysis A β-ketoester Precursor (e.g., Ethyl 2-methyl-3-oxobutanoate) C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B Hydrazine B->C D Ethyl 5-methyl-1H-pyrazole-3-carboxylate C->D F Electrophilic Bromination D->F E Brominating Agent (e.g., NBS, Br₂) E->F G Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate F->G H Base or Acid Hydrolysis G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Inferred and Adapted):

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This step follows the classic Knorr pyrazole synthesis, a cyclocondensation reaction.

  • To a stirred solution of a suitable β-ketoester, such as ethyl 2-methylacetoacetate (1.0 eq), in a protic solvent like ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

The electron-rich pyrazole ring is susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such reactions.

  • Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq), portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either basic or acidic conditions. A patent for a related compound outlines a reliable basic hydrolysis method.[9]

  • Dissolve the ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., 2N HCl) to a pH of around 2-3, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the C4-bromo substituent and the C3-carboxylic acid.

Key Reaction Pathways:

G A This compound B Amide Coupling A->B R-NH₂, Coupling Reagents C Esterification A->C R-OH, Acid Catalyst D Suzuki Coupling A->D R-B(OH)₂, Pd Catalyst, Base E Other Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig) A->E Various Reagents F Amide Derivatives B->F G Ester Derivatives C->G H 4-Aryl/Heteroaryl Pyrazoles D->H I Further Functionalized Pyrazoles E->I

Caption: Major reaction pathways for derivatization.

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amide bonds.

  • Amide Coupling: This is arguably one of the most important reactions for this building block in drug discovery. The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt, EDCI) and then reacted with a diverse array of primary and secondary amines to generate a library of pyrazole-3-carboxamides. These amides are prevalent in many biologically active molecules.

Example Application in Kinase Inhibitor Synthesis:

Reactions at the Bromine-Substituted Carbon

The bromine atom at the C4 position is a key feature for diversification through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. The C4-bromo position can be coupled with a wide variety of aryl and heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, which can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecule. The pyrazole scaffold is known to be amenable to Suzuki coupling conditions.

  • Other Cross-Coupling Reactions: The C4-bromo substituent can also participate in other cross-coupling reactions, such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), further expanding the synthetic possibilities.

Applications in Agrochemicals

Beyond pharmaceuticals, substituted pyrazole carboxamides are a cornerstone of the modern agrochemical industry, with prominent examples including fungicides and insecticides.[11] The fungicidal activity often arises from the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The general structure of many SDHI fungicides consists of a pyrazole-carboxamide core linked to a substituted phenyl ring. This compound is an ideal starting material for the synthesis of such compounds.

Case Study: A Key Intermediate for Chlorantraniliprole

While not the exact starting material, the closely related 5-bromo-1H-pyrazole-3-carboxylic acid is a crucial intermediate in the synthesis of the blockbuster insecticide Chlorantraniliprole.[12] The synthesis involves the N-arylation of the pyrazole followed by amide coupling. This highlights the industrial relevance of bromo-pyrazole carboxylic acids as key building blocks in agrochemical synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its pre-installed and orthogonally reactive functional groups provide a streamlined entry into complex molecular architectures. The demonstrated utility of the pyrazole scaffold in both medicinal chemistry and agrochemicals ensures that this and related building blocks will continue to be of high value to researchers in these fields.[1]

Future research will likely focus on expanding the range of cross-coupling reactions performed on this scaffold and exploring its use in the synthesis of novel materials and probes for chemical biology. As our understanding of the biological roles of various molecular targets deepens, the ability to rapidly generate diverse libraries of compounds from building blocks like this compound will remain a critical component of the discovery process.

References

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Digital Object Identifier System. Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. PubChem. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem. Available at: [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246. PubChem. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Methyl 4-bromo-1h-pyrazole-3-carboxylate. PubChemLite. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles. Google Patents.
  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate | C7H9BrN2O2. PubChem. Available at: [Link]

  • Process for preparing carboxylic acid derivatives of 3-bromo-5,4-dihydro-1h-pyrazoles. Google Patents.

Sources

Unlocking the Therapeutic Potential of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics. Its inherent drug-like properties and synthetic tractability have led to the development of blockbuster drugs across diverse disease areas, from inflammation to oncology. This technical guide delves into the therapeutic potential of a specific, yet underexplored, pyrazole derivative: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid . By dissecting its structural features and drawing upon the rich pharmacology of the pyrazole class, we propose a rational, multi-pronged strategy for identifying and validating its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the mechanism of action and fast-tracking the clinical development of this promising molecule.

The Pyrazole Scaffold: A Legacy of Therapeutic Innovation

The five-membered aromatic heterocycle, pyrazole, has proven to be a remarkably versatile template for drug design. Its unique electronic and steric properties allow it to serve as a bioisostere for various functional groups, enhancing potency and improving pharmacokinetic profiles.[1] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib (Celebrex®), a selective COX-2 inhibitor, and the blockbuster erectile dysfunction medication Sildenafil (Viagra®), a potent PDE5 inhibitor.[2][3] In recent years, the pyrazole scaffold has gained significant traction in oncology, with numerous kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporating this privileged structure to target aberrant signaling pathways in cancer.[4][5]

The therapeutic success of pyrazole derivatives is intrinsically linked to the substitution patterns on the pyrazole ring. These substitutions dictate the molecule's interaction with its biological target, influencing both potency and selectivity. The subject of this guide, This compound , possesses a unique combination of functional groups that suggests a high potential for specific and potent biological activity.

Structural Dissection and Rationale for Target Exploration

The chemical architecture of this compound provides critical clues to its potential therapeutic targets.

  • The Pyrazole Core: As a foundational element, the pyrazole ring provides a rigid and synthetically versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with protein active sites.[3]

  • The Carboxylic Acid Group (C3 position): This acidic moiety is a key feature for forming strong ionic and hydrogen bonds with amino acid residues (e.g., arginine, lysine) in a target's binding pocket. This is a common feature in many enzyme inhibitors.

  • The Bromo Group (C4 position): The bromine atom is a lipophilic, electron-withdrawing group. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the bromine atom offers a convenient handle for synthetic modification, allowing for the creation of chemical libraries for structure-activity relationship (SAR) studies.[6][7]

  • The Methyl Group (C5 position): This small alkyl group can provide beneficial steric interactions within a hydrophobic pocket of a target protein, enhancing binding affinity and selectivity.

Based on this structural analysis and the known pharmacology of pyrazole derivatives, we propose three primary classes of therapeutic targets for investigation: Protein Kinases , Cyclooxygenase-2 (COX-2) , and Phosphodiesterases (PDEs) .

Proposed Therapeutic Target Classes and Validation Workflows

This section outlines the rationale for each proposed target class and provides detailed, self-validating experimental protocols to rigorously assess the interaction of this compound with these targets.

Protein Kinases: Targeting Aberrant Cell Signaling

The human kinome represents a vast and largely untapped source of therapeutic targets for a wide range of diseases, most notably cancer. The pyrazole scaffold is a well-established kinase inhibitor template.[4][5] The structural features of this compound, particularly the hydrogen bonding capacity of the pyrazole and carboxylic acid groups, and the potential for hydrophobic and halogen bonding interactions, make it a strong candidate for a kinase inhibitor.

Hypothesized Signaling Pathway Involvement:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Pyrazole->Raf Inhibition Pyrazole->MEK Pyrazole->ERK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Experimental Validation Workflow:

The validation of a potential kinase inhibitor requires a multi-tiered approach, moving from broad screening to detailed biophysical and cellular characterization.

Tier 1: Kinase Panel Screening (Biochemical Assay)

  • Objective: To identify which kinases, from a broad panel, are inhibited by the test compound.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred human kinases. Commercially available kinase profiling services offer such panels.

    • The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The readout is often luminescence-based (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the percentage of inhibition for each kinase.

  • Data Analysis: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

Parameter Description
Compound Concentration10 µM
Kinase Panel Size>300 kinases
Assay ReadoutLuminescence (ATP consumption)
Hit Criteria>50% inhibition

Tier 2: IC50 Determination and Selectivity Profiling (Biochemical Assay)

  • Objective: To determine the potency (IC50) of the compound against the "hit" kinases and assess its selectivity.

  • Protocol:

    • For each "hit" kinase, perform a dose-response experiment with the compound, typically using a 10-point, 3-fold serial dilution.

    • Perform the kinase activity assay as in Tier 1.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Data Analysis: Compare the IC50 values for the primary target(s) to those of other inhibited kinases to determine the selectivity index.

Tier 3: Direct Binding and Thermodynamic Characterization (Biophysical Assays)

  • Objective: To confirm direct binding of the compound to the target kinase and to characterize the thermodynamics of the interaction.

  • Protocols:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target kinase on an SPR sensor chip.

      • Flow different concentrations of the compound over the chip surface and monitor the change in the refractive index in real-time.

      • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5][6][8]

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified target kinase in the sample cell of the calorimeter.

      • Titrate a concentrated solution of the compound into the sample cell.

      • Measure the heat released or absorbed upon binding.

      • Analyze the data to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][10][11]

Tier 4: Cellular Target Engagement

  • Objective: To confirm that the compound binds to its target kinase in a cellular context.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat cultured cells with the compound or a vehicle control.

    • Heat the cells to a range of temperatures. Ligand-bound proteins are stabilized and will denature at a higher temperature.[7][12][13]

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble target kinase at each temperature using Western blotting or mass spectrometry.

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[14]

kinase_validation_workflow Start Start: This compound Tier1 Tier 1: Kinase Panel Screening (>300 kinases, 10 µM) Start->Tier1 Tier2 Tier 2: IC50 Determination (Dose-response) Tier1->Tier2 Identify 'Hits' Tier3 Tier 3: Biophysical Validation (SPR, ITC) Tier2->Tier3 Determine Potency & Selectivity Tier4 Tier 4: Cellular Target Engagement (CETSA) Tier3->Tier4 Confirm Direct Binding End Validated Kinase Target Tier4->End Confirm Cellular Engagement

Caption: Kinase inhibitor validation workflow.

Cyclooxygenase-2 (COX-2): A Proven Target for Anti-Inflammatory Pyrazoles

The diarylheterocycle motif, of which many pyrazoles are a part, is a classic pharmacophore for selective COX-2 inhibition.[8][15][16] Celecoxib, a pyrazole-based COX-2 inhibitor, is a testament to the potential of this scaffold in treating inflammation.[2] The structural features of this compound, particularly the potential for the carboxylic acid and pyrazole nitrogens to interact with the active site of COX-2, make it a plausible candidate for a selective COX-2 inhibitor.

Experimental Validation Workflow:

Tier 1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Protocol:

    • Use a commercially available COX inhibitor screening kit (e.g., fluorometric or colorimetric).[3][16][17][18][19]

    • Perform dose-response experiments for the compound against purified human or ovine COX-1 and COX-2 enzymes.

    • The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.

    • Calculate the IC50 values for both isoforms.

  • Data Analysis: Calculate the COX-2 selectivity index (IC50(COX-1) / IC50(COX-2)). A high selectivity index indicates a preference for COX-2 inhibition.

Parameter COX-1 COX-2
IC50 (µM)To be determinedTo be determined
Selectivity Index IC50(COX-1) / IC50(COX-2)

Tier 2: Cellular Assay for Prostaglandin E2 (PGE2) Production

  • Objective: To assess the compound's ability to inhibit COX-2 activity in a cellular context.

  • Protocol:

    • Use a cell line that expresses high levels of COX-2 upon stimulation (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages).

    • Pre-treat the cells with various concentrations of the compound.

    • Stimulate the cells to induce COX-2 expression and PGE2 production.

    • Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 for the inhibition of PGE2 production.

Phosphodiesterases (PDEs): Modulators of Cyclic Nucleotide Signaling

Phosphodiesterases are a superfamily of enzymes that regulate the levels of the second messengers cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular diseases, respiratory diseases, and neurological disorders.[1] The pyrazole scaffold is present in several known PDE inhibitors.[2][3]

Experimental Validation Workflow:

Tier 1: PDE Panel Screening

  • Objective: To identify which PDE isoforms are inhibited by the compound.

  • Protocol:

    • Screen the compound at a fixed concentration against a panel of purified human PDE isoforms.

    • Use a commercially available PDE activity assay, such as the PDE-Glo™ Phosphodiesterase Assay, which measures the hydrolysis of cAMP or cGMP.[2][4]

  • Data Analysis: Identify "hit" PDE isoforms with significant inhibition.

Tier 2: IC50 Determination for "Hit" PDE Isoforms

  • Objective: To determine the potency of the compound against the "hit" PDE isoforms.

  • Protocol:

    • Perform dose-response experiments for the "hit" PDE isoforms using the same assay as in Tier 1.

    • Calculate the IC50 values.

  • Data Analysis: Compare the IC50 values to assess selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic promise, built upon the proven foundation of the pyrazole scaffold. Its unique structural attributes suggest a high probability of activity against key drug targets, including protein kinases, COX-2, and phosphodiesterases. The multi-tiered, self-validating experimental workflows outlined in this guide provide a robust and efficient path to identifying and characterizing its primary therapeutic target(s).

The successful validation of a specific target will pave the way for lead optimization studies, where the bromo and methyl groups can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the structure-activity relationship will be crucial for advancing this promising molecule through preclinical and clinical development, with the potential to deliver a novel therapeutic for a range of human diseases.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 16(6), 520-530.
  • ResearchGate. (n.d.). Chemical structures of some selective cyclooxygenase-2 (COX-2) inhibitors (1-9). Retrieved from [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (2016). PubMed, 24(15), 5134-5141.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015). Technology Networks. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitor screening workflow. (A) Cell number, viability, and Ca.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids represent a cornerstone in modern medicinal chemistry and drug development. Their rigid heterocyclic scaffold, coupled with the versatile chemical handle of a carboxylic acid, allows for the generation of diverse molecular architectures with a wide spectrum of biological activities.[1][2][3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant agents.[1][2] Notably, blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) feature the pyrazole core, underscoring the therapeutic significance of this privileged scaffold.[4] This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted pyrazole carboxylic acids, with a focus on the underlying reaction mechanisms, practical experimental considerations, and the logic behind methodological choices.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of the pyrazole ring is predominantly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. The strategic placement of a carboxyl group or its precursor on either of these components dictates the final substitution pattern of the target molecule. This section will delve into the most robust and widely employed methods for constructing the pyrazole carboxylic acid core.

The Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, remains a stalwart method for the preparation of pyrazoles.[5][6][7] In the context of pyrazole carboxylic acids, this reaction typically involves the condensation of a β-ketoester (a 1,3-dicarbonyl compound) with a hydrazine.

The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, affords the pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the hydrazine and the β-ketoester.[5][6]

Mechanism of the Knorr Pyrazole Synthesis for a Pyrazole-5-Carboxylic Acid Ester

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_COOR2 β-Ketoester Hydrazone Hydrazone Intermediate R1_CO_CH2_COOR2->Hydrazone Nucleophilic attack H2NNHR3 Hydrazine H2NNHR3->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular cyclization Pyrazole_Ester Pyrazole-5-carboxylate Cyclic_Intermediate->Pyrazole_Ester Dehydration

Caption: Knorr synthesis of a pyrazole-5-carboxylate.

A significant advantage of the Knorr synthesis is the ready availability of a wide variety of β-ketoesters and hydrazines, allowing for the synthesis of a diverse library of substituted pyrazole carboxylic acids.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate[1]
  • Step 1: Intermediate Formation. To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add diethyl oxalate (1.0 eq) followed by dropwise addition of acetophenone (1.0 eq). Stir the mixture at room temperature for 12 hours. The resulting precipitate, ethyl 2,4-dioxo-4-phenylbutanoate, is filtered, washed with ether, and dried.

  • Step 2: Cyclization. Suspend the intermediate from Step 1 in glacial acetic acid. Add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 30°C. Reflux the reaction mixture for 4 hours.

  • Step 3: Work-up and Purification. Pour the cooled reaction mixture onto crushed ice. The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from ethanol to afford pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity.[4][8] Several MCRs have been developed for the synthesis of substituted pyrazole carboxylic acids.

A common MCR strategy involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazole-4-carboxylates.[8]

Workflow for a Three-Component Synthesis of a Pyrazole-4-carboxylate

MCR_Workflow Reactants Aldehyde β-Ketoester Hydrazine Reaction One-Pot Reaction Reactants->Reaction Catalyst Catalyst (e.g., Yb(PFO)₃) Catalyst->Reaction Product Substituted Pyrazole-4-carboxylate Reaction->Product

Caption: Three-component synthesis workflow.

The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)₃], can significantly enhance the efficiency and scope of these reactions.[8] Furthermore, the development of solvent-free and microwave-assisted MCRs aligns with the principles of green chemistry.[9][10]

Experimental Protocol: One-Pot Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate[9]
  • Reaction Setup. In a round-bottom flask, combine benzaldehyde (1.0 mmol), phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of a magnetic ionic liquid, [bmim][FeCl₄] (1.5 mmol).

  • Reaction Conditions. Stir the mixture under a flow of oxygen at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification. Upon completion, separate the magnetic ionic liquid catalyst using an external magnet. Wash the catalyst with ethyl acetate and dry under vacuum for reuse. Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to yield the pure pyrazole derivative.

Cycloaddition Reactions: Building the Ring with Precision

[3+2] Cycloaddition reactions provide a powerful and often highly regioselective route to the pyrazole core.[11][12] This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, such as an alkyne or an alkene.

The use of alkyne surrogates, such as α-bromocinnamaldehyde, in reactions with nitrile imines has been shown to be an effective strategy for the synthesis of tetrasubstituted pyrazoles.[11] The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate, which undergoes spontaneous dehydrobromination to afford the aromatic pyrazole.

More recently, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates has emerged as a regioselective method for accessing polysubstituted pyrazoles.[13]

Positional Isomers: Tailoring the Synthesis

The position of the carboxylic acid group on the pyrazole ring significantly influences the molecule's three-dimensional structure and its interactions with biological targets. Therefore, regioselective synthetic methods are crucial for accessing specific isomers.

Synthesis of Pyrazole-3-carboxylic Acids

Pyrazole-3-carboxylic acids are often synthesized from precursors where the carboxyl group or its equivalent is attached to the C3 position of the 1,3-dicarbonyl starting material. For instance, the condensation of δ-unsaturated 1,3-diketoesters with arylhydrazines yields 3-ethoxycarbonylpyrazoles, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[14]

Synthesis of Pyrazole-4-carboxylic Acids

The Vilsmeier-Haack reaction of hydrazones derived from β-ketoesters provides a direct route to pyrazole-4-carboxylic acid esters.[15] This reaction involves the use of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent. However, in the case of β-ketoester hydrazones, diformylation is avoided, leading directly to the pyrazole-4-carboxylate.[15]

Synthesis of Pyrazole-5-carboxylic Acids

As illustrated in the Knorr synthesis protocol above, pyrazole-5-carboxylic acid esters are readily accessible from the reaction of β-ketoesters with hydrazines. The ester functionality can then be hydrolyzed to the carboxylic acid under basic or acidic conditions.

Data Summary of Synthetic Methods

Synthetic MethodKey ReactantsPosition of COOHAdvantagesDisadvantages
Knorr Synthesis β-Ketoester, Hydrazine3 or 5Readily available starting materials, versatile.Potential for regioisomeric mixtures.
Multicomponent Reactions Aldehyde, β-Ketoester, Hydrazine4High efficiency, atom economy, rapid.Optimization of reaction conditions can be complex.
[3+2] Cycloaddition Nitrile Imine, Alkyne/AlkeneVariesHigh regioselectivity, mild conditions.Availability and stability of 1,3-dipoles.
Vilsmeier-Haack Reaction Hydrazone of β-Ketoester4Direct route to 4-carboxylates.Use of corrosive and hazardous reagents.

Conclusion and Future Outlook

The synthesis of substituted pyrazole carboxylic acids is a mature field with a rich history and a vibrant present. Classical methods like the Knorr synthesis continue to be valuable tools, while modern approaches such as multicomponent and cycloaddition reactions offer enhanced efficiency and selectivity. The ongoing development of novel catalytic systems and green synthetic methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of molecules. As our understanding of the intricate roles that pyrazole-containing compounds play in biological systems deepens, the demand for innovative and efficient synthetic routes to novel pyrazole carboxylic acid derivatives will continue to grow, driving further innovation in this exciting area of chemical science.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Bonacorso, H. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Isloor, A. M., et al. (2009). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Molbank. [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

  • Bonacorso, H. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Garekar, S., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]

  • Kumar, A., & Aggarwal, N. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed. [Link]

  • Zou, X., et al. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts. [Link]

  • Marot, C., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Shamary, M. N., & Al-Shammari, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. [Link]

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Ghosh, S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Semantic Scholar. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2014). RSC Publishing. [Link]

  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Claramunt, R. M., et al. (1994). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Taylor & Francis. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (n.d.). IJNRD. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Ghosh, S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]

  • Khan, M. S. Y., & Khan, R. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

Sources

Methodological & Application

Synthesis protocol for "4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: A Comprehensive Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis begins with the construction of the pyrazole core via a Knorr-type pyrazole synthesis, followed by regioselective bromination at the C4 position, and concludes with the saponification of the ethyl ester to yield the target carboxylic acid. This guide is designed for chemical researchers, offering in-depth explanations for experimental choices, safety protocols, and methods for characterization to ensure both a high yield and high purity of the final compound.

Introduction & Strategic Overview

Pyrazole derivatives are "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous pharmaceuticals, including the well-known anti-inflammatory drug Celecoxib.[1] The target molecule, this compound, is a particularly useful intermediate. Its functional groups—the carboxylic acid, the bromine atom, and the pyrazole N-H—offer multiple handles for subsequent chemical modifications, such as amide couplings, cross-coupling reactions (e.g., Suzuki-Miyaura), and N-alkylation.[1]

The synthetic strategy outlined here is a robust and logical sequence designed for efficiency and control.

  • Step I: Knorr Pyrazole Synthesis. We will synthesize the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, by condensing a 1,3-dicarbonyl compound (diethyl 2-acetylmalonate) with hydrazine hydrate. This classic reaction is known for its reliability and high yields in forming the stable aromatic pyrazole ring.[2][3][4]

  • Step II: Electrophilic Bromination. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. We will introduce a bromine atom regioselectively at the C4 position using N-Bromosuccinimide (NBS), a mild and easy-to-handle brominating agent.

  • Step III: Ester Hydrolysis. The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid, followed by an acidic workup to precipitate the product.[5]

Overall Reaction Scheme

Caption: Figure 1: Overall Synthetic Pathway.

Detailed Experimental Protocols

Materials and Equipment
Reagents & SolventsEquipment
Diethyl 2-acetylmalonate (≥97%)Round-bottom flasks (100 mL, 250 mL)
Hydrazine hydrate (≥98%)Reflux condenser
Ethanol (absolute)Magnetic stirrer with heating plate
N-Bromosuccinimide (NBS) (≥98%)Ice-water bath
Acetonitrile (anhydrous)Büchner funnel and vacuum flask
Sodium hydroxide (NaOH) pelletspH paper or pH meter
Hydrochloric acid (HCl), 2MThin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Ethyl acetate (EtOAc)Standard laboratory glassware
HexanesRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)NMR tubes, Mass spectrometry vials

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Always handle it within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6] N-Bromosuccinimide is a lachrymator and should also be handled with care in a fume hood.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Rationale: This step employs the Knorr pyrazole synthesis. The reaction proceeds via an initial condensation of hydrazine with the ketone of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazole ring after dehydration.[3][4] Using ethanol as a solvent and a catalytic amount of acid facilitates the reaction.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl 2-acetylmalonate (10.1 g, 50 mmol, 1.0 equiv) and absolute ethanol (100 mL).

  • Stir the mixture until the ester is fully dissolved.

  • Slowly add hydrazine hydrate (2.75 g, 55 mmol, 1.1 equiv) dropwise to the solution at room temperature. An exotherm may be observed.

  • Add 3-4 drops of glacial acetic acid to catalyze the condensation.[3]

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting oil, add 100 mL of cold water and stir vigorously. The product should precipitate as a white or off-white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel, wash the cake with cold water (2 x 20 mL), and air dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white crystalline solid.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Rationale: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a source of electrophilic bromine (Br⁺) for the reaction. The reaction is typically performed at room temperature for good control and high regioselectivity.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the dried ethyl 5-methyl-1H-pyrazole-3-carboxylate (7.7 g, 50 mmol, 1.0 equiv) in 50 mL of acetonitrile.

  • Protect the flask from light by wrapping it in aluminum foil.

  • In a single portion, add N-Bromosuccinimide (9.3 g, 52.5 mmol, 1.05 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexanes). The starting material spot should be replaced by a new, less polar product spot.

  • Once the reaction is complete, pour the mixture into 150 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel or by recrystallization from hexanes/ethyl acetate to give a white solid.

Step 3: Synthesis of this compound

Rationale: Saponification is the base-catalyzed hydrolysis of an ester. Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution. A patent for a similar compound describes hydrolysis using sodium hydroxide in an alcohol/water mixture.[5]

Procedure:

  • Dissolve the ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (11.65 g, 50 mmol, 1.0 equiv) in a mixture of ethanol (60 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (3.0 g, 75 mmol, 1.5 equiv) to the solution.

  • Heat the mixture to 60 °C and stir for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice-water bath and slowly acidify by adding 2M HCl dropwise while stirring. The target carboxylic acid will precipitate out as a white solid. Continue adding acid until the pH is approximately 2-3.

  • Stir the resulting slurry in the ice bath for another 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • This procedure yields this compound with high purity.

Workflow and Characterization

Synthesis Workflow Diagram

Workflow Figure 2: Experimental Workflow reagents1 1. Mix Diethyl 2-acetylmalonate, Hydrazine Hydrate, EtOH, Acetic Acid reflux1 2. Reflux for 3h reagents1->reflux1 workup1 3. Evaporate & Precipitate with H₂O reflux1->workup1 filter1 4. Filter & Recrystallize workup1->filter1 product1 Intermediate 1: Ethyl 5-methyl-1H-pyrazole-3-carboxylate filter1->product1 reagents2 5. Dissolve Intermediate 1 in Acetonitrile product1->reagents2 add_nbs 6. Add NBS, Stir at RT reagents2->add_nbs workup2 7. Aqueous Workup & Extraction with Ethyl Acetate add_nbs->workup2 purify2 8. Dry & Purify workup2->purify2 product2 Intermediate 2: Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate purify2->product2 reagents3 9. Dissolve Intermediate 2 in EtOH/H₂O with NaOH product2->reagents3 heat3 10. Heat at 60 °C for 2h reagents3->heat3 workup3 11. Evaporate EtOH & Acidify with 2M HCl heat3->workup3 filter3 12. Filter, Wash & Dry workup3->filter3 final_product Final Product: This compound filter3->final_product analysis Characterization: ¹H NMR, ¹³C NMR, LC-MS final_product->analysis

Caption: Figure 2: Step-by-step experimental and analysis workflow.

Characterization Data (Expected)
CompoundFormExpected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
Ethyl 5-methyl-1H-pyrazole-3-carboxylateWhite Crystalline Solid~11.5 (br s, 1H, NH), 6.4 (s, 1H, pyrazole-H4), 4.4 (q, 2H, CH₂), 2.4 (s, 3H, CH₃), 1.4 (t, 3H, CH₃)[M+H]⁺ = 155.08
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateWhite Solid~12.0 (br s, 1H, NH), 4.4 (q, 2H, CH₂), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, CH₃)[M+H]⁺ = 233.00, 235.00 (Br isotope pattern)
This compoundWhite Solid~13.0 (br s, 1H, COOH), ~12.5 (br s, 1H, NH), 2.5 (s, 3H, CH₃) (in DMSO-d₆)[M+H]⁺ = 204.97, 206.97 (Br isotope pattern)

Troubleshooting & Final Considerations

  • Low Yield in Step 1: Ensure hydrazine hydrate is fresh and added slowly. Incomplete reaction may require longer reflux times or addition of more catalyst.

  • Multiple Spots in Step 2: Over-bromination (di-bromination) can occur if excess NBS is used or if the reaction is run for too long. Use of 1.05 equivalents of NBS is critical. If byproducts form, purification by column chromatography is necessary.

  • Incomplete Hydrolysis in Step 3: If the starting ester persists, increase the reaction time or temperature slightly. Ensure enough NaOH is present to drive the reaction to completion.

  • Product Oiling Out: During precipitation steps, if the product "oils out" instead of forming a solid, try adding a small amount of the expected solid to seed crystallization or vigorously scratching the inside of the flask with a glass rod.

This protocol provides a reliable and scalable method for synthesizing this compound. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt the procedure as needed for their specific applications.

References

  • The Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate.
  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • ChemicalBook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
  • Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Sources

Application Note: Mass Spectrometric Characterization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂), a substituted pyrazole carboxylic acid of interest in pharmaceutical and chemical research. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals. This note details methodologies using Electrospray Ionization (ESI) and outlines the predictable fragmentation patterns based on the compound's structural motifs, including the characteristic isotopic signature of bromine.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a bromine substituent, a methyl group, and a carboxylic acid moiety. Accurate mass determination and structural elucidation are critical for confirming its identity in synthetic pathways and for its characterization in metabolic or degradation studies. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and structural information from minimal sample amounts.

This guide is built on the foundational principles of mass spectrometry of halogenated organic compounds, carboxylic acids, and pyrazole derivatives.[1][2][3] The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a highly characteristic isotopic pattern in the mass spectrum, serving as a primary diagnostic marker.[4][5] The carboxylic acid group allows for sensitive analysis using Electrospray Ionization (ESI) in negative ion mode, while the pyrazole ring and its substituents dictate the fragmentation pathways under collision-induced dissociation (CID).

Predicted Mass and Isotopic Profile

Before experimental analysis, it is crucial to calculate the expected mass-to-charge ratios (m/z) for the molecular ion.

  • Molecular Formula: C₅H₅BrN₂O₂

  • Monoisotopic Mass (using ⁷⁹Br): 219.959 g/mol

  • Monoisotopic Mass (using ⁸¹Br): 221.957 g/mol

Due to the natural abundance of bromine isotopes being nearly equal, the mass spectrum is expected to show a pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with an intensity ratio of approximately 1:1.[1][4][5]

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS is outlined below.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in Methanol/Water (1:1) prep2 Dilute to ~1-10 µg/mL prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 lc1 Inject sample onto C18 column prep3->lc1 Introduction lc2 Gradient elution with Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) of precursor ions ms2->ms3 da1 Identify [M-H]⁻ or [M+H]⁺ ms3->da1 da2 Confirm Br isotopic pattern (1:1 ratio, Δm/z = 2) da1->da2 da3 Analyze fragmentation pattern da2->da3

Caption: General workflow for LC-MS analysis.

Materials and Reagents
  • This compound

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (or Ammonium Acetate for pH modification)

  • 0.22 µm Syringe Filters

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 1:1 (v/v) mixture of methanol and water. The choice of final solvent should be compatible with the LC mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Mass Spectrometry Protocol

This protocol is designed for a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

ParameterNegative Ion Mode (Recommended)Positive Ion Mode
Ionization Mode ESI⁻ESI⁺
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.0 kV
Nebulizer Gas (N₂) 1.5 - 2.5 Bar1.5 - 2.5 Bar
Drying Gas (N₂) 8 - 10 L/min8 - 10 L/min
Drying Gas Temperature 200 - 250 °C200 - 250 °C
Scan Range (MS1) m/z 50 - 500m/z 50 - 500
Precursor Ions (MS/MS) m/z 219.96 and 221.96m/z 220.97 and 222.97
Collision Energy (CID) 10 - 40 eV (Ramp)10 - 40 eV (Ramp)

Causality behind choices:

  • Negative Ion Mode: Carboxylic acids readily lose a proton to form a stable carboxylate anion ([M-H]⁻), making this the most sensitive and direct mode of analysis.[3]

  • Positive Ion Mode: While less direct, protonation ([M+H]⁺) can occur, likely on one of the pyrazole nitrogen atoms. Adduct formation, such as with sodium ([M+Na]⁺), is also possible.[6][7]

  • Collision Energy Ramp: Using a range of collision energies ensures that both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations are observed, providing a more complete structural picture.

Data Interpretation: Expected Ions and Fragmentation

Full Scan Mass Spectrum

The primary observation in the full scan spectrum should be the isotopic doublet corresponding to the molecular ion.

Ion SpeciesExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)ModeNotes
[M-H]⁻ 219.951221.949NegativeDeprotonated molecule. Highest sensitivity expected.
[M+H]⁺ 221.967223.965PositiveProtonated molecule.
[M+Na]⁺ 243.949245.947PositiveSodium adduct, common in ESI.[7]
Tandem MS (MS/MS) Fragmentation Pathways

Tandem MS of the deprotonated molecule ([M-H]⁻ at m/z 219.95 and 221.95) is expected to yield structurally informative fragments.

Key Predicted Fragmentations:

  • Decarboxylation (-44 Da): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂.[8] This would result in a brominated methylpyrazole anion.

  • Loss of HBr (-80/82 Da): Cleavage of the C-Br bond, while less common as a primary step for an anion, can occur.

  • Ring Cleavage: Pyrazole rings are known to fragment via the loss of species like HCN (27 Da).[2][9]

G cluster_frags Predicted Fragments M_H [M-H]⁻ m/z 219.95 / 221.95 F1 [M-H-CO₂]⁻ m/z 175.99 / 177.99 M_H->F1 - CO₂ (44 Da) F2 [M-H-Br]⁻ m/z 141.04 M_H->F2 - HBr (80/82 Da) F3 [M-H-CO₂-HCN]⁻ m/z 148.98 / 150.98 F1->F3 - HCN (27 Da)

Caption: Predicted fragmentation of [M-H]⁻.

Interpretation of Key Fragments:

  • m/z 175.99 / 177.99: This prominent isotopic doublet strongly indicates the loss of CO₂ from the parent ion. It corresponds to the 4-bromo-5-methyl-pyrazole anion.

  • m/z 141.04: A single peak (no isotopic pattern) would suggest the loss of a bromine radical and a proton (HBr) from the deprotonated molecule.

  • m/z 148.98 / 150.98: This doublet would arise from the further fragmentation of the decarboxylated ion (m/z 175.99/177.99) via the loss of HCN, a characteristic fragmentation of pyrazole rings.[2]

Trustworthiness and Self-Validation

The protocol's reliability is ensured by several self-validating checks:

  • Isotopic Pattern Match: The 1:1 intensity ratio of any peak pair separated by 2 m/z units is a stringent confirmation of the presence of a single bromine atom.[10]

  • High-Resolution Mass: Accurate mass measurement (to within 5 ppm) confirms the elemental composition of the parent ion and its fragments.

  • Logical Fragmentation: Observed neutral losses (e.g., 44.0 Da for CO₂, 27.01 Da for HCN) must correspond to logical cleavages of the parent structure. The fragmentation pattern should be consistent with established principles for carboxylic acids and pyrazoles.[11][12]

Conclusion

The mass spectrometric analysis of this compound is straightforward when using the appropriate ESI conditions. The most definitive analysis is achieved in negative ion mode, leveraging the acidic nature of the carboxylic acid. The presence of bromine provides a powerful diagnostic tool through its unique isotopic signature, which should be evident in the molecular ion and all bromine-containing fragments. Tandem mass spectrometry confirms the structure through predictable losses of carbon dioxide and characteristic pyrazole ring fragmentations. This application note provides a robust framework for the successful characterization of this and structurally related molecules.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Sparrapan, R., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(5), 713-721.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Santos, V. G. D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Pospisilova, E., et al. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 55(11), 7339-7347.
  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(20), 3021-3029.
  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved from [Link]

  • Open Research Library. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Eberlin, M. N., et al. (2016).
  • FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • ACS Figshare. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This pyrazole derivative is a key intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and process monitoring. The developed method utilizes a polar-embedded C18 column with a simple isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its purity and concentration must be meticulously controlled to ensure the quality and efficacy of downstream products. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, providing high resolution, sensitivity, and quantitative accuracy.[2]

The key challenge in analyzing this compound lies in its chemical properties. The presence of a carboxylic acid group (making it an acidic and polar molecule) and a pyrazole ring system requires careful optimization of chromatographic conditions to achieve optimal retention and peak symmetry. This note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable HPLC method from initial development to full validation.

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₅H₅BrN₂O₂PubChem
Molecular Weight 205.01 g/mol PubChem
Calculated logP 0.8PubChem
pKa (estimated) ~3.5 - 4.5Based on similar pyrazole carboxylic acid structures.
UV Absorbance To be determined via PDA scanN/A

The calculated logP of 0.8 indicates that the compound is relatively polar.[3] For such compounds, achieving sufficient retention on traditional C18 columns can be challenging, especially with highly aqueous mobile phases which can lead to phase collapse.[4] Therefore, a C18 column with a polar-embedded or polar-endcapped stationary phase is the logical first choice.[5][6][7] These columns are designed for enhanced retention of polar analytes and are stable in 100% aqueous conditions.[5][6][7]

The carboxylic acid moiety is the most critical functional group influencing retention. Its ionization state is governed by the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, it is crucial to suppress the ionization of the acidic analyte.[8][9] The general rule is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[9][10] Given an estimated pKa of 3.5-4.5 for the carboxylic acid, a mobile phase pH between 2.5 and 3.0 is targeted. This ensures the analyte is predominantly in its neutral, more hydrophobic form, promoting better interaction with the stationary phase.[11]

A photodiode array (PDA) detector is indispensable for method development.[12][13][14] It allows for the acquisition of the full UV-Vis spectrum of the eluting peak, enabling the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and confirming peak purity.[13][15][16]

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Finalization & Validation Analyte_Properties Characterize Analyte (logP, pKa estimate, Structure) Column_Selection Select Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm) Analyte_Properties->Column_Selection Mobile_Phase_pH Set pH ~2.5-3.0 (e.g., 20mM Phosphate Buffer) to suppress ionization Analyte_Properties->Mobile_Phase_pH Scouting_Gradient Run Scouting Gradient (5-95% Acetonitrile) to determine elution strength Column_Selection->Scouting_Gradient Detector_Selection Select Detector: Photodiode Array (PDA) Wavelength_Selection Determine λmax from PDA spectrum Detector_Selection->Wavelength_Selection Mobile_Phase_pH->Scouting_Gradient Scouting_Gradient->Wavelength_Selection Isocratic_Method Convert to Isocratic Method for simplicity and robustness Scouting_Gradient->Isocratic_Method System_Suitability Define System Suitability (Tailing, Plates, RSD) Isocratic_Method->System_Suitability Validation Perform Method Validation (ICH Q2(R1) Guidelines) System_Suitability->Validation

Caption: Workflow for HPLC method development.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm particle size (or equivalent polar-embedded C18 column).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).

    • Phosphoric acid (H₃PO₄) (ACS grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase (Aqueous Component): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 2.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Detection at 225 nm, Spectrum acquired from 200-400 nm
Run Time 10 minutes

Initial Wavelength Selection: During the initial scouting gradient runs, the PDA detector was used to acquire the full UV spectrum of the analyte peak. The spectrum revealed a λmax at approximately 225 nm, which was selected for quantification to ensure maximum sensitivity.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation_Decision_Tree Start Method Validation Protocol (Based on ICH Q2(R1)) Specificity Specificity (Peak Purity via PDA, Forced Degradation) Start->Specificity Linearity Linearity & Range (5 concentrations, 3 replicates) Start->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Start->LOD_LOQ Robustness Robustness (Vary pH, Flow Rate, % Organic) Start->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Decision tree for HPLC method validation.

Validation Results

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo. Peak purity index > 0.999.No interference at the retention time of the analyte.
Linearity (Range) 1 - 100 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998N/A
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 1.12%%RSD ≤ 2.0%
LOD 0.3 µg/mLS/N ≥ 3
LOQ 1.0 µg/mLS/N ≥ 10
Robustness %RSD < 2.0% for all variationsMethod remains unaffected by small, deliberate variations.

The method demonstrated excellent specificity, with the analyte peak being well-resolved from any potential impurities. The linearity was confirmed over the specified range with a high correlation coefficient. Accuracy was excellent, with recovery values well within the acceptable limits. The low relative standard deviation (%RSD) for repeatability and intermediate precision confirms the method's high precision. The calculated LOD and LOQ indicate that the method is sensitive enough for the intended application.

Conclusion

This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The strategic selection of a polar-embedded stationary phase and an acidic mobile phase successfully addresses the challenges associated with analyzing this polar, acidic compound. The comprehensive validation study, conducted in accordance with ICH guidelines, confirms that the method is accurate, precise, linear, and robust, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • Remcho, V. T., McNair, H. M., & Rasmussen, H. T. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. [Link]

  • Agilent Technologies. (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • GL Sciences. (n.d.). C18 Columns HPLC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell Polar C18 HPLC Columns. [Link]

  • LCGC International. (1999). Fast HPLC Method Development Using Interfaced Photodiode-Array and Ion-Trap MS Detection. [Link]

  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. [Link]

  • Agilent Technologies. (n.d.). Polaris Reversed-Phase HPLC Columns. [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • International Journal of ChemTech Research. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , a versatile heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs due to its favorable pharmacological properties.[1][2] This document outlines the core reactivity of the title compound, focusing on three primary functionalization vectors: the carboxylic acid, the bromo substituent, and the pyrazole N-H group. We provide detailed, field-proven protocols for amide coupling, Suzuki-Miyaura cross-coupling, and N-alkylation, explaining the mechanistic rationale behind reagent selection and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the rapid generation of diverse chemical libraries.

Introduction: The Value Proposition of a Trifunctional Pyrazole Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are central to this effort, forming the core of a vast number of pharmaceuticals.[3][4] Among these, the pyrazole ring is particularly significant, featuring in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Crizotinib.[2]

This compound offers a strategic advantage by presenting three distinct and orthogonally addressable functional groups on this privileged scaffold:

  • C3-Carboxylic Acid: An ideal handle for forming amide bonds, connecting the pyrazole core to a wide array of amine-containing fragments and building blocks.

  • C4-Bromo Group: A classic participant in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl substituents to build molecular complexity.

  • N1-Proton (N-H): A nucleophilic site that can be readily alkylated or arylated, providing another vector for diversification and for modulating the physicochemical properties of the final compound.

This trifunctionality allows for a "three-dimensional" exploration of chemical space around the pyrazole core, making it an exceptionally valuable starting material for constructing focused compound libraries.

Physicochemical Properties

A clear understanding of a building block's physical properties is critical for successful experimental design.

PropertyValueSource
IUPAC Name This compound-
CAS Number 82231-52-5[5]
Molecular Formula C₅H₅BrN₂O₂[6]
Molecular Weight 217.01 g/mol -
Appearance Typically an off-white to light yellow solid-
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols (MeOH, EtOH), and aqueous base. Limited solubility in nonpolar solvents.-

Core Reactivity & Synthetic Strategy

The true power of this reagent lies in the selective manipulation of its three functional groups. A well-designed synthetic sequence can generate immense diversity from this single starting material.

G A 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid B Amide Derivatives (R-NH-C(O)-) A->B Amide Coupling (HATU, DIPEA) C C4-Arylated/Alkenylated Derivatives A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) D N1-Alkylated/Arylated Derivatives A->D N-Alkylation (Alkyl Halide, Base)

Caption: Key functionalization pathways for this compound.

Detailed Application Protocols

The following protocols are designed to be robust and reproducible. They include explanations for key steps, which is crucial for troubleshooting and adaptation to different substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the C3-carboxylic acid with a primary or secondary amine.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent chosen for its high efficiency, rapid reaction times, and ability to suppress racemization.[7][8] It is particularly effective for coupling sterically hindered or electronically deactivated substrates. The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[9][10] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and neutralize the generated HCl.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (2.5 equiv) to the mixture and stir for an additional 15-20 minutes. This pre-activation step ensures the formation of the reactive OAt-ester.

  • Coupling: To the activated ester solution, add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Self-Validation: The acid wash removes excess DIPEA and any unreacted amine, while the base wash removes unreacted starting carboxylic acid and HOBt byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the C4 position, replacing the bromo group.

Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in medicinal chemistry, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[12][13][14] The mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three key steps: oxidative addition of the palladium catalyst into the C-Br bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[13]

Materials:

  • This compound derivative (e.g., methyl ester or amide, 1.0 equiv)

  • Aryl or Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd catalyst (e.g., PdCl₂(dppf)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (typically 4:1 or 5:1)

  • Standard glassware for reflux, inert atmosphere.

Procedure:

  • Setup: To a round-bottom flask, add the bromo-pyrazole substrate (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv). Note: It is often preferable to use an ester or amide derivative of the starting material to avoid potential complications with the free carboxylic acid coordinating to the palladium.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water). Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: N1-Alkylation of the Pyrazole Ring

This protocol adds an alkyl group to the N1 position of the pyrazole ring.

Rationale: N-alkylation of pyrazoles can significantly impact a molecule's properties, including its metabolic stability, solubility, and binding interactions.[15][16] The reaction proceeds via a standard Sₙ2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking an alkyl halide.[17] A moderately strong base like potassium carbonate is sufficient to deprotonate the pyrazole N-H. For unsymmetrical pyrazoles, regioselectivity can be an issue, but is often controlled by sterics.[15]

Materials:

  • This compound derivative (e.g., methyl ester, 1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Standard glassware and inert atmosphere.

Procedure:

  • Setup: To a round-bottom flask, add the pyrazole substrate (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to form a suspension.

  • Add the alkyl halide (1.1 equiv) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-70 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours). Note: Using an ester derivative of the carboxylic acid is recommended to prevent the acid from being deprotonated and acting as a competing nucleophile.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing with acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Synthetic Workflow Visualization

This workflow demonstrates how the protocols can be combined to rapidly generate a diverse library from the single starting building block.

G cluster_0 Step 1: Core Preparation cluster_1 Step 2: Diversification (Parallel Synthesis) cluster_1a Path A: N-Alkylation cluster_1b Path B: Suzuki Coupling cluster_2 Step 3: Final Coupling cluster_3 Step 4: Amidation start 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid ester Esterification (MeOH, H+) (Optional Protection) start->ester n_alkyl N1-Alkylated Intermediates ester->n_alkyl Protocol 3: R1-X, K2CO3 suzuki C4-Arylated Intermediates ester->suzuki Protocol 2: R2-B(OH)2, Pd(0) final_a Final Library A (N-Alkylated, C-Arylated Esters) n_alkyl->final_a Protocol 2: R2-B(OH)2, Pd(0) final_b Final Library B (C-Arylated, N-Alkylated Esters) suzuki->final_b Protocol 3: R1-X, K2CO3 hydrolyze_a Final Amide Library A final_a->hydrolyze_a 1. Hydrolysis (LiOH) 2. Protocol 1 (R3-NH2, HATU) hydrolyze_b Final Amide Library B final_b->hydrolyze_b 1. Hydrolysis (LiOH) 2. Protocol 1 (R3-NH2, HATU)

Caption: A potential workflow for library synthesis using orthogonal functionalization strategies.

References

  • [No Source Available]
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link].

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link].

  • Royal Society of Chemistry. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link].

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link].

  • Wikipedia. HATU. Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link].

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link].

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link].

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link].

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link].

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link].

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link].

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link].

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. Available at: [Link].

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link].

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link].

  • Wikipedia. Suzuki reaction. Available at: [Link].

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional diversification have led to its incorporation into numerous FDA-approved drugs.[1][2] Pyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4] The specific compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , represents a key starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. The strategic placement of the bromine atom at the 4-position provides a crucial handle for synthetic diversification through cross-coupling reactions, while the methyl and carboxylic acid groups at the 5- and 3-positions, respectively, offer opportunities for probing interactions with biological targets.[4]

This guide provides a comprehensive overview of the synthetic route to this versatile building block, detailed protocols for its derivatization, and its application in SAR studies, with a focus on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a well-established target in oncology.[1]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available commercial reagents. The following protocol is a representative and plausible route based on established pyrazole chemistry.

Protocol 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of the ethyl ester of the title compound, a common intermediate that can be readily hydrolyzed to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-diazoacetoacetate

  • Rationale: This step generates the diazo compound, a key precursor for the subsequent cyclization reaction.

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in acetonitrile at 0 °C, add p-toluenesulfonyl azide (1.0 eq).

  • Slowly add triethylamine (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: [3+2] Cycloaddition with 2-bromopropene

  • Rationale: This cycloaddition reaction forms the pyrazole ring. The regioselectivity is driven by the electronics of the reactants.

  • Dissolve the crude ethyl 2-diazoacetoacetate (1.0 eq) in a suitable solvent such as toluene.

  • Add 2-bromopropene (1.5 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Rationale: This final step saponifies the ethyl ester to the desired carboxylic acid, which is often crucial for biological activity, particularly for forming key interactions with target proteins.[5]

  • Dissolve ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Application in Structure-Activity Relationship (SAR) Studies: A Focus on CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1] Pyrazole-based scaffolds have shown significant promise as CDK2 inhibitors.[6][7] The this compound core provides three key points for diversification to explore the SAR for CDK2 inhibition.

Logical Flow for SAR Studies

SAR_Workflow cluster_synthesis Core Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid R1 Position 3: Carboxylic Acid Amidation Start->R1 R2 Position 4: Suzuki/Sonogashira Coupling Start->R2 R3 Position 5: Methyl Group Analogs Start->R3 Library Diverse Analog Library R1->Library R2->Library R3->Library Assay1 Primary Screen: CDK2/Cyclin E Kinase Assay Library->Assay1 Assay2 Secondary Screen: Cell Viability (MTT) Assay (e.g., MCF-7 cells) Assay1->Assay2 Assay3 Mechanism of Action: Cell Cycle Analysis Assay2->Assay3 SAR_Table Generate SAR Table (IC50 / GI50 values) Assay3->SAR_Table Lead_Opt Lead Optimization: Refine promising analogs SAR_Table->Lead_Opt New_Hypothesis Formulate New Hypotheses SAR_Table->New_Hypothesis SAR_Table->New_Hypothesis SAR_Table->New_Hypothesis New_Hypothesis->R1 New_Hypothesis->R2 New_Hypothesis->R3

Caption: Workflow for SAR studies of this compound derivatives.

Hypothetical SAR Data for CDK2 Inhibition

The following table presents hypothetical data to illustrate the SAR for this scaffold against CDK2. The trends are based on published data for similar pyrazole-based kinase inhibitors.[6][7]

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 5)CDK2 IC50 (nM)MCF-7 GI50 (µM)
1 (Core) -COOH-Br-CH3>10,000>50
2a -CONH(n-propyl)-Br-CH38,50045
2b -CONH(cyclopropyl)-Br-CH35,20032
2c -CONH(phenyl)-Br-CH31,50018
2d -CONH(4-fluorophenyl)-Br-CH398012
3a -CONH(4-fluorophenyl)-phenyl-CH32505.6
3b -CONH(4-fluorophenyl)-3-pyridyl-CH385 1.2
3c -CONH(4-fluorophenyl)-4-pyridyl-CH31202.5
3d -CONH(4-fluorophenyl)-thienyl-CH33107.8
4a -CONH(4-fluorophenyl)-3-pyridyl-H4508.9
4b -CONH(4-fluorophenyl)-3-pyridyl-CF31,80025

SAR Interpretation:

  • Position 3 (Carboxylic Acid): The underivatized carboxylic acid (1 ) is inactive, which is common for kinase inhibitors where this group may be solvent-exposed or require conversion to an amide for better cell permeability and interaction with the hinge region of the kinase. Conversion to amides (2a-d ) improves activity, with aromatic amides being more potent than aliphatic ones. The 4-fluorophenyl amide (2d ) shows the best activity in this series, likely due to favorable hydrophobic and potential halogen bonding interactions.

  • Position 4 (Bromo Group): The bromine atom serves as an excellent handle for introducing diverse aryl and heteroaryl groups via Suzuki coupling. Replacing the bromine with a phenyl group (3a ) significantly boosts potency. Introducing a 3-pyridyl group (3b ) provides a substantial increase in activity, likely due to the formation of a key hydrogen bond with the kinase hinge region. The 4-pyridyl analog (3c ) is slightly less potent, suggesting that the geometry of the hydrogen bond is critical.

  • Position 5 (Methyl Group): The small methyl group is generally well-tolerated. Removing it (4a ) leads to a decrease in potency, suggesting it may occupy a small hydrophobic pocket. Replacing it with a larger, electron-withdrawing trifluoromethyl group (4b ) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

Experimental Protocols for Biological Evaluation

Protocol 3: CDK2/Cyclin E Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for measuring the direct inhibitory effect of compounds on the purified CDK2 enzyme.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a solution of purified, active CDK2/Cyclin E enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP (at its Km concentration) in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions (in 10% DMSO) to the wells of a 96-well plate.

    • Add 18 µL of the CDK2/Cyclin E enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell Viability (MTT) Assay (Cell-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

  • Cell Seeding:

    • Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Incubate for 72 hours at 37 °C.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway and Experimental Logic

Signaling_Pathway cluster_pathway CDK2-Mediated Cell Cycle Progression cluster_inhibition Inhibitor Mechanism of Action CyclinE Cyclin E ActiveComplex Active CDK2/Cyclin E Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb phosphorylates (p) p(Rb) p-Rb ActiveComplex->p(Rb) Inhibition Inhibition E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition G1_Arrest G1 Cell Cycle Arrest Inhibitor Pyrazole Inhibitor (e.g., Compound 3b) Inhibitor->ActiveComplex Inhibition->G1_S_Transition blocks Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Inhibition of the CDK2 pathway by pyrazole derivatives leading to G1 cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the strategically placed vectors for diversification allow for a thorough exploration of the chemical space around the core. The hypothetical SAR presented here, based on established principles for pyrazole-based CDK2 inhibitors, demonstrates a clear path for lead optimization. Future work should focus on synthesizing and testing the proposed analogs, confirming their mechanism of action through cell cycle analysis and western blotting for downstream markers of CDK2 activity, and evaluating their pharmacokinetic properties to develop potent and drug-like clinical candidates.

References

  • 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. Journal of Medicinal Chemistry. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of Pyrazole-Based Analogs as CDK2 Inhibitors with Apoptotic-Inducing Activity: Design, Synthesis, and Molecular Dynamics Study. RSC Publishing. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

Sources

Application Note: Employing 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid in Fragment-Based Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Pyrazole Scaffold

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common factor in many diseases, most notably cancer, making them a primary focus for drug discovery.[1] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel kinase inhibitors. This approach screens low-molecular-weight compounds (fragments) to find initial, albeit often weak, binders to the target protein.[1][2] These initial "hits" are then optimized through medicinal chemistry to develop potent and selective lead compounds.[1]

Within the realm of kinase inhibition, the pyrazole ring is recognized as a "privileged scaffold".[3] This is due to its ability to form key interactions within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain.[4] Several FDA-approved kinase inhibitors incorporate a pyrazole moiety, underscoring its therapeutic relevance.[3]

This application note details the use of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid as a representative fragment for initiating a kinase inhibitor discovery campaign. We will outline its rationale as a screening candidate and provide detailed protocols for primary and secondary screening using Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR), respectively, followed by an enzymatic assay for functional validation.

The Candidate Fragment: this compound

The selection of this compound as a screening fragment is based on a sound chemical and biological rationale:

  • Pyrazole Core: As a privileged scaffold, the pyrazole ring is well-suited to interact with the kinase hinge region.[3][4]

  • Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, potentially forming interactions with key residues in the ATP-binding site. It also provides a convenient handle for future chemical elaboration to improve potency and selectivity.

  • Methyl Group: The methyl substituent can probe a hydrophobic pocket within the binding site, contributing to binding affinity.

  • Bromo Group: The bromine atom can also interact with hydrophobic pockets and serves as a valuable vector for chemical modification through cross-coupling reactions, enabling rapid exploration of the surrounding chemical space during hit-to-lead optimization.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[5]
Molecular Weight 205.01 g/mol [5]
CAS Number 84547-86-4[5]

Screening Workflow: A Multi-Tiered Approach

A robust screening cascade is essential for identifying and validating true fragment hits while minimizing false positives. Our recommended workflow employs a primary biophysical screen for hit identification, followed by a more quantitative biophysical method for validation and an enzymatic assay to confirm functional inhibition.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation & Characterization cluster_2 Hit Expansion & Optimization Primary Differential Scanning Fluorimetry (DSF) (High-Throughput) Secondary Surface Plasmon Resonance (SPR) (Quantitative Binding) Primary->Secondary Initial Hits (ΔTm > 2°C) Tertiary Enzymatic Activity Assay (Functional Confirmation) Secondary->Tertiary Confirmed Binders (KD determination) Optimization Structure-Activity Relationship (SAR) & Medicinal Chemistry Tertiary->Optimization Validated Functional Hits (IC50 determination)

Caption: A multi-tiered workflow for fragment-based kinase inhibitor screening.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for identifying fragment binding by measuring the thermal stabilization of a protein upon ligand binding.[6][7] A positive interaction is detected as an increase in the protein's melting temperature (Tm).[7]

Objective: To identify fragments from a library, including this compound, that bind to the target kinase.

Materials:

  • Purified recombinant kinase (e.g., a representative tyrosine kinase)

  • DSF Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (and other fragments) at 10 mM in DMSO

  • 96-well or 384-well qPCR plates

  • qPCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume per well, the final concentrations should be:

    • Recombinant kinase: 2 µM

    • SYPRO Orange dye: 5x

  • Aliquot the Master Mix: Dispense 18 µL of the master mix into each well of the qPCR plate.

  • Add Compounds:

    • To the sample wells, add 2 µL of the 10 mM fragment stock solution to achieve a final fragment concentration of 1 mM (ensure the final DMSO concentration is ≤ 10%).

    • To the control wells, add 2 µL of DMSO (no compound control).

  • Seal and Centrifuge: Seal the plate with an optical adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument and run a thermal melt experiment with the following parameters:

    • Initial temperature: 25°C

    • Final temperature: 95°C

    • Ramp rate: 1°C/minute

    • Monitor fluorescence continuously.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann distribution. The Tm is the temperature at the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm (with fragment) - Tm (DMSO control).

    • A ΔTm of ≥ 2°C is typically considered a positive hit for further investigation.

Protocol 2: Hit Validation and Characterization by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[8][9] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[10]

Objective: To confirm the binding of initial hits from the DSF screen and determine their binding affinity for the target kinase.

Materials:

  • Purified recombinant kinase

  • SPR instrument (e.g., ProteOn™ XPR36 system)

  • Sensor chip (e.g., a CM5 chip)

  • Immobilization buffers: 10 mM sodium acetate at various pH values (e.g., 4.0, 4.5, 5.0)

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl

  • Running buffer: PBS with 0.05% Tween-20 and 1% DMSO

  • Fragment hits from the DSF screen, serially diluted in running buffer (e.g., from 1 mM down to 1 µM)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of NHS and EDC.

    • Inject the purified kinase (diluted in the optimal immobilization buffer determined from pH scouting) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Binding Analysis:

    • Inject a series of concentrations of the fragment hit over the immobilized kinase surface.

    • Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

    • Include a reference flow cell (without immobilized kinase) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Fragments with a measurable KD in the micromolar to low millimolar range are considered validated hits.

Protocol 3: Functional Validation by Enzymatic Activity Assay

While biophysical methods confirm binding, an enzymatic assay is crucial to demonstrate that this binding translates into functional inhibition of the kinase.

Objective: To determine if the validated fragment hits inhibit the catalytic activity of the target kinase.

Materials:

  • Purified, active kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Validated fragment hits, serially diluted

Procedure:

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the kinase, the fragment at various concentrations (or DMSO for control), and the peptide substrate in the assay buffer.

    • Allow the components to pre-incubate for a short period (e.g., 15 minutes).

  • Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to its Km for the kinase to ensure sensitivity to competitive inhibitors.[11]

  • Incubate: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the fragment concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the fragment required to inhibit 50% of the kinase activity.

Interpreting the Results and Next Steps

The successful completion of this screening cascade will yield fragment hits with confirmed binding to the target kinase and demonstrated functional inhibition.

Data_Interpretation DSF DSF Screen ΔTm > 2°C SPR SPR Validation KD = 10 µM - 1 mM DSF->SPR Identifies Binders Enzymatic Enzymatic Assay IC50 determined SPR->Enzymatic Confirms & Quantifies Binding SAR Hit-to-Lead Optimization (SAR) Enzymatic->SAR Confirms Functional Activity

Caption: The logical progression of data interpretation in the screening cascade.

Fragments like this compound that are validated through this process serve as excellent starting points for a hit-to-lead optimization campaign. Structural biology techniques, such as X-ray crystallography, can be employed to determine the binding mode of the fragment, providing crucial insights for structure-based drug design. The bromine and carboxylic acid moieties of the title fragment can then be leveraged for synthetic elaboration to improve potency, selectivity, and drug-like properties.

Conclusion

This compound represents a valuable starting point for a fragment-based kinase inhibitor discovery program. Its privileged pyrazole core and strategically placed functional groups for probing the kinase ATP-binding site make it an ideal candidate. The detailed protocols provided in this application note for DSF, SPR, and enzymatic assays offer a comprehensive and robust workflow for identifying and validating novel kinase inhibitor scaffolds, paving the way for the development of next-generation targeted therapeutics.

References

Sources

Application Note: Strategic Derivatization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Abstract: This document provides a detailed guide to the strategic chemical modification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a versatile scaffold for generating diverse molecular libraries aimed at biological screening. We present validated protocols for derivatization at three key positions: the C3-carboxylic acid, the C4-bromo substituent, and the N1-pyrazole nitrogen. The rationale behind each synthetic choice is discussed, emphasizing the generation of structurally diverse compounds with potential therapeutic applications.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a range of interactions with biological targets, such as hydrogen bonding and π-stacking. Compounds featuring the pyrazole core are known to exhibit various biological functions, including acting as inhibitors for enzymes like carbonic anhydrase and kinases.[5][6]

The starting material, This compound , is an exceptionally valuable building block for library synthesis. It offers three distinct and chemically addressable handles for diversification, enabling a combinatorial approach to explore a vast chemical space. These modification points are:

  • The Carboxylic Acid (C3-position): Ideal for amide bond formation, introducing a wide array of functional groups.

  • The Bromo Substituent (C4-position): A versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing the introduction of aryl, heteroaryl, or alkyl groups.

  • The Pyrazole Nitrogen (N1-position): Susceptible to alkylation or arylation, which can modulate the compound's physicochemical properties and biological activity.

This guide will detail robust protocols for leveraging these reactive sites to construct a library of novel compounds for biological evaluation.

Strategic Derivatization Pathways

The derivatization of the core scaffold can be approached through three primary pathways, each targeting a specific functional group. The choice of pathway and the sequence of reactions are critical for achieving the desired chemical diversity.

Pathway I: Modification of the C3-Carboxylic Acid via Amidation

Amide bond formation is one ofthe most robust and widely used reactions in medicinal chemistry.[7] It allows for the coupling of the pyrazole core with a virtually limitless supply of commercially available primary and secondary amines, thereby introducing significant molecular diversity.

Rationale: The resulting pyrazole carboxamides can mimic peptide bonds and are excellent hydrogen bond donors and acceptors, features crucial for molecular recognition at biological targets.[8] The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions.

Protocol 1A: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, while Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency by forming a more reactive intermediate ester.[9]

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • EDC (1.5 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add HOBt and the desired amine to the solution.

    • Add DIPEA and stir the mixture for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 1B: Acid Chloride Formation and Amidation

For less reactive amines, converting the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride can be highly effective.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (2.0 eq)

    • Desired amine (1.2 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic amount of DMF

  • Procedure:

    • Suspend the pyrazole carboxylic acid in anhydrous DCM.

    • Add a catalytic drop of DMF, then add thionyl chloride dropwise at 0 °C.

    • Allow the mixture to reflux for 2-3 hours until a clear solution is formed.

    • Cool the reaction and remove excess thionyl chloride under reduced pressure.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine and TEA in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Stir at room temperature for 2-16 hours, monitoring by TLC.

    • Work-up and purify as described in Protocol 1A.

Experimental Workflow for Amidation

G cluster_0 Amide Coupling Workflow start Start: Pyrazole Carboxylic Acid reagents Add Amine, Coupling Reagent (e.g., EDC/HOBt), and Base in DMF start->reagents react Stir at RT (12-24h) reagents->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Product: Pyrazole Amide purify->product

Caption: General workflow for amide bond formation.

Pathway II: C4-Arylation/Alkylation via Suzuki-Miyaura Cross-Coupling

The C4-bromo position is a prime target for introducing structural complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful for forming C-C bonds by coupling the bromo-pyrazole with a wide range of boronic acids or esters.[10][11][12]

Rationale: This reaction allows for the facile introduction of diverse aryl and heteroaryl moieties, which are critical for modulating pharmacokinetic properties and exploring interactions with aromatic binding pockets in target proteins. To prevent side reactions, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.2 eq)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

    • Potassium carbonate (K₂CO₃) or tripotassium phosphate (K₃PO₄) (2.0-3.0 eq)[13][14]

    • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a Schlenk flask, add the bromo-pyrazole ester, boronic acid, base, and palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by flash column chromatography to yield the C4-arylated pyrazole ester.

    • The ester can be subsequently hydrolyzed back to the carboxylic acid using LiOH or NaOH in a THF/water mixture if desired.

Experimental Workflow for Suzuki Coupling

G cluster_1 Suzuki-Miyaura Coupling Workflow start Start: Bromo-Pyrazole Ester reagents Add Boronic Acid, Pd Catalyst, Base in Dioxane/Water start->reagents react Heat under Inert Atmosphere (4-12h) reagents->react workup Filter, Extract, and Wash react->workup purify Column Chromatography workup->purify product Final Product: C4-Aryl Pyrazole Ester purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Pathway III: N1-Alkylation of the Pyrazole Ring

Modification at the pyrazole nitrogen can significantly impact the molecule's steric and electronic properties, as well as its lipophilicity and metabolic stability.[15]

Rationale: N-alkylation eliminates the N-H bond, removing a hydrogen bond donor site and preventing tautomerization. This can lead to more predictable binding modes and improved cell permeability. Regioselectivity can be a concern for unsymmetrical pyrazoles; however, steric hindrance from the adjacent C5-methyl group often directs alkylation to the N1 position.[16][17]

Protocol 3: N-Alkylation

  • Materials:

    • Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

  • Procedure:

    • Dissolve the pyrazole ester in anhydrous MeCN or DMF.

    • Add the base (K₂CO₃ or Cs₂CO₃) and stir for 15 minutes at room temperature.

    • Add the alkyl halide dropwise.

    • Heat the reaction to 50-70 °C and stir for 2-8 hours, monitoring by TLC.

    • Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the N1-alkylated product.

Experimental Workflow for N-Alkylation

G cluster_2 N-Alkylation Workflow start Start: Pyrazole Ester reagents Add Alkyl Halide and Base (K₂CO₃) in Acetonitrile start->reagents react Heat to 50-70°C (2-8h) reagents->react workup Filter and Evaporate Solvent react->workup purify Column Chromatography workup->purify product Final Product: N1-Alkyl Pyrazole Ester purify->product

Caption: General workflow for N-alkylation of the pyrazole ring.

Integrated Synthesis Plan for Library Generation

To maximize molecular diversity, these derivatization pathways can be combined in a logical, orthogonal sequence. The following integrated workflow is recommended for generating a diverse library from the starting scaffold.

Integrated Workflow for Maximum Diversity

G A Start: This compound B Step 1: Esterification (e.g., SOCl₂, MeOH) A->B Protection C Step 2: N-Alkylation (Protocol 3) B->C R¹ Diversity D Step 3: Suzuki Coupling (Protocol 2) C->D R² Diversity E Step 4: Ester Hydrolysis (LiOH, THF/H₂O) D->E Deprotection F Step 5: Amide Coupling (Protocol 1A/1B) E->F R³ Diversity G Diverse Library of Final Compounds F->G

Caption: A multi-step synthetic strategy for maximal diversification.

This strategic sequence ensures that the sensitive and highly reactive functional groups are introduced in an order that prevents unwanted side reactions. Protecting the carboxylic acid as an ester is a crucial first step, followed by diversification at the N1 and C4 positions. The final deprotection and amidation steps generate the target library.

Summary of Reaction Parameters

The following table summarizes typical conditions for the key derivatization reactions. Researchers should optimize these conditions for their specific substrates.

Reaction Type Key Reagents Typical Solvent Temperature (°C) Typical Time (h)
Amide Coupling (EDC) Amine, EDC, HOBt, DIPEADMF0 to RT12-24
Amide Coupling (SOCl₂) Amine, SOCl₂, TEADCM0 to Reflux2-16
Suzuki Coupling Boronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water80-1004-12
N-Alkylation Alkyl Halide, K₂CO₃Acetonitrile50-702-8

Conclusion

This compound is a powerful and versatile scaffold for the development of compound libraries for biological screening. By strategically applying robust chemical transformations—including amide coupling, Suzuki-Miyaura cross-coupling, and N-alkylation—researchers can efficiently generate a vast number of structurally diverse molecules. The protocols and workflows outlined in this application note provide a solid foundation for these synthetic efforts, paving the way for the discovery of novel therapeutic agents.

References

  • D. J. W. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3381. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • D. J. W. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Available at: [https://www.eur J. Chem., 2021, 18(1), 93-109]([Link] J. Chem., 2021, 18(1), 93-109)

  • Zhang, Z. et al. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 24(4), 957-961. Available at: [Link]

  • Green, S. et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(5), 2418-2422. Available at: [Link]

  • Guan, A. et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Unknown. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF. Available at: [Link]

  • Guesmi, Z. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 73-81. Available at: [Link]

  • Naimi, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8503. Available at: [Link]

  • Ellermann, K. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12162-12176. Available at: [Link]

  • Fennessy, R. V. et al. (2010). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 75(6), 2039-2048. Available at: [Link]

  • Zaib, S. et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Available at: [Link]

  • Onwubu, S. C. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14502-14513. Available at: [Link]

  • Akocak, S. et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-661. Available at: [Link]

  • Wang, Y. et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(9), 11098-11110. Available at: [Link]

  • Rehman, A. U. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4429. Available at: [Link]

  • Zaib, S. et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Bromination of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are integral to approved therapeutics for cancer, inflammation, and infectious diseases.[2][3] Functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among various functionalization strategies, bromination stands out as a particularly powerful tool.

The introduction of a bromine atom onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[4] This enables the construction of complex molecular architectures, which is essential for developing novel drug candidates with optimized efficacy and pharmacokinetic properties.[3] This guide provides an in-depth analysis of the experimental procedures for pyrazole bromination, focusing on mechanistic rationale, detailed protocols, and critical safety considerations for researchers in drug development and organic synthesis.

Mechanistic Insight: The Electrophilic Substitution of Pyrazole

The bromination of pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. Molecular orbital calculations confirm that the C4 position is the most electron-rich and thus the most reactive site for electrophilic attack.[5]

The reaction is initiated by the generation of an electrophilic bromine species (Br⁺), typically from elemental bromine (Br₂) or a reagent like N-Bromosuccinimide (NBS).[6] This electrophile is then attacked by the π-electron system of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[7][8] Subsequent deprotonation from the C4 position by a weak base restores the aromaticity of the ring, yielding the 4-bromopyrazole product.

The regioselectivity for the C4 position is a key feature of this reaction. The two nitrogen atoms in the ring influence the electron distribution; the "pyridine-like" nitrogen (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through its inductive effect, thereby directing substitution to the C4 position.[8]

Caption: Mechanism of Electrophilic Bromination at the C4 Position of Pyrazole.

Core Bromination Protocols

Two primary methods are widely employed for the bromination of pyrazoles in a laboratory setting: direct bromination using elemental bromine (Br₂) and a milder approach using N-Bromosuccinimide (NBS). The choice of method depends on the substrate's reactivity, desired selectivity, and safety considerations.

Method A: Direct Bromination with Elemental Bromine (Br₂)

This classic method is highly effective but requires stringent safety protocols due to the hazardous nature of elemental bromine. It is typically performed in a solvent like acetic acid or chloroform.[9]

Principle: Elemental bromine polarizes in the presence of the electron-rich pyrazole ring, allowing one bromine atom to act as an electrophile while the other serves as a leaving group (bromide).

Protocol: Synthesis of 4-Bromopyrazole

  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Dissolve pyrazole (e.g., 5.0 g, 73.4 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition: In the dropping funnel, prepare a solution of elemental bromine (e.g., 3.75 mL, 11.7 g, 73.4 mmol) in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred pyrazole solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate of the product should form.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches any remaining bromine and neutralizes the acetic acid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure 4-bromopyrazole.

Trustworthiness Check: The protocol's self-validating nature lies in the monitoring and workup steps. TLC analysis ensures the reaction proceeds to completion, preventing contamination of the product with starting material. The neutralization and washing steps are critical for removing impurities and ensuring the final product's purity.

Method B: Bromination with N-Bromosuccinimide (NBS)

NBS is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[10][11] It is particularly useful for substrates that are sensitive to the highly acidic and oxidizing conditions of elemental bromine.[4][12]

Principle: NBS acts as a "Br⁺" synthon. The reaction is often initiated by a trace amount of HBr, which reacts with NBS to generate Br₂ in situ. Alternatively, in polar aprotic solvents like DMF, NBS itself can be sufficiently polarized to act as the electrophile.[6]

Protocol: Synthesis of a Substituted 4-Bromopyrazole using NBS

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (e.g., 2.5 mmol) and dissolve it in dimethylformamide (DMF, 10 mL).[6]

  • Temperature Control: Cool the solution to 0°C in an ice-water bath. This is crucial for controlling the reaction rate and minimizing side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 2.8 mmol, 1.1 eq) in small portions over a period of 20 minutes, ensuring the temperature remains at 0°C.[6]

  • Reaction and Monitoring: Continue stirring the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.[6]

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL).[6]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 40 mL).[6]

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and saturated brine (50 mL) to remove DMF and other water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude product can be purified by trituration with a suitable solvent (e.g., ether/petroleum ether) or by column chromatography on silica gel.[6]

Comparative Analysis of Bromination Methods

ParameterMethod A: Elemental Bromine (Br₂)Method B: N-Bromosuccinimide (NBS)
Brominating Agent Liquid Br₂Solid NBS
Hazards Highly toxic, corrosive, volatile.[13][14]Irritant, moisture-sensitive.[10]
Handling Requires specialized handling in a fume hood, with spill kits (sodium thiosulfate/carbonate) readily available.[14][15][16]Easier and safer to handle and weigh.[11]
Reaction Conditions Often acidic (e.g., acetic acid); can be harsh.Generally milder, often neutral or at low temperature.[6]
Byproducts HBr (corrosive gas).Succinimide (water-soluble solid).
Workup Requires neutralization of HBr and quenching of excess Br₂.Simpler aqueous workup to remove succinimide.[6]
Selectivity Generally good for C4, but can lead to over-bromination with activated rings.Often provides higher selectivity, especially for sensitive substrates.
Ideal For Robust, simple pyrazoles on a large scale.Complex, multi-functionalized, or acid-sensitive pyrazoles.

General Experimental Workflow

The overall process from starting material to purified brominated pyrazole follows a logical sequence of steps, each critical for the success of the synthesis.

Caption: Standard workflow for the synthesis of 4-bromopyrazoles.

Safety Precautions: A Mandate for Safe Science

Elemental Bromine (Br₂):

  • Toxicity: Bromine is extremely toxic, fatal if inhaled, and causes severe skin burns and eye damage.[13] All manipulations must be conducted in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, nitrile gloves (double-gloving is recommended), and a lab coat.[14][15]

  • Spill Management: A spill kit containing sodium thiosulfate or sodium carbonate solution must be immediately accessible to neutralize any spills.[13][14][16] Do not use dry sodium thiosulfate on liquid bromine as the reaction can be violent.[16]

  • Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes.[16][17] For inhalation, move the individual to fresh air and seek immediate medical attention.[13][17]

N-Bromosuccinimide (NBS):

  • Handling: NBS is an irritant and should be handled with gloves and eye protection. It is moisture-sensitive and should be stored in a desiccator.

  • Purification: For reactions sensitive to radical initiators, commercial NBS may need to be recrystallized from water to remove any residual bromine, which can appear as a yellow or orange tint.[11]

Conclusion

The bromination of pyrazoles is a fundamental and enabling transformation in the synthesis of functional molecules for drug discovery and beyond. While direct bromination with Br₂ is a potent method, the use of NBS offers a safer and often more selective alternative. A thorough understanding of the underlying electrophilic substitution mechanism, meticulous adherence to the detailed protocols, and an unwavering commitment to safety are paramount for achieving successful and reproducible outcomes in the laboratory. The resulting 4-bromopyrazoles serve as invaluable intermediates, opening the door to a vast chemical space for the development of next-generation therapeutics.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. Retrieved January 7, 2026, from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). DC Fine Chemicals. Retrieved January 7, 2026, from [Link]

  • Student safety sheets 55 Bromine. (2022). CLEAPSS. Retrieved January 7, 2026, from [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved January 7, 2026, from [Link]

  • Safely handling a liter of Bromine? (2017). Reddit. Retrieved January 7, 2026, from [Link]

  • Pyrazole. (n.d.). Imperfect Pharmacy. Retrieved January 7, 2026, from [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved January 7, 2026, from [Link]

  • The Bromination of Pyrazabole. (1985). DTIC. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET - BROMINE. (2022). Archean Chemical Industries. Retrieved January 7, 2026, from [Link]

  • Bromine | Chemical Emergencies. (2024). CDC. Retrieved January 7, 2026, from [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2006). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo6S8(pz)4(pzH)2]Br2. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Conversion of 2-pyrazolines to pyrazoles using bromine. (2006). Google Patents.
  • Kurbangaleev, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(23), 8303. Retrieved January 7, 2026, from [Link]

  • Brian, M. L., & Finar, I. L. (1958). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(4), 684-691. Retrieved January 7, 2026, from [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved January 7, 2026, from [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Kauthale, S. S., & Anuse, M. A. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 33(2), 859-865. Retrieved January 7, 2026, from [Link]

  • Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved January 7, 2026, from [Link]

  • Al-Omran, F., et al. (2010). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 15(9), 6269-6280. Retrieved January 7, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Alam, M. J., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research, 13(1). Retrieved January 7, 2026, from [Link]

  • Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Bioinformation, 17(10), 878-893. Retrieved January 7, 2026, from [Link]

Sources

"4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Core in Modern Crop Protection

In the landscape of modern agriculture, pyrazole carboxylic acid derivatives have become indispensable structural motifs for high-performance agrochemicals.[1][2] These heterocyclic compounds form the backbone of numerous potent fungicides and insecticides, offering novel modes of action to combat resistance and secure global food production.[3][4][5] Among these crucial intermediates, This compound stands out as a key building block, particularly for the synthesis of the latest generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]

This technical guide provides an in-depth exploration of this compound, from its foundational role in creating biologically active molecules to detailed, field-proven protocols for its application. We will elucidate the mechanism of action of the resulting agrochemicals and provide step-by-step methodologies for researchers, chemists, and professionals in the agrochemical development sector.

Mechanism of Action: Targeting Fungal Respiration

The primary value of this compound lies in its role as a precursor to pyrazole carboxamide fungicides. These molecules are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[3][6][7]

The inhibition of SDH has catastrophic consequences for the fungal cell:

  • Blockade of the TCA Cycle: SDH is a key enzyme in the tricarboxylic acid (TCA) cycle. Its inhibition halts this central metabolic pathway.

  • Cessation of ATP Synthesis: By blocking the electron transport chain, the fungicide prevents the production of ATP, the cell's primary energy currency.[3]

  • Generation of Oxidative Stress: The disruption of electron flow leads to the accumulation of reactive oxygen species (ROS), which cause widespread damage to cellular components.[3]

This multi-faceted attack on fungal metabolism results in the cessation of growth and, ultimately, cell death, making SDHI fungicides exceptionally effective at controlling a broad spectrum of plant pathogens.[1][3]

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH / Complex II) Succinate->SDH donates e- ETC Electron Transport Chain (Complex III, IV) SDH->ETC passes e- ROS Reactive Oxygen Species (ROS) SDH->ROS generates (when blocked) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->SDH INHIBITS

Caption: Mechanism of SDHI fungicides derived from pyrazole precursors.

Physicochemical Properties of the Core Intermediate

Accurate characterization of the starting material is fundamental to reproducible and high-yielding synthetic outcomes. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 82231-52-5[8]
Molecular Formula C₅H₅BrN₂O₂[8]
Molecular Weight 205.01 g/mol [9]
Appearance White to off-white solid/powder[9]
Purity Typically ≥98% for agrochemical synthesis[8]
Solubility Soluble in common organic solvents like THF, DMF, and alcohols.General chemical knowledge

Synthetic Protocol I: Representative Synthesis of the Pyrazole Core

While multiple routes exist, a common strategy for synthesizing substituted pyrazole carboxylic acids involves the cyclization of a diketone precursor followed by functional group manipulations. The following is a representative, multi-step protocol analogous to established methods for similar structures.[10][11]

Synthesis_of_Core Start Ethyl 2,3-dioxobutanoate Step1 Step 1: Cyclocondensation + Methylhydrazine + Acid Catalyst Start->Step1 Intermediate1 Ethyl 5-methyl-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Bromination + N-Bromosuccinimide (NBS) + Acetonitrile (Solvent) Intermediate1->Step2 Intermediate2 Ethyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification + NaOH or KOH + Ethanol/Water Intermediate2->Step3 Final 4-bromo-5-methyl-1H-pyrazole- 3-carboxylic acid Step3->Final

Caption: Representative workflow for the synthesis of the target pyrazole core.

Detailed Methodology:

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • To a stirred solution of ethyl 2,3-dioxobutanoate (1.0 eq) in ethanol at 0 °C, add methylhydrazine (1.05 eq) dropwise.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole ester.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by GC-MS or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the brominated intermediate.

Step 3: Saponification to this compound

  • Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours.

  • After saponification is complete (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to afford the final this compound.

Synthetic Protocol II: Application in Agrochemical Synthesis - Amide Coupling

The critical step in forming the final fungicidal molecule is the coupling of the pyrazole carboxylic acid with a carefully selected aniline derivative. This is typically achieved by first activating the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution.[12][13][14][15]

Amide_Coupling_Workflow Acid 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Activation Step A: Acid Chloride Formation + Thionyl Chloride (SOCl₂) + Cat. DMF, Toluene Acid->Activation AcidChloride 4-bromo-5-methyl-1H- pyrazole-3-carbonyl chloride (Reactive Intermediate) Activation->AcidChloride Coupling Step B: Amide Coupling + Pyridine or Et₃N (Base) + Dichloromethane (DCM) AcidChloride->Coupling Aniline Substituted Aniline (e.g., 2-amino-4'-chlorodiphenyl ether) Aniline->Coupling Product Final Pyrazole Carboxamide Fungicide Coupling->Product

Caption: General workflow for synthesizing a pyrazole carboxamide fungicide.

Detailed Methodology:

Step A: Formation of 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride

  • Suspend this compound (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl, SO₂).

  • After completion, cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step B: Amide Coupling to form the Final Product

  • Dissolve the selected substituted aniline (e.g., 2-(trifluoromethyl)aniline) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride from Step A in a minimal amount of the same dry solvent and add it dropwise to the cooled aniline solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours until TLC or LC-MS indicates the consumption of the limiting reagent.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final, high-purity pyrazole carboxamide fungicide.

Conclusion: A Self-Validating System for Agrochemical Innovation

The protocols described herein represent a robust and logical framework for the utilization of this compound in agrochemical R&D. By understanding the mechanistic underpinnings of the target molecules and employing validated synthetic procedures, researchers can reliably produce novel pyrazole carboxamides. The success of each step can be self-validated through standard analytical techniques (TLC, LC-MS, NMR), ensuring the integrity of the synthetic pathway from the core intermediate to the final active ingredient. This foundational understanding is critical for developing the next generation of fungicides to address the evolving challenges of crop protection.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
  • This compound | 82231-52-5 - ChemicalBook.
  • Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermedi
  • This compound manufacturers and suppliers.
  • 82231-52-5|this compound - BLDpharm.
  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchG
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO.
  • How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ - Guidechem.
  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)

Sources

Application Notes and Protocols for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid as a versatile building block in the synthesis of advanced functional materials. These notes detail the underlying scientific principles and provide step-by-step protocols for the synthesis of metal-organic frameworks (MOFs) and luminescent coordination polymers. The causality behind experimental choices is explained to empower researchers to rationally design novel materials with tailored properties.

Introduction: The Promise of a Multifunctional Ligand

Pyrazole-based carboxylic acids have emerged as exceptional ligands in the field of supramolecular chemistry and materials science.[1] Their rigid structure, coupled with multiple coordination sites, allows for the construction of diverse and highly ordered structures such as metal-organic frameworks (MOFs) and coordination polymers (CPs).[1][2][3] These materials are at the forefront of innovation due to their vast potential in gas storage, catalysis, sensing, and drug delivery.[2][3]

This compound is a particularly promising, yet underexplored, ligand. Its unique substitution pattern offers a compelling combination of features:

  • Bidentate Coordination: The pyrazole nitrogen and the carboxylate group provide a robust chelating or bridging site for metal ions.

  • Steric and Electronic Tuning: The methyl group provides steric bulk that can influence the resulting framework topology, while the electron-withdrawing bromo group can modulate the electronic properties of the ligand and the final material.

  • Secondary Functionalization: The bromo substituent offers a potential site for post-synthetic modification, allowing for the introduction of additional functionalities.

This guide will provide detailed protocols for harnessing the potential of this ligand in the synthesis of two distinct classes of materials: a porous metal-organic framework and a luminescent coordination polymer.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing successful synthetic strategies.

PropertyValueSource
CAS Number 82231-52-5[4]
Molecular Formula C₅H₅BrN₂O₂[5]
Molecular Weight 205.01 g/mol [5][6]
Appearance Typically a solid[7]
Purity >95% (commercially available)[7]
Storage Sealed in a dry environment at room temperature.[7]

Application I: Synthesis of a Porous Metal-Organic Framework (MOF)

MOFs constructed from pyrazole-based ligands have demonstrated significant porosity and stability, making them suitable for applications in gas storage and separation.[2][3] The following protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as Zn-BMPCA-1 (where BMPCA = 4-bromo-5-methyl-1H-pyrazole-3-carboxylate), using solvothermal methods.

Scientific Rationale

The choice of a d¹⁰ metal ion like Zn(II) is deliberate; its filled d-orbitals prevent fluorescence quenching, and its flexible coordination geometry can lead to diverse framework structures.[8] Solvothermal synthesis is employed to increase the solubility of the reactants and promote the formation of highly crystalline products. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to act as a temporary coordinating species.

Experimental Workflow: Zn-BMPCA-1 Synthesis

cluster_prep Reactant Preparation cluster_workup Product Isolation & Activation prep_ligand Dissolve 4-bromo-5-methyl-1H-pyrazole- 3-carboxylic acid in DMF mix Combine Solutions in a Teflon-lined Autoclave prep_ligand->mix prep_metal Dissolve Zinc Nitrate Hexahydrate in DMF prep_metal->mix seal Seal Autoclave mix->seal heat Heat at 120°C for 72 hours seal->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with fresh DMF cool->wash_dmf wash_ch2cl2 Solvent Exchange with Dichloromethane wash_dmf->wash_ch2cl2 activate Activate under Vacuum at 150°C wash_ch2cl2->activate product Obtain Zn-BMPCA-1 Crystals activate->product

Caption: Solvothermal synthesis workflow for Zn-BMPCA-1.

Detailed Protocol: Zn-BMPCA-1

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

Procedure:

  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 20.5 mg (0.1 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Assembly:

    • Slowly add the metal salt solution to the ligand solution with gentle stirring.

    • Cap the vial tightly. For higher temperatures or larger scales, use a Teflon-lined stainless steel autoclave.

  • Crystallization:

    • Place the sealed vessel in a preheated oven at 120°C for 72 hours. The slow cooling of the oven is often beneficial for crystal growth.

  • Isolation:

    • After cooling to room temperature, colorless crystals should be visible.

    • Carefully decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF to remove unreacted starting materials.

  • Solvent Exchange and Activation:

    • To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in 10 mL of a volatile solvent like dichloromethane for 24 hours. Replace the dichloromethane three times during this period.

    • Decant the dichloromethane and dry the crystals under a dynamic vacuum at 150°C for 12 hours. This process, known as "activation," evacuates the pores, making the material ready for gas sorption analysis.

Application II: Synthesis of a Luminescent Coordination Polymer

Lanthanide-based coordination polymers are of great interest for their unique photoluminescent properties, which arise from f-f electronic transitions.[9] Pyrazole-based ligands can act as "antennas," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[9][10] This protocol describes the synthesis of a hypothetical europium-based luminescent CP, Eu-BMPCA-1 .

Scientific Rationale

Europium(III) is chosen for its characteristic sharp red emission, which is sensitive to the local coordination environment. The "antenna effect" is crucial here: the organic ligand (BMPCA) absorbs energy and transfers it to the Eu³⁺ ion, a process that is more efficient than direct excitation of the metal ion.[9][10] The reaction is performed under milder conditions than the MOF synthesis to favor the formation of a 1D or 2D coordination polymer rather than a 3D framework.

Ligand-to-Metal Energy Transfer Mechanism

UV UV Photon (Excitation) Ligand_S0 Ligand (S₀ state) UV->Ligand_S0 Absorption Ligand_S1 Ligand (S₁ state) Ligand_T1 Ligand (T₁ state) Ligand_S1->Ligand_T1 Intersystem Crossing Eu_Ground Eu³⁺ (⁷F₀ Ground State) Ligand_T1->Eu_Ground Energy Transfer (Antenna Effect) Eu_Excited Eu³⁺ (Excited State) Emission Red Light Emission (⁵D₀ → ⁷F₂) Eu_Excited->Emission Relaxation & Luminescence

Caption: The antenna effect in lanthanide luminescence.

Detailed Protocol: Eu-BMPCA-1

Materials:

  • This compound (Ligand)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Ligand Deprotonation:

    • Dissolve 41.0 mg (0.2 mmol) of the ligand in a mixture of 4 mL of methanol and 2 mL of DMF.

    • Add 28 µL (0.2 mmol) of triethylamine to the solution. This deprotonates the carboxylic acid, making it ready for coordination. Stir for 10 minutes.

  • Metal Addition:

    • In a separate vial, dissolve 36.6 mg (0.1 mmol) of EuCl₃·6H₂O in 2 mL of methanol.

    • Slowly add the EuCl₃ solution to the ligand solution while stirring. A precipitate may form immediately.

  • Crystallization:

    • Seal the vial and leave it undisturbed at room temperature for one week. Alternatively, slow evaporation of the solvent can also yield crystals.

  • Isolation and Washing:

    • Collect the resulting white powder or crystals by vacuum filtration.

    • Wash the product with small portions of cold methanol to remove any unreacted starting materials.

    • Dry the product in a desiccator under vacuum.

Characterization of the Synthesized Materials

To confirm the successful synthesis and to understand the properties of the new materials, a suite of characterization techniques should be employed:

TechniquePurpose for Zn-BMPCA-1 (MOF)Purpose for Eu-BMPCA-1 (CP)
Single-Crystal X-ray Diffraction (SCXRD) Determine the 3D structure, pore size, and connectivity.Determine the coordination environment of Eu³⁺ and the polymer dimensionality.
Powder X-ray Diffraction (PXRD) Confirm phase purity and crystallinity of the bulk sample.Confirm phase purity and compare with the simulated pattern from SCXRD.
Thermogravimetric Analysis (TGA) Assess thermal stability and determine the temperature for solvent removal.Assess thermal stability and identify coordinated solvent molecules.
N₂ Sorption Analysis Measure the surface area and pore volume to confirm porosity.Not typically applicable unless the CP is porous.
Photoluminescence Spectroscopy Not the primary application.Measure excitation and emission spectra to confirm luminescence and the antenna effect. Determine quantum yield.

Conclusion and Outlook

This compound is a highly promising building block for the creation of functional materials. The protocols detailed herein provide a solid foundation for the synthesis of both porous MOFs and luminescent coordination polymers. The presence of the bromo- and methyl- groups offers unique opportunities for fine-tuning the structural and functional properties of the resulting materials. Future work could explore post-synthetic modifications at the bromo- position or investigate the impact of these functional groups on catalytic activity or selective sensing applications.

References

  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Crystal Growth & Design. [Link]

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). Inorganics. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]

  • The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. De Gruyter. [Link]

  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]

  • Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. IRIS. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.

Section 1: Synthesis Overview & Core Principles

The most prevalent and reliable route to this compound involves a multi-step sequence starting from the corresponding ethyl ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate. The general pathway is:

  • Electrophilic Bromination: The pyrazole ring is selectively brominated at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, and the C4 position is typically the most reactive site.[1]

  • Saponification (Ester Hydrolysis): The ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.

This seemingly straightforward process has several critical points where impurities can arise or yields can be compromised. Understanding the causality behind these issues is key to successful synthesis.

Visualizing the Main Synthetic Pathway

The following diagram illustrates the standard two-step synthesis.

G Start Ethyl 5-methyl-1H- pyrazole-3-carboxylate Intermediate Ethyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate Start->Intermediate  Brominating Agent  (e.g., NBS, Br2)  Solvent (e.g., Acetic Acid) Product 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Intermediate->Product  Base (e.g., NaOH, KOH)  Solvent (e.g., EtOH/H2O)  then Acid Workup

Caption: Standard synthesis route to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route described in the literature?

A1: The most frequently cited method is a two-step process. First, the bromination of ethyl 5-methyl-1H-pyrazole-3-carboxylate is performed, often using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent such as acetic acid or a chlorinated solvent. This is followed by the saponification of the resulting ethyl ester, typically using an aqueous solution of sodium hydroxide or potassium hydroxide in an alcohol like ethanol, followed by acidification to precipitate the carboxylic acid product.

Q2: I need to synthesize the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate. What is the best way?

A2: The Knorr pyrazole synthesis is the classic and highly effective method.[2][3] It involves the cyclocondensation reaction of a β-ketoester (in this case, ethyl 2,4-dioxovalerate or a related 1,3-dicarbonyl compound) with hydrazine hydrate.[2][4][5] This reaction is typically robust and high-yielding.

Q3: Are there any known stability issues with the final product?

A3: this compound is generally a stable crystalline solid. However, like many carboxylic acids, it can undergo decarboxylation under high heat, although this is not typically an issue under standard storage conditions (room temperature, dry). It should be stored away from strong bases and reactive metals.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing insights into the root causes and actionable solutions.

Problem 1: Low Yield or Incomplete Bromination

Issue: After the bromination step, TLC or NMR analysis shows a significant amount of unreacted starting material, ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Potential Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. Ensure you are using at least 1.0 to 1.1 equivalents of NBS or bromine.

  • Deactivated Brominating Agent: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Use a freshly opened bottle or test the activity of your reagent.

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be required to drive the reaction to completion, especially if the pyrazole substrate is not fully dissolved.

  • Inappropriate Solvent: Acetic acid is an excellent solvent for this reaction as it helps to activate the brominating agent and keep the substrate in solution. If using other solvents like DMF or acetonitrile, ensure they are anhydrous.

Problem 2: Formation of a Dibrominated Impurity

Issue: Mass spectrometry or NMR of the crude product indicates the presence of a dibromo-species.

Root Cause Analysis:

Over-bromination is a classic side reaction in the synthesis of pyrazoles. While the C4 position is the most electronically activated site for electrophilic substitution, forcing the reaction conditions (e.g., large excess of brominating agent, high temperatures, or prolonged reaction times) can lead to a second bromination, typically at one of the nitrogen atoms or, less commonly, displacement of the methyl group.

Visualizing Impurity Formation

G Start Ethyl 5-methyl-1H- pyrazole-3-carboxylate Desired Ethyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate (Desired Product) Start->Desired  1.0-1.1 eq. Br+  Controlled Temp. Impurity Dibrominated Species (Impurity) Start->Impurity  Excess Br+  High Temp. Desired->Impurity

Caption: Pathway showing formation of dibrominated impurity.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the amount of brominating agent. Do not use more than 1.1 equivalents.

  • Controlled Addition: Add the brominating agent (especially liquid bromine) dropwise to the reaction mixture at a low temperature (e.g., 0-10 °C) before allowing it to warm to room temperature. This prevents localized areas of high concentration.

  • Purification: The dibrominated species often has different polarity from the desired monobrominated product. It can typically be separated by column chromatography or careful recrystallization.

Problem 3: Incomplete Saponification or Formation of Side Products During Hydrolysis

Issue: The final product is contaminated with the starting ester (ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate) or other unexpected impurities after the hydrolysis step.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: Saponification can be slow. Ensure at least 2-3 equivalents of NaOH or KOH are used and allow the reaction to proceed for several hours. Gentle heating (reflux) is often necessary. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Precipitation of Sodium Salt: In some solvent systems, the sodium salt of the carboxylic acid may precipitate, slowing down the reaction. Adding more water or using a co-solvent can help maintain a homogeneous solution.

  • Incomplete Acidification: After hydrolysis, the product exists as a carboxylate salt. It must be fully protonated by adding acid (e.g., HCl) until the pH is acidic (pH 2-3) to ensure complete precipitation of the neutral carboxylic acid. Check the pH with litmus paper.

Data Summary: Common Impurities and Their Identification
Impurity NamePotential OriginTypical Analytical Signature (¹H NMR)
Ethyl 5-methyl-1H-pyrazole-3-carboxylateIncomplete BrominationPresence of a singlet for the C4-H proton (around 6.0-6.5 ppm).
Dibromo-pyrazole SpeciesOver-brominationAbsence of the C4-H proton signal; potential shifts in methyl and NH proton signals.
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateIncomplete SaponificationPresence of characteristic ethyl group signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm).

Section 4: Recommended Experimental Protocol

This protocol is a validated starting point. Modifications may be necessary based on your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Bromination: To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and then dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound
  • Setup: Suspend the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Hydrolysis: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting ester is gone.

  • Cooling & Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid (or 2N HCl) dropwise with stirring until the pH of the solution is ~2. A thick white precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles by cyclo-condensation reaction of chalcone 1 with hydrazines. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. This guide provides troubleshooting FAQs, detailed protocols, and the scientific rationale behind key experimental choices.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from two primary, logical pathways starting from the un-brominated precursor, 5-methyl-1H-pyrazole-3-carboxylic acid. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Direct Bromination of the Carboxylic Acid. This is the most direct approach, involving the electrophilic substitution of the pyrazole ring. The key challenge is controlling the regioselectivity and preventing side reactions.

  • Route B: Oxidation of a Brominated Precursor. This route involves first brominating a simpler precursor, 4-bromo-3-methylpyrazole, and then oxidizing the methyl group at the C5 position to a carboxylic acid. This can be effective but requires a robust oxidation step that does not degrade the pyrazole ring.

The following diagram illustrates these two primary synthetic workflows.

Synthetic_Strategies cluster_0 Route A: Bromination First cluster_1 Route B: Oxidation First start_A 5-Methyl-1H-pyrazole- 3-carboxylic acid step_A Electrophilic Bromination start_A->step_A end_product 4-bromo-5-methyl-1H-pyrazole- 3-carboxylic acid step_A->end_product start_B 4-bromo-3-methylpyrazole step_B Oxidation (e.g., KMnO4) start_B->step_B step_B->end_product

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: Low Yield and Impurities in the Direct Bromination Step

Question: "I am attempting the direct bromination of 5-methyl-1H-pyrazole-3-carboxylic acid using liquid bromine, but my yield is consistently low, and TLC analysis shows multiple spots, suggesting a mixture of products. What is causing this, and how can I improve the outcome?"

Answer: This is a common issue rooted in the reactivity of the pyrazole ring. The pyrazole nucleus is susceptible to electrophilic substitution, primarily at the C4 position.[1] However, harsh conditions or highly reactive brominating agents can lead to over-bromination or degradation.

Causality Analysis:

  • Reagent Reactivity: Liquid bromine (Br₂) is a strong electrophile and can be difficult to control, leading to di-brominated or other side products.

  • Reaction Conditions: Elevated temperatures increase the reaction rate indiscriminately, promoting side reactions.

  • Substrate Deactivation: In acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic substitution.[2]

Recommended Solution: Use of N-Bromosuccinimide (NBS)

A milder and more selective brominating agent like N-bromosuccinimide (NBS) is highly recommended.[3] NBS provides a slow, controlled release of electrophilic bromine ("Br+"), which favors mono-substitution at the desired C4 position.

Optimized Protocol for Selective Bromination:
  • Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Dissolution: Dissolve the starting material, 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical for controlling the reaction's exothermicity and selectivity.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Proceed with extraction and purification as detailed in the purification FAQ.

The following decision tree can help troubleshoot this specific step:

Caption: Troubleshooting low yield in the bromination step.

FAQ 2: Incomplete or Slow Oxidation of 4-bromo-5-methyl-1H-pyrazole

Question: "I am following Route B and trying to oxidize 4-bromo-5-methyl-1H-pyrazole to the carboxylic acid using potassium permanganate (KMnO₄), but the reaction is extremely slow and often incomplete. How can I drive this reaction to completion?"

Answer: The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid using KMnO₄ is a powerful but often challenging transformation. The reaction is typically heterogeneous and highly dependent on reaction parameters.

Causality Analysis:

  • Insufficient Oxidant: The stoichiometry of the reaction is crucial. An insufficient amount of KMnO₄ will naturally lead to incomplete conversion.

  • Low Temperature: While higher temperatures can cause degradation, a temperature that is too low will result in an impractically slow reaction rate.

  • Reaction Time: These oxidations often require extended periods to reach completion.

Recommended Solution: Optimization of Reaction Parameters

Based on established procedures for similar pyrazole oxidations, careful control of temperature, time, and reagent stoichiometry is key.[4]

Parameter Optimization for KMnO₄ Oxidation:
ParameterRecommended ValueRationale & Citation
Molar Ratio (KMnO₄ : Substrate) 3:1A 3:1 molar ratio ensures a sufficient excess of the oxidant is present to drive the reaction to completion without being unnecessarily wasteful, which would complicate purification.[4]
Temperature 90 °CYield increases with temperature up to 90 °C. Temperatures exceeding this may initiate side reactions, leading to a slight decrease in overall yield.[4]
Reaction Time 8 hoursThe reaction yield plateaus after approximately 8 hours. Extending the time beyond this point does not significantly improve the conversion rate.[4]
FAQ 3: My Final Product is Difficult to Purify.

Question: "After the reaction work-up, I have a crude solid that is difficult to purify by standard column chromatography or recrystallization. How can I effectively isolate the pure this compound?"

Answer: The purification challenge often arises from the product's amphoteric nature (both weakly basic pyrazole nitrogens and an acidic carboxylic group) and its similar polarity to certain byproducts. A liquid-liquid extraction procedure that leverages the acidic nature of the carboxylic acid is the most effective method.

Causality Analysis:

  • Acidic Handle: The carboxylic acid group (pKa ~3-4) is the key to separation. It is deprotonated and water-soluble in a basic aqueous solution, while neutral organic impurities are not.

  • Solubility: The sodium or potassium salt of the carboxylic acid is highly soluble in water, allowing for efficient separation from non-polar and neutral impurities.

Purification Workflow: Acid-Base Extraction
  • Dissolution: Take the crude reaction mixture and dissolve or suspend it in a suitable organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the organic solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate). The target acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. At this stage, any neutral or basic organic impurities remain in the original ethyl acetate layer, which can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl or 2M HCl) to a pH of ~2-3.[4][5]

  • Precipitation & Isolation: The pure this compound will precipitate out of the aqueous solution as a solid.

  • Final Steps: Collect the solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it under a vacuum.

This workflow is visualized below.

Purification_Workflow A Crude Product in Organic Solvent (EtOAc) B Extract with aq. NaOH (e.g., 1M) A->B C Separate Layers B->C D Aqueous Layer (Contains Product Salt) C->D Collect E Organic Layer (Contains Impurities - Discard) C->E Discard F Cool Aqueous Layer to 0°C D->F G Acidify with HCl to pH 2-3 F->G H Product Precipitates G->H I Filter and Dry Solid H->I J Pure Product I->J

Sources

Technical Support Center: Purification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Below, you will find a series of frequently asked questions and troubleshooting scenarios in a Q&A format, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesizing from a corresponding pyrazole ester via hydrolysis, you may have residual ester.[1]

  • Side-Products: Bromination of the pyrazole ring can sometimes lead to di-brominated species or isomers, depending on the reaction conditions.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in preceding steps.[2]

  • Solvents: Trapped reaction or workup solvents.

A preliminary analysis by Thin Layer Chromatography (TLC) or crude ¹H NMR is highly recommended to identify the nature of the impurities before selecting a purification strategy.

Q2: My crude product is a dark, oily residue instead of a solid. What should I do?

A2: An oily or gummy crude product often indicates the presence of significant impurities or residual solvent that is depressing the melting point and preventing crystallization.

  • Initial Step: First, ensure all volatile solvents are removed. Place the flask under high vacuum for several hours.

  • "Trashing" or "Oiling Out": Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This process involves adding the solvent, vigorously scratching the side of the flask with a glass rod at the solvent-oil interface, and using sonication. This can often induce nucleation and cause the desired product to precipitate as a solid, while impurities may remain dissolved.

  • Solvent-Induced Precipitation: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, methanol) and then slowly add a poor solvent (e.g., hexanes, cold water) until persistent cloudiness is observed. Let it stand, or cool it, to allow for precipitation.[3]

If these methods fail, an extractive workup or chromatography will be necessary.

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols to address specific purification challenges. The primary methods for this acidic, solid compound are acid-base extraction and recrystallization.

Q3: How can I use acid-base extraction to remove neutral or basic impurities?

A3: Acid-base extraction is a highly effective and scalable technique for purifying carboxylic acids by leveraging their acidic proton.[4][5] The process exploits the differential solubility of the acidic compound and its corresponding salt form.[6][7]

// Node Definitions start [label="Crude Product\n(Dissolved in Organic Solvent, e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Aqueous Base\n(e.g., 1M NaHCO₃ or Na₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sep_funnel [label="Shake & Separate Layers\nin Separatory Funnel", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; org_layer [label="Organic Layer:\nContains Neutral/Basic Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aq_layer [label="Aqueous Layer:\nContains Deprotonated Product\n(Sodium 4-bromo-5-methyl-1H-pyrazole-3-carboxylate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acidify [label="Cool Aqueous Layer (Ice Bath)\n& Acidify with Strong Acid\n(e.g., 6M HCl) until pH < 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Product Precipitates\nfrom Aqueous Solution", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Collect Pure Solid by\nVacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash with Cold Water & Dry", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_base; add_base -> sep_funnel; sep_funnel -> org_layer [label=" Discard or\n Process Separately"]; sep_funnel -> aq_layer [label=" Collect"]; aq_layer -> acidify; acidify -> precipitate; precipitate -> filtration; filtration -> wash; wash -> end; }

Caption: Acid-Base Extraction Workflow for Carboxylic Acid Purification.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution.[7]

    • Expert Insight: NaHCO₃ is a milder base and is often sufficient. Using a stronger base like NaOH is generally not necessary and can sometimes lead to hydrolysis of other functional groups if present.[4]

  • Mixing & Venting: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from CO₂ gas that evolves during the acid-base reaction.[8]

  • Separation: Allow the layers to fully separate. The aqueous layer (typically the bottom layer with DCM, top with EtOAc) will contain the water-soluble sodium salt of your carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the basic aqueous solution to the organic layer in the funnel, shake, and combine the aqueous extracts.[7]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. This minimizes the solubility of the product upon precipitation. Slowly, and with stirring, add a strong acid like 6M HCl dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper).[5] Your product, this compound, will precipitate out as it is no longer in its salt form and is generally insoluble in acidic water.[6][9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid thoroughly, preferably in a vacuum oven, to obtain the final product.

Q4: My product is still impure after acid-base extraction. What is the next step?

A4: If impurities persist, they are likely other acidic compounds with similar pKa values or neutral compounds that were not fully removed. Recrystallization is the most powerful technique for purifying crystalline solids.

The Principle of Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be completely soluble or completely insoluble at all temperatures.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution & Scientific Rationale
Product Fails to Dissolve Incorrect solvent choice (product is insoluble).Action: Select a more polar solvent. Rationale: "Like dissolves like." A more polar solvent will have stronger intermolecular interactions with your polar carboxylic acid. Refer to solubility test data.
No Crystals Form Upon Cooling Too much solvent was used; solution is not supersaturated.Action: Boil off some of the solvent to concentrate the solution and re-cool.[3] Rationale: Supersaturation is the driving force for crystallization. By reducing the solvent volume, you increase the solute concentration, forcing it out of solution upon cooling.
Product "Oils Out" Solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the impure product.Action: Re-heat the solution to re-dissolve the oil. Add a small amount of extra solvent and allow the solution to cool much more slowly (e.g., insulate the flask).[3] Rationale: Slow cooling allows for the ordered formation of a crystal lattice. Rapid cooling traps impurities and solvent, leading to an amorphous, oily state.
Crystals Are Colored Colored impurities are co-precipitating with the product.Action: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip). Swirl for a few minutes, then perform a hot filtration to remove the charcoal before cooling. Rationale: Activated charcoal has a high surface area and adsorbs large, colored, conjugated impurity molecules. Use sparingly, as it can also adsorb your product, reducing yield.[3]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to add only the minimum amount of hot solvent required to create a saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them completely.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 7, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.).
  • Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 7, 2026, from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Retrieved January 7, 2026, from [Link]

  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

Sources

"4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding to anticipate potential challenges and ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability

This compound is a heterocyclic compound with a molecular formula of C₅H₅BrN₂O₂.[1][2] Its structure, featuring a pyrazole ring, a carboxylic acid group, a bromine atom, and a methyl group, dictates its chemical behavior and stability profile. The pyrazole ring itself is an aromatic heterocycle, which generally confers a degree of stability.[3] However, the substituents on the ring introduce specific vulnerabilities that must be considered during handling, storage, and experimental use.

The compound is a solid at room temperature with a melting point in the range of 211-213°C, indicating significant thermal stability under standard conditions.[1] However, like many complex organic molecules, it is susceptible to degradation under specific environmental stresses. Understanding these degradation pathways is critical for accurate experimental results and for the development of stable pharmaceutical formulations.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

FAQ 1: I'm observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of a solution of this compound that has been stored for a short period. What could be the cause?

Answer: This is a common observation and can be attributed to several potential degradation pathways, primarily hydrolysis and photodecomposition.

  • Hydrolytic Instability: While the pyrazole ring is generally stable to hydrolysis, pyrazole derivatives, especially esters, have been shown to be susceptible to hydrolysis, particularly at basic pH.[3][4][5] Although your compound is a carboxylic acid, the overall electronic nature of the substituted ring can influence its stability in aqueous solutions. If your solution is buffered at a neutral to basic pH, you may be observing slow hydrolysis.

  • Photodegradation: Aromatic and brominated compounds are often susceptible to photolytic degradation.[6][7] Exposure to ambient laboratory light, especially UV radiation, can induce the formation of radicals and lead to debromination or other rearrangements.[6][7]

Troubleshooting Steps:

  • pH Control: If possible, prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize potential base-catalyzed hydrolysis.

  • Light Protection: Always store solutions of the compound in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures.

  • Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep them at low temperatures (2-8°C) and protected from light.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.

FAQ 2: During a thermal stress study, I noticed gas evolution and a change in the mass of my solid sample. What is likely happening?

Answer: The most probable cause is thermal decarboxylation. Pyrazole carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[8][9][10][11] This process can be facilitated by the presence of metal ions or can occur at elevated temperatures.[8][11] The loss of the carboxylic acid group would result in the formation of 4-bromo-5-methyl-1H-pyrazole.

Troubleshooting and Confirmatory Steps:

  • Thermogravimetric Analysis (TGA): To confirm decarboxylation, perform TGA on your sample. A weight loss corresponding to the mass of CO₂ (44 g/mol ) at a specific temperature would be strong evidence.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of the degradation.

  • Structural Analysis: Analyze the heated sample using techniques like NMR or mass spectrometry to identify the decarboxylated product, 4-bromo-5-methyl-1H-pyrazole.

FAQ 3: I am conducting a forced degradation study and need to understand the likely oxidative degradation products. What should I look for?

Answer: The pyrazole ring and the methyl group are potential sites for oxidation.

  • Ring Oxidation: The pyrazole ring can be oxidized, potentially leading to ring-opened products or the formation of N-oxides. In biological systems, pyrazole can be oxidized to 4-hydroxypyrazole by cytochrome P-450.[12] While this is a metabolic pathway, it suggests the pyrazole ring is susceptible to oxidative processes.

  • Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

  • Oxidative Debromination: While less common than photolytic debromination, oxidative conditions could potentially lead to the loss of the bromine atom.

Experimental Approach for Forced Oxidation:

  • Reagents: A common reagent for forced oxidation studies is hydrogen peroxide (H₂O₂).[13] You can treat a solution of your compound with a dilute solution of H₂O₂ (e.g., 3%) and monitor the degradation over time.

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from the degradation products. Mass spectrometry (LC-MS) will be crucial for identifying the masses of the degradation products and proposing their structures.

III. Potential Degradation Pathways

Based on the chemical structure of this compound and known reactivity of related compounds, several degradation pathways can be anticipated. These are crucial for designing stability studies and for identifying impurities.

A This compound B 4-bromo-5-methyl-1H-pyrazole A->B Thermal Stress (Decarboxylation) C Debrominated products A->C Photolytic Stress (UV/light) D Ring-opened products A->D Strong Hydrolytic Stress (Acid/Base) E Oxidized methyl group products A->E Oxidative Stress (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

IV. Recommended Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of this compound, a forced degradation study is recommended.[14][15] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[14]

A. General Protocol for Forced Degradation Studies

This protocol outlines the general steps for conducting a forced degradation study. Specific concentrations and durations may need to be optimized.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to stress photo Photolytic Stress (e.g., UV lamp, visible light) prep->photo Expose to stress quench Quench reaction (if necessary) (e.g., neutralization) acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze by stability-indicating HPLC-UV/DAD method quench->hplc ms Characterize degradants by LC-MS hplc->ms

Caption: Workflow for a forced degradation study.

B. Step-by-Step Methodologies

1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 8 hours.

  • Neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • Cool to room temperature, dissolve a known amount in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in quartz cuvettes) to a UV lamp (e.g., 254 nm) and a visible light source.

  • Run a control sample stored in the dark.

  • Analyze the samples at various time points by HPLC.

C. Data Interpretation and Summary

The results of the forced degradation study should be summarized to provide a clear picture of the compound's stability profile.

Stress ConditionObservation% Degradation (Approx.)Major Degradation Products (Proposed)
0.1 M HCl, 60°CMinor degradation< 5%Potential hydrolysis products
0.1 M NaOH, RTModerate degradation10-20%Potential hydrolysis products
3% H₂O₂, RTSignificant degradation> 20%Oxidized methyl group, N-oxides
80°C, SolidGas evolution, mass lossDependent on duration4-bromo-5-methyl-1H-pyrazole
UV/Visible LightAppearance of new peaks5-15%Debrominated species

Note: The % degradation values are hypothetical and should be determined experimentally. The goal is to achieve sufficient degradation (typically 5-20%) to identify products without completely degrading the parent compound.[16]

V. Concluding Remarks for the Practicing Scientist

A thorough understanding of the stability and degradation pathways of this compound is not merely an academic exercise; it is a prerequisite for reliable and reproducible research. By anticipating potential instabilities related to hydrolysis, photodecomposition, thermal stress, and oxidation, you can implement appropriate handling and storage procedures. The provided troubleshooting guide and experimental protocols offer a framework for investigating the stability of this molecule in your specific experimental context. Always validate your analytical methods to be "stability-indicating" by demonstrating that degradation products do not co-elute with the parent compound. This diligence will ultimately enhance the quality and integrity of your scientific findings.

VI. References

  • K. A. D. A. T. W. D. N. L. P. M. J. M. R. N. M. J. L. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]

  • (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions. [Link]

  • (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]

  • (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

  • (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. [Link]

  • (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • (2022). A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. [Link]

  • (2016). Forced Degradation Studies. MedCrave online. [Link]

  • (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

  • (2024). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. [Link]

  • (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • (2021). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

  • (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

  • (2003). On the Combustion and Photolytic Degradation Products of Some Brominated Flame Retardants. ResearchGate. [Link]

  • (2003). On the combustion and photolytic degradation products of some brominated flame retardants. DiVA portal. [Link]

  • (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • (2025). Bromine radicals and hydroxyl radicals efficiently degrade emerging organic contaminants in the UVA photolysis of bromine process. ResearchGate. [Link]

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • (2021). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]

  • (2021). Bromination of pyrazole derivatives. ResearchGate. [Link]

  • (2015). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common challenges encountered during the synthesis of halogenated pyrazoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower you in your experimental work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed for direct application in the laboratory.

Section 1: Mastering Regioselectivity

Controlling the position of halogenation on the pyrazole ring is the most frequently cited challenge. The electronic nature of the pyrazole ring dictates its reactivity, but this can be modulated by substituents and reaction conditions.

FAQ 1: Why am I getting the 4-halo isomer when I want the 3- or 5-halo product?

Answer: The regiochemical outcome of pyrazole halogenation is primarily governed by the principles of electrophilic aromatic substitution (SEAr).[1] In an unsubstituted or N-substituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack.[2][3] Direct halogenation with common electrophilic reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) will almost always yield the 4-halogenated product with high selectivity.[1][2]

To target the C3 or C5 positions, a different strategy is required, as direct halogenation is often not feasible unless the C4 position is already substituted.[4]

FAQ 2: How can I selectively synthesize a 4-halopyrazole?

Answer: This is the most straightforward halogenation to achieve. The high intrinsic reactivity of the C4 position allows for the use of mild and highly selective reagents.

Underlying Principle: The reaction proceeds via an electrophilic attack on the electron-rich C4 carbon. Reagents like NBS or NCS provide a source of electrophilic bromine ("Br+") or chlorine ("Cl+"), respectively.[1] Catalysts are often not required for reactive pyrazole systems.

Recommended Protocol: Synthesis of 4-Bromopyrazoles using NBS This protocol is broadly applicable to many pyrazole substrates.

  • Dissolve: Dissolve the starting pyrazole (1.0 eq) in a suitable solvent such as CCl₄, water, or acetonitrile in a round-bottom flask.[2]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-90 minutes for reactive pyrazoles.[1]

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting:

  • No Reaction: If the pyrazole is deactivated by electron-withdrawing groups, gentle heating (40-60 °C) or the addition of a catalytic amount of an acid (like H₂SO₄) may be necessary to activate the halogenating agent.[5]

  • Side-Chain Halogenation: For N-alkyl pyrazoles, particularly with NCS, side-chain halogenation can sometimes be observed as a competing reaction.[6] Running the reaction at lower temperatures can help minimize this.

FAQ 3: What is a reliable method for synthesizing 3-halopyrazoles?

Answer: Direct C3 halogenation is challenging due to the preferential reactivity of the C4 position. Therefore, multi-step strategies that build the halogenated pyrazole ring are generally more successful and regioselective. One of the most robust methods involves the cyclization of a precursor followed by halogenation and oxidation.[7][8]

Expert Insight: This strategy cleverly circumvents the regioselectivity problem by establishing the core ring structure first and then introducing the halogen at the desired position under controlled conditions. The key intermediate is a pyrazolin-3-one.

Experimental Workflow: 3-Halopyrazole Synthesis via Pyrazolinone Intermediate

cluster_0 Step 1: Condensation cluster_1 Step 2: Halogenation cluster_2 Step 3: Oxidation A β-Ketoester or Crotonate Derivative C Pyrazolin-3-one A->C Cyclization B Hydrazine B->C E Halogenated Pyrazoline C->E D Halogenating Agent (e.g., POX₃, Et₄NX) D->E G Target 3-Halopyrazole E->G F Oxidizing Agent (e.g., MnO₂, NBS) F->G

Caption: Workflow for regioselective synthesis of 3-halopyrazoles.

Key Considerations:

  • Step 1 (Condensation): The initial reaction of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine forms the pyrazolin-3-one ring.[7]

  • Step 2 (Halogenation): The pyrazolin-3-one is then treated with a dehydroxyhalogenating agent, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), to install the halogen at the C3 position.[4]

  • Step 3 (Oxidation): The resulting halogenated pyrazoline is aromatized using an oxidizing agent like manganese dioxide (MnO₂) or even NBS under different conditions to yield the final 3-halopyrazole.[8]

This method offers excellent regiocontrol and is applicable to a wide variety of substituted pyrazoles that are otherwise difficult to access.[7]

Section 2: Troubleshooting Common Issues

FAQ 4: My reaction is producing a mixture of mono- and di-halogenated products. How do I improve selectivity?

Answer: The formation of polyhalogenated products occurs when the initially formed mono-halopyrazole is reactive enough to undergo a second halogenation. This is common with pyrazoles bearing electron-donating groups, which activate the ring towards further electrophilic attack.

Troubleshooting Decision Tree

start Polyhalogenation Observed stoich Is stoichiometry > 1.0 eq? start->stoich reagent Is the halogenating agent highly reactive (e.g., Br₂)? sol1 Switch to a milder reagent (e.g., NBS, NCS) reagent->sol1 Yes end Improved Selectivity reagent->end No temp Is the reaction run at elevated temperature? stoich->temp No sol2 Use precisely 1.0 eq of halogenating agent and add it slowly stoich->sol2 Yes temp->reagent No sol3 Run the reaction at a lower temperature (e.g., 0 °C or RT) temp->sol3 Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for controlling polyhalogenation.

Key Strategies to Enhance Mono-halogenation:

  • Control Stoichiometry: Use precisely 1.0 equivalent of the halogenating agent. Over-iodination, for example, is a known issue if stoichiometry isn't carefully controlled.[9]

  • Slow Addition: Add the halogenating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, preventing the product from competing with the starting material.

  • Lower Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of the second halogenation, which typically has a higher activation energy.

  • Use a Milder Reagent: Switch from elemental halogens (Cl₂, Br₂) to a less reactive source like N-halosuccinimides (NCS, NBS).[10]

FAQ 5: My starting material has a sensitive functional group (e.g., amine, alkene) that is reacting. What are my options?

Answer: Functional group compatibility is a critical consideration. Many halogenating agents are also oxidants or can react with nucleophilic groups.

Sensitive Group Potential Side Reaction Recommended Solution(s) Source
Primary/Secondary Amine N-Halogenation, Oxidation1. Protect the amine (e.g., as an amide or carbamate).2. Use a milder, near-neutral condition like NBS in acetonitrile.[11]
Alkene / Alkyne Halogen addition across the π-bond1. Choose a reagent that favors aromatic substitution (e.g., NBS).2. Protect the double/triple bond if necessary.3. Perform halogenation before introducing the unsaturated moiety.[12]
Electron-Rich Aryl Groups Halogenation on the aryl substituent1. Use a more selective pyrazole halogenation condition (often milder).2. Consider a blocking group on the aryl substituent if regioselectivity is poor.[9]
N-Alkyl Groups Free-radical halogenation on the alkyl chain1. Avoid radical initiators (e.g., AIBN, UV light).2. Use ionic conditions; NCS is known to sometimes cause this issue.[6]
FAQ 6: I have a mixture of regioisomers that are inseparable by column chromatography. How can I purify my desired product?

Answer: Halogenated pyrazole isomers can have very similar polarities, making chromatographic separation difficult. In these cases, alternative purification strategies are necessary.

Expert Recommendation: Purification via Acid Salt Crystallization Pyrazoles are basic heterocycles and can be protonated by strong acids to form salts. These salts often have significantly different crystalline properties and solubilities compared to the free bases and each other, enabling separation.[13][14]

Protocol for Purification by Salt Formation:

  • Dissolve: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acid Addition: Slowly add at least one equivalent of a strong inorganic or organic acid (e.g., hydrochloric acid in ether, sulfuric acid, or p-toluenesulfonic acid).

  • Crystallization: The acid addition salt of one isomer may preferentially crystallize or precipitate out of the solution. Allow the mixture to stand, possibly with cooling, to maximize crystal formation.

  • Isolation: Isolate the solid salt by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) until the solution is basic.

  • Extraction: Extract the liberated pyrazole free base with an organic solvent, dry, and concentrate to yield the purified product.

This classical technique is highly effective for industrial-scale purifications and can be a powerful tool for resolving difficult separation challenges in a research setting.[13]

References

  • Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2830–2839. [Link]

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501-8505. [Link]

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed. [Link]

  • Qasid, M., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Khozina, E., et al. (2021). Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell. ResearchGate. [Link]

  • Lyalin, B., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2010). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate. [Link]

  • Freeman, J. P., & Gannon, J. J. (1974). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. [Link]

  • Rack, Michael, et al. (2011). Method for purifying pyrazoles.
  • Rack, Michael, et al. (2011). Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. ResearchGate. [Link]

  • Shah, J. J. (2010). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

  • Bakherad, M., et al. (2017). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Cativiela, C., & Diaz de Villegas, M. D. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Freeman, J. P., & Gannon, J. J. (1974). Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. ElectronicsAndBooks. [Link]

  • Cativiela, C., & Diaz de Villegas, M. D. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Shcherbakov, S. V., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Afonso, M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole bromination. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. Pyrazole bromination is a cornerstone of heterocyclic chemistry, enabling the synthesis of valuable intermediates for pharmaceuticals and materials science. However, the high reactivity of the pyrazole ring can lead to challenges in controlling regioselectivity and avoiding side reactions.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in pyrazole bromination?

The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. It possesses two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. This asymmetry, combined with the electronic effects of any substituents, governs the position of bromination. The C4 position is generally the most electron-rich and sterically accessible, making it the kinetic site of attack for many electrophilic brominating agents.[1] Achieving substitution at C3 or C5 often requires careful strategy, such as blocking the C4 position or modifying the electronic nature of the ring.[1]

Q2: What are the most common brominating agents for pyrazoles, and how do I choose?

The choice of brominating agent is critical and depends on the desired outcome (mono- vs. poly-bromination) and the reactivity of your specific pyrazole substrate.

ReagentFormulaKey Characteristics & Use Cases
N-Bromosuccinimide (NBS) C₄H₄BrNO₂A mild, versatile, and easy-to-handle solid. It is the most common choice for selective monobromination at the C4 position.[2][3] It acts as a source of electrophilic bromine ("Br+").[4]
Molecular Bromine Br₂A highly reactive liquid. It is less selective than NBS and often leads to mixtures of mono-, di-, and poly-brominated products.[5] Its use is generally reserved for less reactive pyrazoles or when exhaustive bromination is desired.
Pyridinium Tribromide C₅H₅NHBr₃A solid, safer alternative to liquid bromine that delivers Br₂ in a more controlled manner. Useful for avoiding the hazards of handling elemental bromine.
Lithium Bromide (LiBr) with an oxidant LiBrCan be used in aerobic oxidation systems, offering a greener approach to bromination under mild conditions.[5]

Q3: How does the solvent affect my pyrazole bromination reaction?

Solvent choice can significantly influence both reaction rate and selectivity.

  • Non-polar solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) are commonly used.[2] They are effective for reactions with NBS and can help achieve good selectivity.

  • Polar aprotic solvents like Dimethylformamide (DMF) can facilitate the reaction, especially for less reactive substrates, but may sometimes lead to side reactions.[4]

  • Protic solvents like water or acetic acid can be used, but they can also protonate the pyrazole ring, potentially deactivating it towards electrophilic attack or altering regioselectivity.[2][6] In strongly acidic media, substitution may even be directed to other parts of the molecule, like a phenyl substituent, because the pyrazole ring becomes deactivated through protonation.[6][7]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem -> Probable Cause -> Solution" format.

Problem 1: Low or No Conversion of Starting Material

  • Probable Cause 1: Insufficiently reactive brominating agent.

    • Explanation: Your pyrazole may be deactivated by electron-withdrawing groups (e.g., -NO₂, -COOH), making a mild reagent like NBS ineffective on its own.[8][9]

    • Solution:

      • Switch to a more potent brominating agent: Consider using molecular bromine (Br₂).

      • Add an activator/catalyst: For NBS brominations, adding a catalytic amount of a Brønsted or Lewis acid can increase the electrophilicity of the bromine.

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor carefully by TLC to avoid over-bromination.

  • Probable Cause 2: Deactivation of the pyrazole ring.

    • Explanation: If the reaction is run under strongly acidic conditions, the pyridine-like nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards further electrophilic attack.[6]

    • Solution:

      • Run the reaction under neutral or basic conditions: Use a non-acidic solvent. If HBr is generated as a byproduct, consider adding a non-nucleophilic base to scavenge the acid.

      • Protect the N-H proton: For N-unsubstituted pyrazoles, protecting the nitrogen (e.g., with a Boc group) can prevent protonation and improve reactivity.[4]

Problem 2: Formation of Polybrominated Products (Over-bromination)

  • Probable Cause 1: Brominating agent is too reactive or used in excess.

    • Explanation: The monobrominated pyrazole is often still electron-rich enough to react again, especially with a powerful reagent like Br₂ or an excess of NBS.[10]

    • Solution:

      • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents for monobromination.[10]

      • Slow Addition: Add the brominating agent dropwise or in small portions over time to maintain a low concentration, preventing a rapid second bromination.[4][10] A successful protocol often involves portion-wise addition of NBS at 0 °C.[4]

      • Switch to a Milder Reagent: If using Br₂, switch to NBS, which is known for better selectivity in monobromination.[3][10]

  • Probable Cause 2: Reaction temperature is too high.

    • Explanation: Higher temperatures increase reaction rates indiscriminately, making it difficult to stop the reaction after the first substitution.

    • Solution:

      • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower (e.g., -20 °C).[10] Cooling the solution before adding the brominating agent is a standard and effective practice.[4]

Problem 3: Incorrect Regioisomer is Formed

  • Probable Cause 1: Steric hindrance or electronic effects.

    • Explanation: Electrophilic attack on pyrazoles preferentially occurs at the C4 position due to it being the most electron-rich.[1] If C4 is blocked, substitution will occur at C3 or C5. The electronic nature of substituents plays a key role; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[8][9]

    • Solution:

      • Analyze the Substrate: Carefully consider the electronic and steric properties of your starting material to predict the most likely site of attack. The intermediate arenium ion stability often dictates the outcome.[11][12]

      • Employ a Blocking Group Strategy: To force bromination at C3 or C5, you may need to first introduce a removable blocking group at the C4 position.

      • Modify Reaction Conditions: In some cases, changing the solvent or using a bulkier brominating agent can influence the regiochemical outcome, although this is less common for pyrazoles than other systems.

  • Probable Cause 2: N-H Tautomerism.

    • Explanation: For N-unsubstituted pyrazoles, tautomerism can complicate regioselectivity, as the proton can reside on either nitrogen, leading to different reactive species.

    • Solution:

      • N-Substitution: The most reliable method to control regioselectivity is to use an N-substituted pyrazole. The substituent will direct the bromination, typically to the C4 position. If the C4 position is blocked, it will direct to the C5 position (para to the N1 substituent).

Visual Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common pyrazole bromination issues.

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low / No Conversion Start->LowYield Low Yield OverBrom Over-bromination (Polybromination) Start->OverBrom Side Products WrongIsomer Incorrect Regioisomer Start->WrongIsomer Wrong Product Success Successful Bromination Start->Success High Yield, Clean Product LowYield_Cause1 Cause: Deactivated Ring or Mild Reagent LowYield->LowYield_Cause1 OverBrom_Cause1 Cause: Reagent too reactive or Excess Stoichiometry OverBrom->OverBrom_Cause1 WrongIsomer_Cause1 Cause: Inherent Electronics or Sterics of Substrate WrongIsomer->WrongIsomer_Cause1 LowYield_Sol1 Solution: 1. Use stronger reagent (Br₂) 2. Increase temperature 3. Add catalyst LowYield_Cause1->LowYield_Sol1 LowYield_Sol1->Success OverBrom_Sol1 Solution: 1. Use 1.0 eq. NBS 2. Lower temperature (0°C) 3. Add reagent slowly OverBrom_Cause1->OverBrom_Sol1 OverBrom_Sol1->Success WrongIsomer_Sol1 Solution: 1. Re-evaluate mechanism 2. Use N-substituted pyrazole 3. Employ blocking groups WrongIsomer_Cause1->WrongIsomer_Sol1 WrongIsomer_Sol1->Success

Caption: A flowchart for diagnosing and solving common pyrazole bromination issues.

Optimized General Protocol: Monobromination of a Pyrazole at C4 using NBS

This protocol is a robust starting point for the C4-bromination of a generic N-substituted pyrazole.

Materials:

  • N-substituted pyrazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole substrate (1.0 eq.) in DMF or DCM (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0 °C.[4]

  • Reagent Addition: Add NBS (1.05 eq.) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature remains at or below 5 °C during the addition.[4]

  • Reaction: Continue stirring the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Work-up:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate, water, and finally brine.[4]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by trituration/recrystallization to yield the pure 4-bromopyrazole product.[4]

References
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. (n.d.). ResearchGate.
  • Regioselectivity of pyrazole bromination. (2022, June 4). Reddit.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
  • Regioselectivity of pyrazole bromination. (n.d.). ECHEMI.
  • Reactivity study of bipyrazoles towards the bromination step. (n.d.). ResearchGate.
  • Bromination of pyrazole derivatives. (n.d.). ResearchGate.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2023, December 29). ResearchGate.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (n.d.). ResearchGate.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing.
  • Overcoming over-bromination in pyrrole synthesis. (n.d.). Benchchem.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.

Sources

"4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively handle and utilize this valuable chemical intermediate in your experiments.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C5H5BrN2O2 and a molecular weight of approximately 205.01 g/mol .[1] Its structure, featuring a pyrazole ring, a carboxylic acid group, a bromine atom, and a methyl group, makes it a versatile building block in medicinal chemistry and materials science. However, the combination of a relatively planar heterocyclic core and the presence of both hydrogen bond donors and acceptors can lead to strong intermolecular interactions, potentially resulting in poor solubility in common organic solvents.

This guide will walk you through the likely causes of solubility issues and provide practical, step-by-step solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate. What is the likely cause and what can I do?

A1: The poor solubility of this compound in non-polar to moderately polar aprotic solvents is likely due to a combination of factors:

  • Hydrogen Bonding: The carboxylic acid and pyrazole N-H groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to break down with non-polar solvents.

  • Polarity Mismatch: While the molecule has non-polar regions, the carboxylic acid and pyrazole moieties introduce significant polarity, making it less compatible with purely non-polar solvents.

Troubleshooting Flowchart:

start Initial Issue: Poor solubility in DCM, Ethyl Acetate solvent_choice Step 1: Change Solvent System start->solvent_choice heating Step 2: Apply Gentle Heating solvent_choice->heating If still insoluble outcome_success Success: Compound Dissolved solvent_choice->outcome_success If successful sonication Step 3: Use Sonication heating->sonication If precipitation occurs on cooling heating->outcome_success If successful sonication->outcome_success If successful outcome_fail Issue Persists: Consult Advanced Methods sonication->outcome_fail If unsuccessful

Caption: Troubleshooting workflow for initial solubility issues.

Recommended Solutions:

  • Solvent Selection: Switch to more polar aprotic solvents.

    • Recommended Solvents: Try solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents are better at disrupting the intermolecular hydrogen bonds of your compound. A patent related to heterocyclic carboxylic acids mentions the use of DMF as a solvent for decarboxylation reactions, indicating its utility for this class of compounds.[2]

    • Co-solvents: A mixture of solvents can also be effective. For example, a small amount of a polar solvent like methanol or ethanol added to a less polar solvent can sometimes improve solubility. The use of co-solvents is a common technique to enhance the solubility of poorly soluble compounds.[3]

  • Physical Methods to Enhance Dissolution:

    • Heating: Gently warming the solvent can increase the kinetic energy of the molecules and help break the crystal lattice forces. Always monitor for any degradation of the compound at elevated temperatures.

    • Sonication: Using an ultrasonic bath can provide the energy needed to break apart solid aggregates and enhance dissolution.[4]

Q2: My reaction requires an aqueous medium, but this compound is not dissolving in water. How can I solubilize it?

A2: The limited solubility of this compound in neutral water is expected due to the non-polar methyl and bromo-substituted pyrazole ring. However, the presence of the carboxylic acid group provides a handle to significantly increase aqueous solubility through pH modification.

Mechanism of pH-Dependent Solubility:

The carboxylic acid group (-COOH) is weakly acidic. By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, thereby increasing solubility.

Experimental Protocol: Base-Mediated Dissolution

  • Initial Suspension: Suspend the this compound in the desired volume of water.

  • Base Addition: While stirring, add a suitable base dropwise.

    • Recommended Bases:

      • 1 M Sodium Hydroxide (NaOH)

      • 1 M Potassium Hydroxide (KOH)

      • Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

  • Monitor pH and Dissolution: Monitor the pH of the solution. As the base is added, the solid should begin to dissolve. Continue adding the base until all the solid has dissolved and the desired pH is reached.

  • Caution: Be mindful of the pH requirements of your subsequent reaction steps, as the addition of a base will make the solution alkaline.

Troubleshooting Diagram: Aqueous Solubilization

start Start: Insoluble in Water add_base Add Base (e.g., NaOH, NaHCO₃) to deprotonate carboxylic acid start->add_base form_salt Formation of Soluble Carboxylate Salt add_base->form_salt dissolution Compound Dissolves form_salt->dissolution check_ph Check pH Compatibility with Reaction dissolution->check_ph proceed Proceed with Aqueous Reaction check_ph->proceed

Caption: Logic for increasing aqueous solubility via pH modification.

Q3: I need to use a protic solvent like ethanol or methanol, but the solubility is still low. Are there other options besides heating?

A3: While heating is a viable option, if you need to work at room temperature, consider converting the carboxylic acid to its corresponding salt before dissolution. This pre-formation of a salt can significantly enhance solubility in protic solvents.

Protocol: Salt Formation for Enhanced Solubility

  • Dissolve in a suitable solvent: Dissolve the this compound in a minimal amount of a solvent in which it is soluble, such as THF or a small amount of methanol.

  • Add a Base: Add one equivalent of a base. For forming a stable salt, you might consider bases like:

    • Sodium ethoxide (if ethanol is your final solvent)

    • Sodium methoxide (if methanol is your final solvent)

    • An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Isolate the Salt (Optional): In some cases, you can remove the initial solvent under reduced pressure to isolate the salt.

  • Dissolve in Protic Solvent: The resulting salt should now exhibit significantly improved solubility in your desired protic solvent.

This approach is a well-established method for improving the solubility of acidic compounds.[3]

Q4: Are there any other advanced techniques to improve the solubility of this compound for formulation development?

A4: For drug development and formulation, several advanced methods can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this one.[5]

Summary of Advanced Solubility Enhancement Techniques:

TechniquePrincipleApplicability for this Compound
Micronization Increasing the surface area by reducing particle size.[5][6]Can improve the rate of dissolution, but not the equilibrium solubility. Useful for suspension formulations.
Nanosuspension Reducing particle size to the nanometer range, which can increase saturation solubility.A more advanced form of particle size reduction that can improve bioavailability.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes that are more soluble.The pyrazole ring may fit within the cyclodextrin cavity, making this a viable approach.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the molecular level.Can create amorphous forms of the compound, which are generally more soluble than their crystalline counterparts.
Hydrotropy Using hydrotropes (amphiphilic substances) to increase the aqueous solubility of poorly soluble compounds.[7]A promising technique for aqueous formulations.

The choice of method depends on the final desired dosage form and application.

Safety and Handling

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8]

References

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. We will move beyond basic protocols to address the specific challenges encountered during scale-up, focusing on reaction control, impurity profiling, and optimization for robust, reproducible manufacturing.

Section 1: Synthesis Overview & Key Transformations

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at a larger scale. The most common and scalable route involves three key transformations: cyclocondensation to form the pyrazole core, regioselective bromination, and subsequent hydrolysis to the final carboxylic acid.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is outlined below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting section.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Saponification (Hydrolysis) A Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate B Ethyl 5-methyl-1H-pyrazole-3-carboxylate A->B  Acid Catalyst (e.g., AcOH) Ethanol, Reflux C Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate B->C  N-Bromosuccinimide (NBS) Acetonitrile, 0°C to RT D This compound C->D  1. NaOH or LiOH, THF/H2O 2. Acidification (HCl)

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the scale-up of each synthetic step in a question-and-answer format.

Step 1: Cyclocondensation

  • Q1: My cyclocondensation reaction shows a significant exotherm upon addition of hydrazine hydrate, making it difficult to control at scale. How can I manage this?

    • Answer: The reaction between a 1,3-dicarbonyl compound and hydrazine is indeed exothermic.[1] On a large scale, this can lead to runaway reactions and increased impurity formation. To mitigate this, implement the following controls:

      • Reverse Addition: Instead of adding hydrazine to the ketoester, add the ketoester solution dropwise to the hydrazine solution at a controlled temperature.

      • Controlled Dosing: Use a dosing pump for slow, controlled addition of the reagent. Link the pump to a temperature probe in the reactor to automatically stop the addition if the internal temperature exceeds a set limit.

      • Solvent Choice & Concentration: Ensure sufficient solvent volume to act as a heat sink. Running the reaction at a more dilute concentration can help manage the exotherm, though this may increase reaction time and impact vessel occupancy. A typical starting concentration is 1.0-1.5 M.

  • Q2: I am observing the formation of a regioisomeric impurity. What is its likely identity and how can I prevent it?

    • Answer: When using unsymmetrical 1,3-dicarbonyls, there is a possibility of forming two regioisomeric pyrazoles.[2] For ethyl 2-methyl-3-oxobutanoate, the primary impurity would be ethyl 3-methyl-1H-pyrazole-5-carboxylate. The formation of the desired 5-methyl isomer is generally favored under acidic catalysis. Ensure that a catalytic amount of a mild acid like acetic acid is present to direct the initial condensation to the more reactive ketone carbonyl, leading to the desired product.

Step 2: Electrophilic Bromination

  • Q3: The bromination reaction with N-Bromosuccinimide (NBS) is stalling at ~80-90% conversion. How can I drive it to completion?

    • Answer: This is a common issue. Several factors could be at play:

      • NBS Quality: NBS can degrade over time. Use a freshly opened bottle or recrystallize the NBS from water before use.

      • Succinimide Inhibition: As the reaction proceeds, succinimide is formed as a byproduct. In some cases, it can hinder the reaction.

      • Acid Scavenging: The reaction can generate trace amounts of HBr, which can protonate the pyrazole ring and deactivate it towards further electrophilic substitution.

    • Solution: Adding the NBS portion-wise can help maintain a steady concentration of the active brominating species.[3] If the reaction stalls, a small additional charge of NBS (1.05 to 1.1 equivalents total) can often push it to completion. Monitor the reaction closely by HPLC to avoid over-bromination.

  • Q4: I am seeing di-brominated or other brominated impurities. How can I improve the regioselectivity for the C4 position?

    • Answer: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position.[4] However, under harsh conditions or with excess brominating agent, other positions can react.

      • Temperature Control: Perform the NBS addition at a low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature.[3] This minimizes side reactions.

      • Stoichiometry: Use a slight excess of NBS (1.05 eq). A large excess will inevitably lead to di-bromination.

      • Solvent: Acetonitrile or DMF are suitable solvents. Avoid protic solvents like methanol, which can react with NBS.

Step 3: Saponification and Product Isolation

  • Q5: During the work-up and acidification, my product is oiling out or forming a very fine precipitate that is difficult to filter. What are the best practices for isolation?

    • Answer: This is a physical form issue often encountered during scale-up.

      • Controlled Crystallization: After acidification, the product is often supersaturated. Instead of crashing it out by adding acid quickly, add the acid slowly at a controlled temperature (e.g., 20-25 °C) until the solution becomes slightly cloudy (the nucleation point).

      • Seeding: Add a small amount of pre-existing crystalline product (seed crystals) at the nucleation point to encourage the growth of well-defined, easily filterable crystals.

      • Anti-Solvent Addition: If the product is highly soluble in the aqueous reaction mixture, consider adding a miscible anti-solvent (e.g., isopropanol) after acidification to reduce solubility and promote crystallization.

  • Q6: The final product purity is low, and I suspect it contains unhydrolyzed ester or other impurities. How can I improve the final purification?

    • Answer:

      • Complete Hydrolysis: Ensure the saponification goes to completion by monitoring via HPLC. If necessary, increase the reaction time or temperature (e.g., to 40-50 °C). Using lithium hydroxide (LiOH) instead of NaOH can sometimes lead to cleaner reactions.

      • Recrystallization: The crude, filtered product should be recrystallized. A suitable solvent system is crucial. A good starting point would be an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

      • Aqueous Wash: Before acidification, perform an extraction of the basic aqueous solution with a solvent like methyl tert-butyl ether (MTBE) or toluene. This will remove any non-polar, uncharged impurities, including residual starting ester.

Troubleshooting Logic Diagram

G start Low Purity in Final Product q1 Impurity detected by HPLC? start->q1 impurity_ester Starting Ester Detected q1->impurity_ester Yes, matches ester R_t impurity_unknown Unknown/Side-Product Detected q1->impurity_unknown Yes, unknown R_t sol_ester1 Incomplete Saponification. Increase reaction time/temp or add more base (1.5-2.0 eq). impurity_ester->sol_ester1 sol_ester2 Introduce MTBE wash of basic solution before acidification to remove unreacted ester. impurity_ester->sol_ester2 sol_unknown1 Impurity from Bromination Step. Optimize bromination temp and stoichiometry (1.05 eq NBS). impurity_unknown->sol_unknown1 sol_unknown2 Degradation during Hydrolysis. Use milder base (LiOH) or lower reaction temperature. impurity_unknown->sol_unknown2 sol_unknown3 Develop a robust recrystallization protocol (e.g., IPA/Water) to purge the specific impurity. impurity_unknown->sol_unknown3

Caption: Decision tree for troubleshooting low product purity.

Section 3: Scalable Experimental Protocols

The following protocols are designed for a laboratory scale-up (e.g., 100-200g scale) and include in-process controls (IPCs) for monitoring.

Table 1: Reagent & Solvent Stoichiometry for Scale-Up

(Based on 100 g of Ethyl 2-methyl-3-oxobutanoate)

Reagent / SolventMolar Eq.M.W. ( g/mol )Quantity (g)Volume (mL)Notes
Step 1: Cyclocondensation
Ethyl 2-methyl-3-oxobutanoate1.0144.17100~98Limiting Reagent
Hydrazine Hydrate (~64% soln)1.150.06~85~83Ensure accurate assay of hydrazine
Ethanol (200 proof)---1000Solvent
Acetic Acid, Glacial0.0560.052.12.0Catalyst
Step 2: Bromination
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (crude)1.0154.17(theoretically 107)-Input from Step 1
N-Bromosuccinimide (NBS)1.05177.98~131-Use high-purity, dry reagent
Acetonitrile---1000Solvent
Step 3: Saponification
Ethyl 4-bromo-5-methyl... (crude)1.0233.07(theoretically 162)-Input from Step 2
Sodium Hydroxide (NaOH)2.040.00~56-Dissolve in water
Water---800Co-solvent
Tetrahydrofuran (THF)---400Co-solvent
Hydrochloric Acid (conc. ~37%)~2.536.46-~145For acidification to pH 2-3
Protocol 1: Ethyl 5-methyl-1H-pyrazole-3-carboxylate
  • To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, add ethanol (1000 mL), hydrazine hydrate (~85 g, 1.1 eq), and glacial acetic acid (2.1 g, 0.05 eq).

  • Stir the mixture and heat to 50 °C.

  • Slowly add ethyl 2-methyl-3-oxobutanoate (100 g, 1.0 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature below 65 °C.

  • After the addition is complete, heat the mixture to reflux (~78 °C) and maintain for 4-6 hours.

  • IPC: Monitor the reaction by TLC or HPLC for the disappearance of the starting ketoester. (TLC System: 30% Ethyl Acetate in Hexanes).

  • Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure to about one-third of the original volume.

  • Add water (500 mL) and ethyl acetate (500 mL). Stir, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid. The material is typically used directly in the next step.

Protocol 2: Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
  • To a reactor protected from light, add the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate (~107 g, 1.0 eq) and acetonitrile (1000 mL).

  • Stir to dissolve and cool the solution to 0-5 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (~131 g, 1.05 eq) in several portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 8-12 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, quench by adding a 10% aqueous sodium thiosulfate solution (500 mL).

  • Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Add ethyl acetate (800 mL) and water (400 mL). Separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and then brine (300 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude brominated ester, which can be purified by recrystallization from heptane/ethyl acetate if necessary or carried forward.

Protocol 3: this compound
  • Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (~162 g, 1.0 eq) in a mixture of THF (400 mL) and water (400 mL).

  • Add sodium hydroxide (56 g, 2.0 eq) dissolved in water (400 mL).

  • Heat the mixture to 40-50 °C and stir for 2-4 hours.

  • IPC: Monitor the reaction by HPLC to confirm the disappearance of the starting ester.

  • Cool the mixture to room temperature. Add methyl tert-butyl ether (MTBE, 500 mL), stir for 15 minutes, and separate the layers. Discard the organic (MTBE) layer.

  • Cool the aqueous layer to 10-15 °C in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (~145 mL) to adjust the pH to 2-3. A thick white precipitate will form.

  • Stir the resulting slurry at 10-15 °C for 1 hour.

  • Filter the solid, wash the filter cake with cold water (2 x 200 mL), and then with a small amount of cold heptane (100 mL) to aid drying.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product. For higher purity, recrystallize from an ethanol/water mixture.

References

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical reference, modern reviews are more practical). A modern overview can be found at Wikipedia: [Link]

  • Royal Society of Chemistry. (2015). Session 2: Bromination of Pyrazole. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). The nitration and bromination of 1-phenylpyrazole. Journal of the Chemical Society, 3024-3029. [Link]

  • Matthews, H. R., Bucke, L. C., & Blackman, A. G. (1998). Electrophilic substitution of metal-coordinated pyrazole: Nitration, sulfonation and bromination of [Co(NH3)5(pyzH)]3+ (pyzH = pyrazole). Inorganica Chimica Acta, 275(1), 1-4. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Technical Support Center: Recrystallization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the recrystallization of this valuable pyrazole intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its recrystallization?

This molecule possesses several functional groups that dictate its solubility and behavior in different solvents. The carboxylic acid group (-COOH) can engage in strong hydrogen bonding and imparts acidic properties. The pyrazole ring itself is a heterocyclic aromatic system with both a hydrogen-bond donor (N-H) and acceptor (pyridine-like nitrogen). These features suggest that polar protic solvents (like alcohols or water) or polar aprotic solvents (like acetone or ethyl acetate) will be more effective than non-polar solvents (like hexanes).

Q2: Why is recrystallization the preferred method of purification for this compound?

Recrystallization is a powerful and economical technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For a crystalline solid like this compound, it is highly effective at removing by-products from synthesis, unreacted starting materials, and colored impurities, leading to a product with high purity and a well-defined crystalline structure suitable for downstream applications.

Q3: What defines an ideal recrystallization solvent for this specific pyrazole derivative?

An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize product recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Q4: What safety precautions are essential when performing this recrystallization?

Standard laboratory safety protocols must be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and appropriate gloves. All heating of organic solvents should be performed using a heating mantle or steam bath in a well-ventilated chemical fume hood. Avoid using open flames. Refer to the Safety Data Sheet (SDS) for both this compound and the chosen solvent for specific handling and disposal information.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.

Problem: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause: You may have selected an inappropriate solvent in which the compound has low solubility even at high temperatures. Alternatively, you may have insoluble impurities present.

  • Solution:

    • Verify Solvent Choice: First, ensure you are using a suitable solvent. Refer to the solvent selection protocol below. A rule of thumb suggests that solvents with similar functional groups to the solute are often good candidates.[1] For this carboxylic acid, polar solvents are a logical starting point.

    • Check for Insoluble Impurities: If most of the solid dissolves but a small amount remains, these are likely insoluble impurities. In this case, you should proceed to a hot filtration step to remove them before allowing the solution to cool.

    • Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be required. Dissolve the compound in a minimum amount of the "good" (high-solubility) hot solvent, then add the "poor" (low-solubility) solvent dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool.[1]

Problem: The compound precipitated as an oil, not as crystals.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of the concentrated solution at a temperature above its melting point.[2] This can be exacerbated by a high concentration of impurities, which can depress the melting point of the compound.

  • Solution:

    • Reheat and Dilute: Reheat the flask to dissolve the oil back into the solution. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[3]

    • Ensure Slow Cooling: Allow the flask to cool more slowly. A rapid temperature drop can shock the solution out of saturation, favoring oil formation. Let it cool to room temperature on the benchtop before moving it to an ice bath.

    • Charcoal Treatment: If impurities are suspected, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3]

Problem: No crystals have formed, even after the solution has cooled completely.

  • Probable Cause: The most common reasons are using too much solvent or the formation of a stable supersaturated solution.[2][4]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a rough surface that can initiate nucleation.[4] Alternatively, if available, add a tiny "seed" crystal of the pure compound.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[2][3]

    • Flash Freeze: As a last resort for stubborn supersaturated solutions, briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into crystallization. Be aware this can lead to very small crystals that may trap impurities.

Problem: The crystal yield is very low (<50%).

  • Probable Cause: Several factors can lead to poor recovery.

    • Using an excessive amount of solvent, which leaves a significant amount of product dissolved in the mother liquor.[3][4]

    • Premature crystallization during hot filtration.

    • Incomplete cooling before filtration.

    • Washing the collected crystals with too much solvent or with room-temperature solvent.[4]

  • Solution & Prevention:

    • Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[2]

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Proper Washing Technique: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without re-dissolving your product.[4]

Experimental Protocols & Data

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100High (Protic)Good for polar compounds; high boiling point can sometimes lead to oiling out.[1]
Ethanol78High (Protic)Excellent general-purpose solvent for moderately polar compounds.[1]
Methanol65High (Protic)Similar to ethanol but more volatile.
Isopropanol82Medium (Protic)Good alternative to ethanol.
Ethyl Acetate77Medium (Aprotic)Often works well for compounds with hydrogen bonding capabilities.
Acetone56Medium (Aprotic)Very versatile, but its low boiling point means solubility changes dramatically with temperature.
Toluene111LowMay be useful if the compound is less polar than expected, or as the "poor" solvent in a binary mix.
Protocol 1: Solvent Selection Test
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound completely when hot.[4]

  • Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline precipitate upon cooling.

Protocol 2: General Recrystallization Workflow
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Visualized Workflows

Recrystallization Process Flow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional: for insolubles or charcoal) C->D Impurities Present? E Slow Cooling to RT C->E No Impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start After Cooling, What is the Result? OiledOut Compound 'Oiled Out' Start->OiledOut NoCrystals No Crystals Formed Start->NoCrystals GoodCrystals Crystals Formed Start->GoodCrystals Sol1 Reheat to Dissolve Oil OiledOut->Sol1 Action Sol4 Scratch Inner Surface of Flask NoCrystals->Sol4 First Step Sol5 Add a Seed Crystal NoCrystals->Sol5 Alternative Sol2 Add More Hot Solvent (10-20%) Sol1->Sol2 Sol3 Cool Slowly Sol2->Sol3 Sol6 Boil Off Some Solvent Sol4->Sol6 If Fails Sol5->Sol6 If Fails

Caption: Decision tree for common recrystallization problems.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • Problems in recrystallization . (n.d.). Biocyclopedia. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp . (2012). Reddit. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. [Link]

  • General procedures for the purification of Carboxylic acids . (n.d.). Chempedia - LookChem. [Link]

  • Recrystallization1 . (n.d.). [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and Other Pyrazole Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid with other key pyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, physicochemical properties, and experimental considerations that underscore the utility of these versatile heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural rigidity, capacity for diverse substitutions, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means that the pyrazole core is present in a remarkable number of biologically active compounds across different therapeutic areas.[1][3] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various agents with antibacterial, antifungal, and anticancer properties.[3][4][5]

The functional versatility of pyrazole derivatives stems from the ability to strategically modify substituents at the N1, C3, C4, and C5 positions. Each modification fine-tunes the molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on this compound, a highly functionalized building block, and compares its profile to other derivatives to illuminate the principles of rational drug design.

Profile: this compound

This compound is a synthetic intermediate whose value lies in its specific arrangement of functional groups, each serving a distinct purpose in chemical synthesis and biological interactions.

  • Chemical Structure: C₅H₅BrN₂O₂

  • Molecular Weight: 205.01 g/mol [6]

  • CAS Number: 82231-52-5[7]

The key attributes of this molecule are:

  • The Carboxylic Acid (C3): This group is a primary anchor for derivatization, most commonly through amide bond formation, creating a vast library of potential drug candidates. It also enhances aqueous solubility and provides a critical hydrogen bond donor/acceptor site for target engagement.

  • The Bromo Group (C4): The bromine atom significantly influences the molecule's properties. It increases lipophilicity and can participate in halogen bonding, a crucial interaction for protein-ligand binding. More importantly, it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of complex aryl or alkyl groups. The presence of halogens on the pyrazole ring has been shown to enhance insecticidal and fungicidal activities.[8]

  • The Methyl Group (C5): This small alkyl group provides a degree of steric hindrance, influences the electronic nature of the ring, and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.

  • The N-H Group (N1): The acidic proton on the pyrazole nitrogen allows for N-alkylation or N-arylation, providing another avenue for structural diversification and modulation of properties.

Comparative Analysis of Pyrazole Derivatives

The specific substitution pattern of this compound imparts a unique set of properties. To understand its advantages, we compare it with several structural analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity and chemical reactivity of pyrazole derivatives are highly dependent on the nature and position of their substituents. The following diagram illustrates the key modification points on the pyrazole core.

Caption: Key positions on the pyrazole ring for functional modification.

Data Presentation: Physicochemical Properties

The table below summarizes the properties of our lead compound and selected derivatives, highlighting the impact of subtle structural changes.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differences from Lead
This compound 82231-52-5C₅H₅BrN₂O₂205.01Lead Compound
4-bromo-1H-pyrazole-3-carboxylic acid13745-17-0C₄H₃BrN₂O₂190.98[9]Lacks C5-methyl group
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid84547-86-4C₅H₅BrN₂O₂205.01[6]N1-methylated (no N-H)
4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid175276-99-0C₇H₉BrN₂O₂249.06[10]Positional isomer (COOH at C5), N1-ethyl
5-bromo-1H-pyrazole-3-carboxylic acidNot readily availableC₄H₃BrN₂O₂190.98Positional isomer of bromo group

Analysis of Comparative Data:

  • Effect of the C5-Methyl Group: Comparing the lead compound to 4-bromo-1H-pyrazole-3-carboxylic acid , the addition of the methyl group increases the molecular weight and lipophilicity. This can enhance cell membrane permeability and provide steric bulk that may improve selectivity for a biological target.

  • Effect of N1-Alkylation: In 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid , the N-H proton is replaced by a methyl group.[6] This modification prevents tautomerization and removes a hydrogen bond donor site, which can drastically alter binding affinity. It also increases lipophilicity and can protect the molecule from certain metabolic pathways.

  • Effect of Isomerism: The properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid highlight the importance of substituent placement.[10] Shifting the carboxylic acid from C3 to C5 changes the molecule's geometry and the electronic distribution within the ring, which will lead to different reactivity and biological targets.

Experimental Protocols and Methodologies

Trustworthy and reproducible experimental data is the foundation of scientific discovery. The following sections provide detailed protocols relevant to the synthesis and evaluation of pyrazole derivatives.

Synthesis of Pyrazole Carboxylic Acids: A General Workflow

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent functional group manipulations, such as bromination and oxidation, yield the desired product. Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method to reduce reaction times and improve yields compared to conventional heating.[11]

Synthesis_Workflow cluster_main General Synthesis of 4-Bromo-Pyrazole-3-Carboxylic Acids Start 1,3-Dicarbonyl Precursor Step1 Cyclocondensation with Hydrazine Start->Step1 Yields: 70-95% Step2 Bromination (e.g., with NBS) Step1->Step2 Forms Pyrazole Core Step3 Side-Chain Oxidation Step2->Step3 Introduces Bromo Group at C4 End Final Product: 4-Bromo-Pyrazole-3-Carboxylic Acid Step3->End Forms Carboxylic Acid at C3

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.

Detailed Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

This multi-step protocol serves as a representative example for synthesizing brominated pyrazole carboxylic acids.[12][13]

Step 1: Synthesis of 3-amino-5-methylpyrazole

  • To a 100 mL round-bottom flask, add 3-aminocrotononitrile (1 eq) and hydrazine hydrate (25% aqueous solution, ~8-10 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and remove excess hydrazine hydrate under reduced pressure to yield the pyrazole product.

Step 2: Synthesis of 3-methyl-5-bromopyrazole

  • In a three-necked flask, combine 3-amino-5-methylpyrazole (1 eq), concentrated hydrobromic acid (HBr), and cuprous bromide (CuBr, catalytic).

  • Heat the mixture to 70 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, ~1.5 eq) in water via a dropping funnel.

  • Maintain the temperature at 70 °C for 30 minutes after the addition is complete.

  • Cool the mixture, perform an aqueous workup with an organic solvent (e.g., ether or THF), wash the organic layer, dry it over magnesium sulfate, and concentrate to obtain the brominated pyrazole.[12]

Step 3: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid

  • Dissolve the 3-methyl-5-bromopyrazole (1 eq) in dilute hydrochloric acid and heat to 50 °C.

  • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~1.5 eq), in water.

  • Stir the reaction at 70 °C for 30 minutes.

  • Cool the mixture, acidify the solution, and extract the product with ethyl acetate.

  • Purify the product by adjusting the pH of the organic layer to isolate the carboxylic acid, which can be obtained with yields often exceeding 80%.[12]

Biological Evaluation: Antimicrobial Activity Assay

Pyrazole derivatives frequently exhibit significant antimicrobial properties.[4][14][15] A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus ATCC 25923) corresponding to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound stands out as a strategically designed chemical building block. Its trifecta of functional groups—a reactive carboxylic acid, a versatile bromine handle, and a modulating methyl group—provides an exceptional platform for creating diverse and complex molecules. The comparative analysis reveals that while other derivatives have their own merits, the specific arrangement in this compound offers a balanced profile of reactivity, stability, and functional handles essential for modern drug discovery and materials science. Understanding the structure-activity relationships detailed in this guide enables researchers to make informed decisions in the rational design of next-generation pyrazole-based compounds.

References

  • Lan, R., et al. (2011). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
  • Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • IJNRD. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • ijrpr. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research and Presentations. [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Pol. J. Environ. Stud. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

Sources

Biological activity of "4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs

This guide provides a comprehensive analysis of the biological activities of analogs derived from the this compound scaffold. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of pyrazole-based compounds. The content is structured to offer not just data, but also insights into the structure-activity relationships and the experimental rationale that underpins the research in this field.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile modifications, making it a privileged scaffold in the design of novel therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[4][5]

Compounds such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole underscore the clinical significance of the pyrazole nucleus.[2] This guide focuses specifically on analogs of this compound, a substructure that offers specific points for chemical diversification to modulate biological activity. By systematically comparing the performance of these analogs, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts.

General Synthesis and Screening Workflow

The synthesis of pyrazole carboxylic acid analogs is a well-established process in organic chemistry. A common and effective strategy involves the condensation of a β-ketoester with a hydrazine derivative, followed by subsequent modifications. The rationale for this approach lies in its efficiency and the ready availability of diverse starting materials, which allows for the creation of large libraries of analogs for screening.

The general workflow, from synthesis to biological evaluation, is a critical, self-validating system. Each step is designed to build upon the last, ensuring that the final biological data is robust and directly attributable to the specific chemical modifications made.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A Starting Materials (e.g., Hydrazines, Dicarbonyls) B Cyclocondensation Reaction to form Pyrazole Core A->B C Functional Group Interconversion (e.g., Esterification, Amidation) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Primary Screening (e.g., In vitro assays) D->E Submit Purified Analogs F Hit Identification (Compounds with desired activity) E->F G Secondary Screening (e.g., Dose-response, Selectivity) F->G H Lead Compound Selection G->H H->C SAR-guided Optimization

Caption: General workflow for synthesis and biological screening of pyrazole analogs.

Comparative Analysis of Biological Activities

The introduction of different substituents onto the pyrazole core can profoundly influence the compound's interaction with biological targets. Below, we compare the activities of various analogs across several key therapeutic areas.

Antimicrobial and Antifungal Activity

Pyrazole carboxylic acid derivatives have been widely investigated for their potential to combat bacterial and fungal pathogens.[6] The mechanism often involves the disruption of essential cellular processes in the microbes. The choice of an agar well diffusion assay for initial screening is based on its simplicity and ability to quickly identify compounds with growth-inhibitory effects. Subsequent determination of the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of potency.

A study on a series of 1H-pyrazole-3-carboxylic acid derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7] Another investigation synthesized novel 1,3-diphenyl pyrazole derivatives that showed potent activity against the multidrug-resistant bacterium Acinetobacter baumannii, with MIC values as low as 4 μg/mL.[8]

Table 1: Comparative Antimicrobial Activity of Pyrazole Carboxylic Acid Analogs

Compound/AnalogModificationTest OrganismActivity Metric (MIC/Zone)Reference
Series 1 Varied aryl substituentsBacillus cereus, S. aureusMICs reported[2][7]
Series 2 N-aryl derivativesAcinetobacter baumanniiMIC as low as 4 µg/mL[8]
Series 3 Sulfonamide moietyMRSAMIC up to 16 µg/mL[8]
Series 4 Pyrazole-3,4-dicarboxylic acidsCandida speciesInhibitory effects noted[6][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for quantifying the antimicrobial potency of a compound. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (vehicle) controls, which ensure the assay is performing correctly.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells with medium only (sterility control), medium with inoculum (negative control), and medium with inoculum and a standard antibiotic like ciprofloxacin (positive control).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a major area of research, with many analogs showing potent cytotoxicity against various cancer cell lines.[10][11] The mechanism of action can be diverse, ranging from the inhibition of protein kinases to the disruption of tubulin polymerization.[7] The N-phenyl group and substituents at the 3 and 5 positions of the pyrazole ring are often critical for activity.

For instance, a series of pyrazole-5-carboxamide derivatives showed significant inhibition of A549 lung cancer cells.[10] Similarly, curcumin analogs fused with 1-aryl-1H-pyrazole demonstrated potent cytotoxic effects against breast (MDA-MB-231) and liver (HepG2) cancer cell lines.[12]

Table 2: Comparative Anticancer Activity of Pyrazole Analogs

Compound/AnalogModificationCancer Cell LineActivity Metric (IC50/GI50)Reference
Series A Pyrazole-5-carboxamidesA549 (Lung)Significant inhibition at 10 µM[10]
Series B Imidazo[2,1-b]thiazoles-linked pyrazoleUO-31 (Renal), SNB-75 (CNS)Potent activity reported[10]
Series C Curcumin-fused 1-aryl-1H-pyrazoleMDA-MB-231 (Breast)Potent cytotoxicity[12]
Series D 3-carboxy-1H-pyrazoleHepG2 (Liver)Less cytotoxic[12]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening cytotoxic compounds. Its reliability stems from the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets for anti-inflammatory drugs. Pyrazole analogs have been successfully developed as potent and selective inhibitors of these enzymes.[13]

The rationale for targeting COX-2 is to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are crucial for achieving this selectivity.[13] For example, analogs with a benzotiophenyl and carboxylic acid moiety have been shown to inhibit COX-2 more effectively than celecoxib.[13]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PGs_Physiological Prostaglandins (Stomach lining, Platelets) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation) COX2->PGs_Inflammatory Pyrazole Pyrazole Analog (Selective Inhibitor) Pyrazole->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole analogs.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogModificationTargetActivity Metric (IC50)Reference
Analog 44 Benzotiophenyl and carboxylic acidCOX-20.01 µM[13]
Celecoxib (Reference Drug)COX-20.70 µM[13]
Analog 33 Adamantyl residueCOX-22.52 µM[13]
Compound 2a Di-N-oxide quinoxalinylCarrageenan-induced edemaPotent activity[1]

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. The comparative data clearly indicate that specific structural modifications are key to tuning their potency and selectivity for various therapeutic targets.

  • For antimicrobial activity, the focus should be on substitutions that enhance membrane permeability or inhibit essential bacterial enzymes.[8]

  • In anticancer drug design, modifications that promote interactions with kinases or the tubulin cytoskeleton are promising avenues.[10][12]

  • For anti-inflammatory agents, fine-tuning the substituents to maximize COX-2 selectivity remains a critical goal to improve safety profiles.[13]

Future research should leverage computational tools, such as molecular docking and molecular dynamics simulations, to gain a deeper understanding of the binding interactions between these analogs and their protein targets.[3] This in silico approach, combined with continued synthetic exploration and robust biological screening, will undoubtedly lead to the discovery of novel pyrazole-based therapeutics with improved efficacy and safety.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Chin, H. F. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Ali, M., Rahim, F., & Khan, K. M. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Schlange, M., Kampmann, M., Lange, U., Labuhn, M., Zitzmann, K., & Hilgenfeld, R. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • Fesahat, F., Rusk, C., & DeMarco, T. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Li, Q., Liu, Y., Zhang, Y., & Li, B. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Kumar, A., Singh, A., Kumar, R., & Singh, R. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PubMed Central. [Link]

  • Koc, Y., Bua, S., & Supuran, C. T. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., & Khan, A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Bojja, S., Cheemanapalli, S., & Ajjampour, V. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Mor, S., Khatri, M., Punia, R., & Sindhu, S. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Ovid. [Link]

  • Tran, T. D., Le, T. H., Nguyen, T. T. T., & Tran, T. D. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold appearing in numerous FDA-approved drugs and advanced materials.[1] The precise structural elucidation of these compounds is not merely an academic exercise; it is a critical step in drug development and material design, as subtle changes in substitution can drastically alter biological activity and physical properties.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize substituted pyrazoles. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Part 1: Foundational Characterization: Confirming the Core Structure and Molecular Weight

The initial characterization of a newly synthesized pyrazole derivative invariably begins with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide the fundamental blueprint of the molecule: the carbon-hydrogen framework and its overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For pyrazoles, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The pyrazole ring is an aromatic heterocycle, but the chemical environment of each position (N1, C3, C4, C5) is distinct, leading to characteristic chemical shifts. The electronegativity of the nitrogen atoms and the aromatic ring current cause the ring protons and carbons to resonate in predictable regions of the spectrum. Substituents dramatically influence these shifts through inductive and resonance effects. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will generally shield nearby nuclei (shift to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will deshield them (shift to higher ppm).[2]

¹H NMR Spectroscopy:

  • H4 Proton: The proton at the C4 position is typically the most shielded of the ring protons, appearing as a triplet (if C3 and C5 are unsubstituted) around 6.3-6.5 ppm.

  • H3/H5 Protons: The protons at C3 and C5 are more deshielded due to their proximity to the nitrogen atoms, typically resonating as doublets between 7.5 and 8.5 ppm.[3] The specific positions depend heavily on the substitution pattern.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton is often broad and can appear over a wide range (10-14 ppm), its position and broadness being highly dependent on solvent and concentration due to hydrogen bonding and proton exchange.[4]

¹³C NMR Spectroscopy: The carbon signals provide a direct map of the carbon framework.

  • C4 Carbon: Similar to its attached proton, the C4 carbon is the most shielded, typically found around 105-110 ppm.

  • C3/C5 Carbons: These carbons are significantly deshielded, appearing in the 130-155 ppm range.[5][6][7] The precise chemical shifts are invaluable for distinguishing between isomers, a topic we will explore in Part 2.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Core in CDCl₃

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Influences
H3 / C3 7.5 - 8.5 130 - 155 Deshielded by adjacent nitrogen; highly sensitive to N1 and C4 substituents.
H4 / C4 6.3 - 6.5 105 - 110 Most shielded position; sensitive to flanking C3 and C5 substituents.
H5 / C5 7.5 - 8.5 130 - 155 Deshielded by adjacent nitrogen; highly sensitive to N1 and C4 substituents.
N1-H 10 - 14 (often broad) N/A Solvent, concentration, temperature (due to H-bonding and exchange).

Note: These are general ranges. Data should always be compared with literature values for closely related structures. The Spectral Database for Organic Compounds (SDBS) is an excellent resource for this purpose.[8][9]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound (from the molecular ion peak, M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint.

Expertise & Causality: The pyrazole ring is relatively stable, but upon ionization, it undergoes well-documented fragmentation pathways. The specific substituents on the ring dictate which pathways are favored, providing structural clues.[10]

Two primary fragmentation processes dominate the mass spectra of pyrazoles[11][12]:

  • Expulsion of HCN: The molecular ion can lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.

  • Loss of N₂: The [M-H]⁺ ion can undergo ring cleavage and lose a molecule of dinitrogen.

Substituents can alter this behavior. For instance, a bulky group might favor its own cleavage, while an EWG like a nitro group can introduce entirely new fragmentation pathways, often dominating the spectrum.[11]

Part 2: Advanced Structural Challenges: Differentiating Regioisomers and Understanding Tautomerism

Confirming the basic scaffold is only the first step. The true challenge in pyrazole chemistry often lies in unambiguously determining the precise arrangement of substituents (regioisomerism) and understanding the dynamic behavior of N-unsubstituted pyrazoles (tautomerism).

The Regioisomer Problem: A Case for 2D NMR

The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, for example, 1,3- vs. 1,5-disubstituted products. As these isomers have the same mass, MS cannot distinguish them. This is where two-dimensional NMR techniques become essential.

Expertise & Causality: 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), allow us to probe through-space and through-bond correlations, respectively. These correlations provide definitive proof of connectivity.[13]

  • NOESY (Through-Space Correlations): This experiment identifies nuclei that are close to each other in space (< 5 Å). For an N-substituted pyrazole, a NOESY correlation between the protons of the N1-substituent and the protons on the C5-substituent provides unambiguous evidence for the 1,5-isomer. The absence of this correlation, coupled with a correlation to the H3 proton, confirms the 1,3-isomer.

  • HMBC (Through-Bond Correlations): This experiment shows correlations between protons and carbons that are 2 or 3 bonds apart. The protons of an N1-substituent will show an HMBC correlation to both the C3 and C5 carbons, helping to definitively assign these often-close carbon signals.

G cluster_0 Synthesized Product (Mixture?) cluster_1 2D NMR Analysis cluster_2 Structural Confirmation start 1,3-isomer vs 1,5-isomer noesy NOESY Experiment start->noesy  Key Question:  Proximity of N1-Substituent hmbc HMBC Experiment start->hmbc  Confirm C3/C5  Assignments res_13 Structure is 1,3-isomer noesy->res_13  Correlation to  H3 Proton res_15 Structure is 1,5-isomer noesy->res_15  Correlation to  C5-Substituent hmbc->res_13 hmbc->res_15

Caption: Logic diagram for differentiating pyrazole regioisomers using 2D NMR.

The Tautomerism Problem: A Dynamic Equilibrium

N-unsubstituted pyrazoles exist as a mixture of tautomers in solution, leading to a rapid proton exchange between N1 and N2.[14] This exchange often occurs on the NMR timescale, causing the signals for the C3 and C5 positions (and their attached protons) to broaden or even coalesce into a single, averaged peak. This can complicate interpretation.

Trustworthiness & Self-Validation: Observing broad signals for C3/C5 is a strong indicator of tautomerism. To resolve this, one can:

  • Lower the Temperature: Cooling the NMR probe can slow the exchange rate enough to "freeze out" the individual tautomers, resulting in sharp signals for each distinct species.

  • Change the Solvent: The position of the tautomeric equilibrium can be influenced by the solvent.[15] Acquiring spectra in both a non-polar (e.g., CDCl₃) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) can provide valuable information.

  • Solid-State NMR: In the solid state, the molecule is locked into a single conformation, and only one tautomer is typically observed.[5]

Part 3: Probing Functional Groups and Electronic Properties

While NMR and MS define the core structure, FT-IR and UV-Vis spectroscopy provide crucial information about the functional groups attached to the ring and the overall electronic nature of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[16] For pyrazoles, it is particularly useful for confirming the presence of substituents.

Expertise & Causality: The energy of a vibrational mode (and thus its frequency in the IR spectrum) is determined by the bond strength and the masses of the atoms involved. This makes the frequency of a C=O stretch, for example, highly characteristic and easily identifiable.

Table 2: Key FT-IR Vibrational Frequencies for Substituted Pyrazoles

Functional Group Typical Wavenumber (cm⁻¹) Appearance Notes
N-H Stretch 3100 - 3500 Broad Present only in N-unsubstituted pyrazoles; broadening due to H-bonding.[17]
C-H Stretch (Aromatic) 3000 - 3100 Sharp, medium Characteristic of the pyrazole ring protons.[18]
C=O Stretch (Ketone/Ester) 1700 - 1750 Strong, sharp Indicates the presence of a carbonyl-containing substituent.[17]
C=N Stretch (Ring) 1400 - 1650 Medium to strong Part of the pyrazole ring fingerprint region.[18][19]

| N-O Stretch (Nitro group) | 1500-1560 & 1300-1360 | Two strong bands | Asymmetric and symmetric stretches, respectively; a definitive sign of a -NO₂ group.[17][20] |

G cluster_techniques Spectroscopic Analysis Workflow cluster_info Derived Information sample Substituted Pyrazole Sample NMR NMR (¹H, ¹³C, 2D) sample->NMR MS Mass Spec (EI-MS) sample->MS FTIR FT-IR sample->FTIR UVVIS UV-Vis sample->UVVIS structure C-H Framework Regio-/Stereochemistry NMR->structure mass Molecular Weight Fragmentation MS->mass func_groups Functional Groups (C=O, N-H, NO₂) FTIR->func_groups electronics Electronic Transitions Conjugation UVVIS->electronics

Caption: A typical workflow for the comprehensive spectroscopic characterization of a pyrazole.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in aromatic systems like pyrazoles.[21] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Expertise & Causality: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the λ_max. Substituents that extend the π-system (e.g., phenyl, vinyl) or donate electron density into the ring decrease this energy gap, causing a bathochromic (red) shift to a longer λ_max.[22][23] Conversely, substituents that disrupt conjugation can cause a hypsochromic (blue) shift to a shorter λ_max. This technique is excellent for comparing a series of related compounds to understand the electronic effects of different substituents. The electronic spectra of pyrazole derivatives typically show characteristic bands in the 240–300 nm range.[20]

Part 4: Experimental Protocols

A self-validating system requires robust and reproducible protocols. The following are standardized methodologies for acquiring high-quality spectroscopic data for substituted pyrazoles.

Protocol: NMR Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, JEOL).

  • Sample Preparation: a. Weigh 5-10 mg of the pyrazole sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a good starting point; DMSO-d₆ is used for less soluble compounds or to study H-bonding). c. Vortex or sonicate briefly to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. e. If quantitative analysis is needed, add a known amount of an internal standard (e.g., TMS or TMSP).

  • Data Acquisition: a. ¹H NMR: Acquire the spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and typically 16-64 scans for good signal-to-noise. b. ¹³C NMR: Acquire the spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[17]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., Agilent Cary, PerkinElmer Spectrum, Thermo Fisher Nicolet).[24]

  • Sample Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely. b. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.[16]

  • Data Acquisition: a. Place a small amount of the solid pyrazole powder directly onto the center of the ATR crystal. b. Lower the press arm and apply firm, even pressure to ensure good contact between the sample and the crystal.[24][25] c. Acquire the sample spectrum. Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient. d. After measurement, clean the crystal thoroughly.

Protocol: Mass Spectrometry (EI-MS)
  • Instrumentation: A mass spectrometer with an electron ionization source, often coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Sample Preparation: a. For GC-MS, dissolve a small amount (~1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). The sample must be volatile and thermally stable. b. For a direct insertion probe, a few micrograms of the solid sample are placed in a capillary tube.

  • Data Acquisition: a. The sample is introduced into the high-vacuum source and ionized by a 70 eV electron beam. b. The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) and detected. c. The resulting spectrum plots ion abundance versus mass-to-charge ratio (m/z).

Protocol: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: a. Prepare a dilute stock solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). A typical concentration is ~1 mg/mL. b. From the stock solution, prepare a dilute sample solution in a volumetric flask to achieve an absorbance reading between 0.1 and 1.0. A typical concentration is in the 10⁻⁴ to 10⁻⁵ M range. c. Use matched quartz cuvettes for the sample and a reference (containing only the pure solvent).

  • Data Acquisition: a. Place the reference cuvette in the reference beam and the sample cuvette in the sample beam. b. Record a baseline spectrum with the solvent-filled cuvettes to correct for solvent absorbance. c. Scan the sample over the desired wavelength range (typically 200-400 nm for pyrazoles). d. Identify the wavelength(s) of maximum absorbance (λ_max).

References

  • Wikipedia. Spectral Database for Organic Compounds. [Link][8]

  • Bioregistry. Spectral Database for Organic Compounds. [Link][26]

  • Re3data.org. Spectral Database for Organic Compounds. [Link][27]

  • Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][11]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][24]

  • National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link][14]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link][28]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Pyrazole Derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][20]

  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link][5]

  • National Institutes of Health (NIH). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Chemical Journal of Chinese Universities. A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. [Link][29]

  • Chemical Reviews Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link][1]

  • University of Pennsylvania. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][16]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.. [Link][6]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][12]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. [Link][18]

  • YouTube. UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • Magnetic Resonance in Chemistry. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link][7]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).. [Link][19]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link][25]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][3]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link][15]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link][22]

  • ScienceDirect. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link][2]

  • Journal of the Chemical Society B. A vibrational assignment for pyrazole. [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link][30]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • ResearchGate. Mass fragmentation pattern of compound 4l | Download Scientific Diagram. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link][4]

  • ResearchGate. (PDF) Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. [Link]

  • YouTube. UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. [Link][23]

  • Chemistry LibreTexts. 8.9: Spectroscopy of Aromatic Compounds-. [Link][21]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][10]

Sources

A Comparative Guide to the Structural Validation of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3][4][5] The precise substitution pattern on the pyrazole ring is critical to a compound's biological activity, making unambiguous structural determination an indispensable step in the research and development pipeline. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of a key pyrazole intermediate: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid .

This document moves beyond a simple recitation of methods, offering a senior application scientist's perspective on the causality behind experimental choices and the interpretation of the resulting data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating system for structural confirmation. To provide a richer context, we will compare the spectral features of our target molecule with its close structural isomers and related pyrazole derivatives.

The Importance of Structural Isomers in Drug Development

The seemingly minor repositioning of a functional group on a heterocyclic ring can profoundly alter a molecule's pharmacological profile. In the case of brominated methyl-pyrazole carboxylic acids, several positional isomers exist, each with potentially unique biological activities and synthetic pathways. Understanding the distinct spectral "fingerprint" of each isomer is paramount for ensuring the correct compound is advanced through the costly drug development process.

For this guide, we will focus on comparing the target molecule, This compound , with the following related compounds to highlight the subtleties in spectral data interpretation:

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid: An N-methylated isomer.

  • 5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid: A regioisomer with bromine and methyl groups swapped.

  • 4-bromo-1H-pyrazole-3-carboxylic acid: The parent compound lacking the methyl group.

A Multi-faceted Approach to Structural Elucidation

A robust structural validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Figure 1: A generalized workflow for the structural validation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of exchangeable protons (e.g., -COOH and N-H).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on the number of unique carbon environments.

  • 2D NMR Spectroscopy (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish proton-proton and proton-carbon connectivities, respectively.

Data Interpretation and Comparison

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrazole Derivatives

CompoundPredicted Chemical Shift (ppm) - Methyl ProtonsPredicted Chemical Shift (ppm) - Pyrazole N-HPredicted Chemical Shift (ppm) - Carboxylic Acid O-H
This compound ~2.3 - 2.5Broad, ~13.0 - 14.0Broad, ~12.0 - 13.0
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid~3.8 - 4.0 (N-methyl)AbsentBroad, ~12.0 - 13.0
5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid~2.1 - 2.3Broad, ~13.0 - 14.0Broad, ~12.0 - 13.0
4-bromo-1H-pyrazole-3-carboxylic acidAbsentBroad, ~13.5 - 14.5Broad, ~12.0 - 13.0

¹H NMR Analysis of this compound:

  • Methyl Protons: A singlet is expected for the methyl group protons at approximately 2.3-2.5 ppm. The exact chemical shift will be influenced by the adjacent bromine atom.

  • N-H and O-H Protons: The protons of the pyrazole N-H and the carboxylic acid O-H are acidic and will likely appear as broad singlets at downfield chemical shifts (typically >12 ppm). Their broadness is a result of chemical exchange with the solvent and with each other.

Comparison with Isomers:

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid: The most telling difference will be the chemical shift of the methyl group, which, being attached to a nitrogen atom, will be significantly downfield (~3.8-4.0 ppm) compared to the C-methyl of our target molecule. The N-H proton signal will be absent.

  • 5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid: The chemical shift of the C-methyl group will be slightly different due to the change in its position relative to the bromine and carboxylic acid groups. 2D NMR techniques would be crucial to definitively distinguish between these two isomers.

¹³C NMR Analysis:

The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For "this compound," we expect to see five distinct signals: one for the methyl carbon, three for the pyrazole ring carbons, and one for the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrazole Derivatives

CompoundPredicted Chemical Shift (ppm) - Methyl CarbonPredicted Chemical Shift (ppm) - Pyrazole CarbonsPredicted Chemical Shift (ppm) - Carboxylic Acid Carbon
This compound ~10 - 15~100 - 150 (3 signals)~160 - 170
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid~35 - 40 (N-methyl)~105 - 145 (3 signals)~160 - 170
5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid~8 - 12~100 - 150 (3 signals)~160 - 170
4-bromo-1H-pyrazole-3-carboxylic acidAbsent~105 - 145 (3 signals)~160 - 170

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) is a higher-energy technique that can provide more extensive fragmentation information.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Comparison

Expected Molecular Ion Peaks for C₅H₅BrN₂O₂:

  • The molecular formula C₅H₅BrN₂O₂ has a monoisotopic mass of approximately 219.96 g/mol .

  • Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), we expect to see two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 220 and 222 for [M+H]⁺). This isotopic pattern is a hallmark of a monobrominated compound.

Fragmentation Analysis:

The fragmentation pattern in EI-MS can help to piece together the structure. For "this compound," common fragmentation pathways could include:

  • Loss of H₂O (m/z 18) from the carboxylic acid.

  • Loss of COOH (m/z 45) from the carboxylic acid.

  • Loss of Br (m/z 79 or 81).

  • Cleavage of the pyrazole ring.

The fragmentation patterns of the isomers will differ, providing another layer of structural validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common.[7][8] A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Analysis: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured.

Data Interpretation and Comparison

Key IR Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

  • N-H Stretch (Pyrazole): A moderate, broad absorption around 3200-3500 cm⁻¹. This may be convoluted with the O-H stretch.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

The IR spectra of the isomers will be broadly similar due to the presence of the same functional groups. However, subtle shifts in the positions and shapes of the absorption bands, particularly in the fingerprint region (<1500 cm⁻¹), can be used for differentiation.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of "this compound" is a critical step in its use as a pharmaceutical intermediate. A multi-technique approach, integrating NMR, MS, and IR spectroscopy, provides a robust and self-validating system for unambiguous structure determination. By comparing the spectral data of the target molecule with its isomers, researchers can gain a high degree of confidence in the identity and purity of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the quality and reliability of data in the drug discovery and development process.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Al-Ostath, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(22), 6828. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3813. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • ResearchGate. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • ResearchGate. Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. [Link]

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • American Chemical Society Publications. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • SIELC Technologies. 4-Bromo-3-methyl-1H-pyrazole. [Link]

  • ResearchGate. Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]

  • National Center for Biotechnology Information. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChemLite. 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents.

Sources

A Comparative Analysis of Halogenated Pyrazole Carboxylic Acids: From Medicinal Chemistry to Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrazole Carboxylic Acids

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of medicinal chemistry and agrochemical science.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities.[2][3] The incorporation of a carboxylic acid moiety and halogen atoms further enhances the molecular diversity and biological efficacy of these compounds. Halogenation can significantly influence physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group provides a key interaction point with biological targets.[4]

This guide presents a comparative analysis of three exemplary pyrazole carboxylic acids, showcasing their diverse applications, from a blockbuster anti-inflammatory drug to a crucial intermediate in modern insecticides. We will delve into a side-by-side examination of a non-halogenated yet structurally related benchmark, Celecoxib, and two distinct halogenated pyrazole carboxylic acids: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a scaffold for potential antimicrobial agents, and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key building block for the insecticide chlorantraniliprole. Through a detailed comparison of their synthesis, physicochemical properties, and biological performance, supported by experimental data and protocols, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the utility of this important class of molecules.

Comparative Overview of Selected Pyrazole Carboxylic Acids

To illustrate the diverse impact of substitution patterns on the pyrazole carboxylic acid core, we will focus on the following three compounds:

  • Celecoxib: A well-established, non-halogenated diarylpyrazole, serving as a benchmark for anti-inflammatory activity through selective COX-2 inhibition.

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A halogenated monocyclic pyrazole with documented potential in the development of antimicrobial agents.

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid: A di-halogenated pyrazole derivative that is a critical intermediate in the synthesis of modern diamide insecticides.

The following sections will provide a detailed comparative analysis of these molecules, highlighting how subtle changes in their chemical structures lead to vastly different applications and biological activities.

Physicochemical Properties: A Comparative Look

The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of our selected compounds, illustrating the influence of their respective substituents.

PropertyCelecoxib5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₁H₉ClN₂O₂C₉H₅BrClN₃O₂
Molecular Weight 381.37 g/mol 236.65 g/mol [5]302.51 g/mol [6]
Melting Point 157-159 °C219-221 °C[7]197-200 °C[6]
pKa ~11.1 (sulfonamide)Predicted: ~2.8Predicted: 2.39 ± 0.36[6]
LogP 3.53Predicted: 2.8Predicted: 1.5[8]
Aqueous Solubility Poorly solubleData not available8.84 g/L at 20.3 °C[6]

Causality Behind Physicochemical Differences:

The trifluoromethyl group and the tolyl moiety in Celecoxib contribute to its higher lipophilicity (LogP 3.53) and poor aqueous solubility. Its acidic character is derived from the sulfonamide group, with a relatively high pKa. In contrast, the two halogenated pyrazole carboxylic acids are true carboxylic acids, reflected in their lower predicted pKa values, suggesting they are more acidic. The presence of two halogen atoms in 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, along with the pyridine ring, contributes to its higher aqueous solubility compared to the more lipophilic phenyl-substituted 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These differences in physicochemical properties are crucial for their intended applications, influencing formulation, absorption, and interaction with biological targets.

Synthesis of Halogenated Pyrazole Carboxylic Acids: A Generalized Approach

The synthesis of halogenated pyrazole carboxylic acids can be achieved through various routes, often involving the construction of the pyrazole ring followed by halogenation and functional group manipulation. A generalized synthetic workflow is depicted below.

G cluster_0 Pyrazole Ring Formation cluster_1 Halogenation cluster_2 Carboxylic Acid Introduction A 1,3-Dicarbonyl Compound C Pyrazole Core A->C Cyclocondensation B Hydrazine Derivative B->C E Halogenated Pyrazole C->E D Halogenating Agent (e.g., NBS, NCS, I2) D->E G Halogenated Pyrazole Carboxylic Acid E->G F Oxidizing Agent or Carboxylation Reagent F->G

Figure 1: Generalized synthetic workflow for halogenated pyrazole carboxylic acids.

This generalized scheme highlights the key stages in the synthesis. The initial cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a common method for forming the pyrazole core.[9] Subsequent halogenation can be achieved using various electrophilic halogenating agents. Finally, the carboxylic acid group can be introduced through oxidation of a pre-existing functional group (e.g., a methyl or formyl group) or by direct carboxylation.[3]

Comparative Performance and Applications

The distinct substitutions on the pyrazole ring of our selected compounds lead to vastly different biological activities and applications.

Celecoxib: A Paradigm of Selective COX-2 Inhibition

Celecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain. Its diarylpyrazole structure, with the trifluoromethyl and sulfonamide moieties, is crucial for its selective binding to the COX-2 active site.

Mechanism of Action: COX-2 Inhibition

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Figure 2: Mechanism of action of Celecoxib as a COX-2 inhibitor.

The clinical efficacy of Celecoxib in treating arthritis and other inflammatory conditions is well-established. Its performance is typically quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, with a high selectivity index (COX-1 IC50 / COX-2 IC50) being desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Scaffold for Antimicrobial Agents

While not a commercial drug itself, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have shown promise as antimicrobial agents.[10][11] The presence of the chloro and phenyl substituents on the pyrazole ring appears to be important for this activity.

Derivatives of this compound have been reported to exhibit activity against various bacterial and fungal strains. For instance, certain amides derived from this carboxylic acid have demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.[12] The performance of these compounds is evaluated by determining their minimum inhibitory concentration (MIC) against a panel of microorganisms.

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid: A Cornerstone of Modern Insecticides

This di-halogenated pyrazole carboxylic acid is a vital intermediate in the synthesis of the highly effective insecticide, chlorantraniliprole.[13] Chlorantraniliprole belongs to the class of anthranilic diamide insecticides and exhibits a novel mode of action.

Mechanism of Action: Ryanodine Receptor Activation

Chlorantraniliprole Chlorantraniliprole (from the pyrazole intermediate) RyR Ryanodine Receptor (in insect muscle cells) Chlorantraniliprole->RyR Activation Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Paralysis Muscle Paralysis & Death Ca_release->Paralysis

Figure 3: Mechanism of action of Chlorantraniliprole.

Chlorantraniliprole provides excellent control of a broad spectrum of chewing pests, particularly lepidopteran larvae, in a variety of crops.[14][15] Its performance is characterized by high insecticidal potency (low LC50 or LD50 values) and a favorable safety profile for non-target organisms.[15] The insecticidal efficacy of chlorantraniliprole against various pests is well-documented, with LC50 values often in the sub-mg/L range.[16]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of the discussed compounds.

Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from established literature procedures.[7]

  • Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    • To a solution of ethyl acetoacetate in ethanol, add an equimolar amount of phenylhydrazine.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

  • Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

    • To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture at 80-90 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

    • Filter the precipitated product, wash with water, and dry.

  • Step 3: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    • Suspend the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in an aqueous solution of potassium permanganate.

    • Heat the mixture at 60-70 °C until the purple color disappears.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of test compounds.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO

    • 96-well microplate and a plate reader

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • The rate of reaction is proportional to the rate of color development.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Tale of Three Pyrazoles

The comparative analysis of Celecoxib, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid vividly illustrates the profound impact of chemical structure on biological function and application. From a highly selective anti-inflammatory drug to a scaffold for potential antimicrobials and a critical intermediate for a leading insecticide, these molecules underscore the versatility of the halogenated pyrazole carboxylic acid framework.

The insights provided in this guide, from the nuances of their synthesis and physicochemical properties to their distinct mechanisms of action, are intended to empower researchers in their pursuit of novel and improved therapeutic agents and crop protection solutions. The detailed experimental protocols offer a practical foundation for the synthesis and evaluation of new pyrazole derivatives. As our understanding of structure-activity relationships continues to evolve, the halogenated pyrazole carboxylic acid scaffold will undoubtedly remain a fertile ground for future discoveries in both medicine and agriculture.

References

Sources

Comparative Efficacy Analysis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid as a Novel Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of the novel investigational compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, against established inhibitors of human Carbonic Anhydrase IX (CA IX). As a key regulator of tumor pH, CA IX represents a critical target in oncology, particularly in the context of hypoxic solid tumors. This document provides an in-depth examination of the compound's inhibitory potency and selectivity, supported by comprehensive (hypothetical) experimental data and detailed protocols designed for reproducibility and validation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of hypoxia, which trigger a metabolic shift towards glycolysis. This results in the overproduction of lactic acid and a significant acidification of the intracellular environment. To survive and proliferate in these acidic conditions, cancer cells upregulate specific pH-regulating enzymes, most notably the transmembrane protein Carbonic Anhydrase IX (CA IX)[1][2][3][4].

CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton[1][5]. By orienting its catalytic domain extracellularly, CA IX effectively acidifies the tumor microenvironment while maintaining a more alkaline intracellular pH, a state that promotes tumor invasion, metastasis, and resistance to conventional therapies[3][6][7]. Its expression is highly restricted in normal tissues but significantly upregulated in a variety of cancers, including renal, breast, and lung carcinomas, making it an attractive and highly specific therapeutic target[1][6][8][9][10]. The inhibition of CA IX is a validated strategy to disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and, consequently, reduced cell viability and sensitization to other anticancer agents[11][12].

The pyrazole carboxylic acid scaffold has emerged as a promising pharmacophore for enzyme inhibition[13]. This guide evaluates a novel derivative, this compound, hereafter referred to as Pyrazinib-Br , and compares its efficacy against well-established CA IX inhibitors.

The Competitive Landscape: Established CA IX Inhibitors

To establish a robust benchmark for evaluating Pyrazinib-Br, we selected three well-characterized inhibitors with distinct chemical scaffolds and inhibitory profiles:

  • Acetazolamide (AZA): A first-generation, non-selective sulfonamide inhibitor of multiple carbonic anhydrase isoforms[5][14]. While not specific for CA IX, it serves as a foundational reference compound in CA inhibitor studies[5][15]. Its mechanism relies on the sulfonamide group coordinating to the zinc ion in the enzyme's active site[5][16].

  • Indisulam (E7070): A potent sulfonamide anticancer agent that inhibits several CA isoforms, including CA IX and XII[17][18][19]. It has been evaluated in clinical trials and is known to affect cell cycle progression[17][20].

  • SLC-0111: A highly selective, ureido-substituted benzenesulfonamide inhibitor of CA IX and CA XII that has undergone Phase I/II clinical trials for the treatment of advanced solid tumors[1][4][6][8][9][21]. Its selectivity for tumor-associated isoforms makes it a key comparator for next-generation inhibitors[1][2][22].

Quantitative Efficacy Comparison: In Vitro Inhibition Profiles

The inhibitory potency of Pyrazinib-Br was assessed against recombinant human CA isoforms I, II (cytosolic, off-target) and IX (tumor-associated, on-target) using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized below.

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)Selectivity Index (CA II/CA IX)
Pyrazinib-Br (Hypothetical) 185045015.5 29.0
Acetazolamide2501225 0.48
Indisulam--Potent Inhibitor -
SLC-0111>10,00098045.1 21.7

Note: Data for Pyrazinib-Br is hypothetical for illustrative purposes. Data for comparators are compiled from published literature[2]. A higher selectivity index indicates greater specificity for the target isoform CA IX over the ubiquitous off-target isoform CA II.

The hypothetical data positions Pyrazinib-Br as a highly potent and selective inhibitor of CA IX. Its Kᵢ value of 15.5 nM suggests stronger binding to the target enzyme compared to both the non-selective Acetazolamide and the selective inhibitor SLC-0111. Furthermore, its 29-fold selectivity for CA IX over CA II is superior to that of SLC-0111, indicating a potentially wider therapeutic window with fewer off-target effects.

Mechanistic Insights and Structural Rationale

The potent and selective inhibition by Pyrazinib-Br can be rationalized by its distinct structural features. While classical sulfonamide inhibitors like Acetazolamide and SLC-0111 utilize a primary sulfonamide moiety to coordinate the catalytic zinc ion, carboxylic acids represent a significant class of non-classical inhibitors[23].

The proposed mechanism involves the carboxylate group of Pyrazinib-Br anchoring to the zinc-bound water molecule within the CA IX active site. The pyrazole ring and its substituents (bromo and methyl groups) are hypothesized to form specific interactions with amino acid residues in the hydrophobic and hydrophilic pockets of the active site, thereby conferring isoform selectivity.

cluster_CAIX CA IX Active Site cluster_Inhibitor Pyrazinib-Br Zn_Ion Catalytic Zn²⁺ Hydrophobic_Pocket Hydrophobic Pocket (e.g., Val121, Leu198) Hydrophilic_Pocket Hydrophilic Pocket (e.g., Gln92, Thr200) Carboxylate Carboxylate Group (-COOH) Carboxylate->Zn_Ion Coordinates Zn²⁺-bound water Pyrazole Pyrazole Ring Pyrazole->Hydrophilic_Pocket H-Bonding Substituents Bromo & Methyl Groups Substituents->Hydrophobic_Pocket van der Waals Interactions

Caption: Proposed binding mode of Pyrazinib-Br in the CA IX active site.

To confirm this binding hypothesis, X-ray crystallography studies of the inhibitor co-crystallized with a CA IX-mimic protein would be the definitive next step[12][24][25][26][27]. Such studies would provide high-resolution structural data to visualize the precise interactions driving the observed potency and selectivity.

Experimental Methodologies

The following protocols detail the key experiments for evaluating the efficacy of novel CA IX inhibitors.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This assay measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye. It is the gold standard for determining the inhibitory potency (Kᵢ) of CA inhibitors.

cluster_prep Preparation (4°C) cluster_instrument Stopped-Flow Instrument (25°C) S1 Syringe A: CO₂-Saturated Water Mix Rapid Mixing Chamber S1->Mix S2 Syringe B: Buffer, pH Indicator, Enzyme (CA IX) & Inhibitor (Pyrazinib-Br) S2->Mix Obs Observation Cell (Spectrophotometer) Mix->Obs Reaction Initiated Data Data Acquisition: Absorbance Change vs. Time Obs->Data Monitor pH drop

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • CO₂ Solution (Syringe A): Bubble pure CO₂ gas through ice-cold deionized water for at least 30 minutes to achieve saturation (~77 mM)[13]. Maintain on ice.

    • Enzyme/Inhibitor Solution (Syringe B): Prepare a solution containing 20 mM Tris buffer (pH 8.3), 100 µM Phenol Red (pH indicator), 20 nM recombinant human CA IX, and the desired concentration of the inhibitor (e.g., Pyrazinib-Br)[28]. A range of inhibitor concentrations should be prepared to determine the Kᵢ.

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to 25°C[13].

    • Set the spectrophotometer to monitor the absorbance change of Phenol Red at 570 nm[28].

  • Data Acquisition:

    • Load Syringe A with the CO₂-saturated water and Syringe B with the enzyme/inhibitor solution.

    • Initiate rapid mixing. The hydration of CO₂ to bicarbonate and H⁺ causes a pH drop, which is monitored as a decrease in the absorbance of the phenol red indicator[13][29][30][31].

    • Record the initial linear rate of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the slope of the absorbance vs. time plot.

    • Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Cell-Based Proliferation Assay (MTT Assay)

To assess the functional consequence of CA IX inhibition on cancer cell viability, a proliferation assay is performed using a human cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., HT-29 or MDA-MB-231).

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HT-29 colon cancer cells in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Hypoxic Induction and Treatment:

    • Transfer the plate to a hypoxic chamber (1% O₂) to induce CA IX expression.

    • Treat cells with serial dilutions of Pyrazinib-Br and control inhibitors. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 72 hours under hypoxic conditions.

  • MTT Staining:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating novel CA IX inhibitors. The hypothetical data for Pyrazinib-Br (this compound) demonstrates its potential as a highly potent and selective agent, warranting further investigation. Its unique pyrazole carboxylic acid scaffold distinguishes it from classical sulfonamide-based inhibitors and may offer a differentiated pharmacological profile.

The logical progression for the development of this compound would involve:

A In Vitro Validation (Enzymatic & Cell-Based Assays) B Structural Biology (X-Ray Crystallography) A->B Confirm Binding Mode C ADME/Tox Profiling (Pharmacokinetics & Safety) A->C Assess Drug-like Properties D In Vivo Efficacy Studies (Xenograft Models) C->D Evaluate in Animal Models E Combination Therapy Studies D->E Explore Synergies

Sources

The Strategic Placement of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of halogen atoms, particularly bromine, onto the pyrazole ring can profoundly influence a molecule's physicochemical properties and pharmacological profile. This guide provides an in-depth comparison of bromo-substituted pyrazoles, elucidating how the position of bromine substitution dictates their therapeutic potential, with a focus on anticancer and kinase inhibitory activities. Experimental data is presented to support the structure-activity relationship (SAR) discussion, alongside detailed protocols for synthesis and biological evaluation.

The Significance of Bromine in Pyrazole Scaffolds: A Physicochemical Perspective

Bromine, as a substituent, imparts several key characteristics to the pyrazole ring that are advantageous for drug design. Its moderate lipophilicity can enhance membrane permeability and improve pharmacokinetic properties. Furthermore, the bromine atom is a potent halogen bond donor, a non-covalent interaction that can play a crucial role in ligand-receptor binding, enhancing both affinity and selectivity. The position of the bromine atom on the pyrazole ring—at the C3, C4, or C5 position—is not trivial and leads to distinct electronic and steric profiles, which in turn dictates the molecule's interaction with biological targets.

Comparative Analysis of Bromo-Substituted Pyrazoles in Oncology

The anticancer activity of bromo-substituted pyrazoles is a well-documented area of research. The position of the bromine atom significantly influences their cytotoxic effects against various cancer cell lines.

Anticancer Activity Data

The following table summarizes the anticancer activity of various bromo-substituted pyrazole derivatives against different cancer cell lines, providing a basis for a comparative SAR analysis.

Compound IDBromine PositionSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 4-bromo1,3-diphenyl-4-bromo-1H-pyrazolePC-3 (Prostate)5.26[1]
2 4-bromo1-(4-chlorophenyl)-3-phenyl-4-bromo-1H-pyrazoleHNO-97 (Head and Neck)10.0[2]
3 5-bromo5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyanophenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast)15.6[3]
4 3-bromo3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazoleN/A (Anti-inflammatory)N/A[1]
5 4-bromo(E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-oneHNO-97 (Head and Neck)10.56[2]
Structure-Activity Relationship Insights

From the compiled data, several SAR trends can be deduced:

  • 4-Bromo Substitution: The presence of a bromine atom at the C4 position of the pyrazole ring appears to be a recurring motif in compounds with notable anticancer activity. For instance, compounds 1 and 2 both feature a 4-bromo-pyrazole core and exhibit cytotoxicity in the low micromolar range against prostate and head and neck cancer cell lines, respectively[1][2]. This suggests that the C4 position is a "hotspot" for favorable interactions with the biological targets in these cancer cells. The electronic effect of the bromine at C4 can influence the overall electron distribution of the pyrazole ring, potentially enhancing interactions with the target protein.

  • 5-Bromo Substitution: Compound 3 , a 5-bromo-pyrazole derivative, demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line[3]. This indicates that the C5 position is also a viable point for bromine substitution to achieve anticancer effects. The steric bulk and electronic properties of the substituent at the C5 position can influence the orientation of the molecule within the binding pocket of its target.

  • Influence of Other Substituents: It is crucial to recognize that the overall activity is a result of the interplay of all substituents on the pyrazole scaffold. For example, in compound 5 , the 4-bromobenzyl ether moiety, in conjunction with the 4-bromo-pyrazole core, contributes to its potent activity against head and neck cancer cells[2]. This highlights the importance of a holistic approach to SAR analysis, considering the entire molecular architecture.

Bromo-Substituted Pyrazoles as Kinase Inhibitors

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors. The bromine substitution on the pyrazole ring can significantly impact their inhibitory potency and selectivity.

Kinase Inhibitory Activity Data

The table below presents a comparison of bromo-substituted pyrazoles as inhibitors of various kinases.

Compound IDBromine PositionTarget KinaseIC50 (nM)Reference
6 8-bromo (on fused ring)Haspin>1000 (23% inhibition at 1µM)[4]
7 N/A (General Pyrazole)VEGFR-2220[5]
8 N/A (General Pyrazole)p38α MAPKN/A[6]
Structure-Activity Relationship Insights

The available data, while not offering a direct side-by-side comparison of positional isomers, provides valuable insights:

  • Detrimental Effects of Bromine Substitution: In the case of pyrazolo[3,4-g]isoquinolines as Haspin kinase inhibitors, the introduction of a bromine atom at the 8-position of the fused ring system was found to be detrimental to the inhibitory activity (Compound 6 )[4]. This underscores that the effect of bromine substitution is highly context-dependent and specific to the target kinase's binding site topology.

  • General Efficacy of Pyrazoles in Kinase Inhibition: While specific data on bromo-isomers is limited, the broader class of pyrazole derivatives has demonstrated significant potential as inhibitors of key kinases like VEGFR-2 and p38α MAPK[5][6]. The pyrazole core acts as a versatile scaffold that can be decorated with various substituents to achieve desired inhibitory profiles. The bromine atom, with its ability to form halogen bonds, can be a valuable tool in optimizing these interactions. For instance, in the context of VEGFR-2 inhibition, the pyrazole scaffold is a key element in achieving high potency[7].

Experimental Protocols

To facilitate further research and validation of the discussed SAR, detailed experimental protocols for the synthesis of a representative bromo-substituted pyrazole and a common biological assay are provided below.

Synthesis of 4-Bromopyrazole

This protocol describes a one-pot regioselective synthesis of 4-bromopyrazole derivatives.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Arylhydrazine (e.g., phenylhydrazine)

  • N-Bromosaccharin

  • Silica gel supported sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, mix the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), and N-bromosaccharin (1.1 mmol).

  • Add a catalytic amount of silica gel supported sulfuric acid.

  • Heat the mixture under solvent-free conditions at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromopyrazole derivative.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of bromo-substituted pyrazoles against a kinase like VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (bromo-substituted pyrazoles) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant VEGFR-2 kinase, and the substrate peptide.

  • Add varying concentrations of the test compounds (typically from a serial dilution) to the reaction mixture. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams are provided.

General Structure of Bromo-Substituted Pyrazoles

Caption: General structure of a pyrazole ring indicating possible positions for bromine substitution.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (1,3-Diketone, Hydrazine) bromination Bromination (e.g., NBS) start->bromination Reaction pyrazole Bromo-Substituted Pyrazole bromination->pyrazole Purification assay Biological Assay (e.g., Kinase Inhibition) pyrazole->assay Testing data Data Analysis (IC50 Determination) assay->data sar SAR Analysis data->sar

Caption: A simplified workflow from synthesis to biological evaluation of bromo-substituted pyrazoles.

Bromo-Substituted Pyrazole Inhibiting a Kinase Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase Downstream Kinase (e.g., p38 MAPK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Regulates Inhibitor Bromo-Substituted Pyrazole Inhibitor->Kinase Inhibits

Caption: Bromo-substituted pyrazole acting as a kinase inhibitor to block a signaling pathway.

Conclusion and Future Directions

The position of bromine on the pyrazole ring is a critical determinant of its biological activity. While a 4-bromo substitution appears to be a favorable motif for anticancer agents, the overall substitution pattern ultimately dictates the compound's efficacy and selectivity. For kinase inhibitors, the role of bromine is more nuanced and target-dependent, highlighting the need for careful design and empirical testing.

Future research should focus on systematic studies that directly compare the biological activities of 3-bromo, 4-bromo, and 5-bromo pyrazole isomers against a panel of cancer cell lines and kinases. Such studies will provide a more definitive understanding of the positional effects of bromine and enable the rational design of more potent and selective therapeutic agents. Furthermore, exploring the potential of di- and tri-bromo-substituted pyrazoles could unveil novel pharmacological profiles. The strategic use of bromine in pyrazole-based drug discovery continues to be a promising avenue for the development of next-generation therapeutics.

References

Sources

A Comparative Guide to the Synthetic Routes of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a carboxylic acid, a bromine atom, and a methyl group at specific positions offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries targeting a wide range of therapeutic areas. This guide provides a comparative analysis of plausible synthetic routes to this key intermediate, offering insights into the strategic choices, potential challenges, and experimental considerations for each approach. The routes discussed are based on established principles of pyrazole chemistry, drawing from documented procedures for analogous structures.

Comparative Analysis of Synthetic Strategies

Three primary retrosynthetic strategies for the preparation of this compound are evaluated. Each route offers a unique set of advantages and disadvantages in terms of starting material availability, step economy, and potential for regioselectivity.

Route 1: Late-Stage Bromination of a Pre-formed Pyrazole Core

This approach focuses on constructing the 5-methyl-1H-pyrazole-3-carboxylic acid scaffold first, followed by the introduction of the bromine atom at the C4 position in a later step. This is often a reliable strategy as the pyrazole ring is generally amenable to electrophilic substitution.

  • Expertise & Experience: The key to this route is the high regioselectivity of bromination at the electron-rich C4 position of the pyrazole ring. The choice of brominating agent, such as N-Bromosuccinimide (NBS) or bromine, can be critical in achieving high yields and minimizing side reactions.[1] The initial cyclization to form the pyrazole core is a classic Knorr pyrazole synthesis, a robust and well-understood reaction.[2][3]

  • Trustworthiness: This route is considered highly reliable due to the predictable nature of both the pyrazole formation and the subsequent bromination. The starting materials, such as ethyl 2,4-dioxovalerate, are commercially available or readily prepared.

Experimental Protocol (Route 1)

Step 1a: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.[4]

Step 1b: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Step 1c: Hydrolysis to this compound

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.[2]

Route 2: Early-Stage Bromination and Subsequent Oxidation

This strategy involves brominating a readily available dimethylpyrazole precursor, followed by the selective oxidation of one of the methyl groups to a carboxylic acid.

  • Expertise & Experience: The critical step in this route is the selective oxidation of the C3-methyl group over the C5-methyl group. While challenging, such selectivity can sometimes be achieved based on subtle differences in the electronic environment of the two methyl groups. Potassium permanganate is a powerful oxidizing agent commonly used for converting methyl groups on heterocyclic rings to carboxylic acids.[2][3][5] The initial bromination of 3,5-dimethylpyrazole is a straightforward and high-yielding reaction.[1]

  • Trustworthiness: This route is more speculative regarding the selectivity of the oxidation step. Over-oxidation or lack of selectivity could lead to a mixture of products, complicating purification and reducing the overall yield.

Experimental Protocol (Route 2)

Step 2a: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

  • Slowly add a solution of bromine (1 equivalent) in chloroform at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3,5-dimethyl-1H-pyrazole, which is often used in the next step without further purification.

Step 2b: Oxidation to this compound

  • Suspend 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in water.

  • Heat the suspension to 80-90 °C.

  • Slowly add potassium permanganate (3-4 equivalents) in portions, maintaining the temperature below 100 °C.

  • After the addition is complete, continue heating for several hours until the purple color disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.[2][5]

Route 3: Cyclization of a Brominated Dicarbonyl Precursor

This approach builds the desired pyrazole ring from a pre-brominated dicarbonyl compound. This can be an efficient method if the brominated precursor is readily accessible.

  • Expertise & Experience: The success of this route hinges on the synthesis of the key intermediate, ethyl 2-bromo-3-oxobutanoate. The subsequent cyclization with hydrazine is expected to proceed regioselectively to give the desired 5-methyl isomer due to the initial attack of hydrazine at the more electrophilic ketone carbonyl, followed by cyclization onto the ester.

  • Trustworthiness: This route is potentially efficient, but the synthesis and stability of the brominated dicarbonyl precursor may present challenges. Such compounds can be lachrymatory and may require careful handling.

Experimental Protocol (Route 3)

Step 3a: Synthesis of Ethyl 2-bromo-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent like diethyl ether or dichloromethane, add bromine (1 equivalent) dropwise at 0 °C with stirring.

  • Allow the reaction to proceed at low temperature until the bromine color has discharged.

  • Carefully wash the reaction mixture with cold water and a dilute solution of sodium bicarbonate.

  • Dry the organic phase and use the crude ethyl 2-bromo-3-oxobutanoate immediately in the next step.

Step 3b: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2-bromo-3-oxobutanoate in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 3c: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Step 1c.

Data Presentation and Comparison

ParameterRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination & OxidationRoute 3: Cyclization of Brominated Precursor
Starting Materials Ethyl 2,4-dioxovalerate, Hydrazine, NBS3,5-Dimethylpyrazole, Bromine, KMnO4Ethyl acetoacetate, Bromine, Hydrazine
Number of Steps 323
Overall Yield (Estimated) Good to ExcellentModerateModerate to Good
Key Challenges Handling of brominating agentsSelectivity of methyl group oxidationSynthesis and stability of brominated dicarbonyl
Scalability GoodModerateModerate
Purification Standard chromatographic/recrystallization methodsPotentially challenging due to byproductsStandard chromatographic methods

Visualization of Synthetic Workflows

Route_1 A Ethyl 2,4-dioxovalerate B Ethyl 5-methyl-1H- pyrazole-3-carboxylate A->B Hydrazine Hydrate (Cyclization) C Ethyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate B->C NBS (Bromination) D 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid C->D NaOH, H2O (Hydrolysis) Route_2 A 3,5-Dimethyl-1H-pyrazole B 4-bromo-3,5-dimethyl- 1H-pyrazole A->B Br2 (Bromination) C 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid B->C KMnO4 (Oxidation)

Caption: Workflow for Route 2: Early-Stage Bromination.

Route_3 A Ethyl Acetoacetate B Ethyl 2-bromo-3-oxobutanoate A->B Br2 (Bromination) C Ethyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate B->C Hydrazine Hydrate (Cyclization) D 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid C->D NaOH, H2O (Hydrolysis)

Caption: Workflow for Route 3: Cyclization of Brominated Precursor.

Conclusion

For the synthesis of this compound, Route 1 (Late-Stage Bromination) emerges as the most robust and reliable strategy. It relies on well-established and high-yielding reactions, and the starting materials are readily accessible. While Route 2 (Early-Stage Bromination and Oxidation) is shorter in terms of the number of steps, the potential lack of selectivity during the oxidation of the methyl group presents a significant risk that could complicate the synthesis and reduce the overall yield. Route 3 (Cyclization of a Brominated Precursor) is a viable alternative, though its efficiency is highly dependent on the successful synthesis and handling of the unstable brominated dicarbonyl intermediate.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. For most laboratory-scale preparations, the predictability and reliability of Route 1 make it the recommended approach.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

Sources

A Researcher's Guide to Target Identification and Validation: A Comparative Analysis Featuring 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of modern methodologies for identifying and validating the biological targets of novel small molecules. We will use the pyrazole-containing compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , as our central case study for a molecule with a currently undefined mechanism of action. By comparing its hypothetical journey of target discovery with the well-established profiles of other pyrazole-based drugs and tool compounds, this guide offers researchers a practical framework for navigating the complexities of target deconvolution.

The Central Challenge: From Phenotype to Target

The journey of a novel bioactive compound from a phenotypic screen hit to a validated lead candidate is contingent on one critical step: identifying its molecular target(s). Understanding the specific proteins or pathways a molecule interacts with is paramount for mechanism of action studies, lead optimization, and predicting potential toxicities.[1][2] Our subject molecule, this compound, represents a common starting point in drug discovery—a structure with potential, but an unknown interactome.

To illustrate the varied outcomes and strategic considerations in target identification, we will draw comparisons with three well-characterized compounds:

  • Phenylbutazone: A classic non-steroidal anti-inflammatory drug (NSAID) with a pyrazole core. Its mechanism is well-understood as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5]

  • Celecoxib: A more modern NSAID, also a pyrazole derivative, that acts as a selective COX-2 inhibitor. Its development exemplifies the successful targeting of a specific isoform to improve safety profiles. Recent proteomic studies have also begun to uncover its off-target interactions.[6][7]

  • Staurosporine: A natural product that is a potent but non-selective, ATP-competitive protein kinase inhibitor.[8] It serves as an excellent case for compounds with broad target classes, highlighting the need for comprehensive profiling.[9][10]

This guide will dissect the experimental strategies and workflows a researcher would employ to take our topic compound from a biological "hit" to a validated target, comparing the potential findings with what is known about our reference molecules.

Part 1: Strategies for Unbiased Target Identification

The initial phase of target deconvolution aims to cast a wide net to generate a list of potential protein binders. This is often achieved through unbiased, proteome-wide approaches that can be broadly categorized into affinity-based and label-free methods.[11][12]

Affinity-Based Approaches: Fishing for Targets

The most established method for target identification is affinity chromatography coupled with mass spectrometry (AC-MS).[13][14] This technique relies on immobilizing the small molecule to "fish" for its binding partners directly from a cell or tissue lysate.[2]

Experimental Protocol: Photo-Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound incorporating three key features: the parent molecule for target recognition, a photoreactive group (e.g., a diazirine) for covalent cross-linking upon UV irradiation, and a sorting tag (e.g., biotin) for enrichment.[15]

  • Lysate Incubation: Prepare a protein lysate from a biologically relevant cell line or tissue. Incubate the lysate with the synthesized photo-affinity probe.

  • UV Cross-linking: Irradiate the mixture with UV light to induce covalent bond formation between the probe and its interacting proteins.[15]

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.

  • Washing and Elution: Perform extensive washing steps to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Identification: Separate the eluted proteins via SDS-PAGE. Excise unique protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][15]

Logical Workflow for AC-MS

cluster_prep Preparation cluster_capture Capture & Enrichment cluster_analysis Analysis A Synthesize Photo-Affinity Probe C Incubate Probe with Lysate A->C B Prepare Cell Lysate B->C D UV Cross-linking C->D E Capture on Streptavidin Beads D->E F Wash Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Separation G->H I LC-MS/MS Identification H->I

Caption: Workflow for Photo-Affinity Chromatography-Mass Spectrometry.

Label-Free Approaches: Detecting Interaction in a Native State

A significant drawback of affinity-based methods is the requirement to chemically modify the compound, which can alter its binding properties. Label-free methods overcome this by using the unmodified small molecule.[16]

DARTS operates on the principle that small molecule binding stabilizes a protein's structure, making it more resistant to proteolysis.[17][18]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO).[19]

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a defined period. The protease will digest proteins, but target proteins stabilized by the compound will be partially protected.[18]

  • Quenching and Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE.

  • Identification: Look for protein bands that are present or more intense in the compound-treated lanes compared to the control. Excise these bands for identification by mass spectrometry.[19]

DARTS Experimental Workflow

A Prepare Cell Lysate B Incubate with Compound vs. Vehicle A->B C Limited Proteolysis (e.g., Thermolysin) B->C D Quench Digestion C->D E SDS-PAGE Analysis D->E F Identify Protected Bands by MS E->F

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

CETSA is a powerful technique that can be used in cell lysates, intact cells, and even tissues. It is based on the concept that ligand binding increases the thermal stability of a target protein.[20][21]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while compound-bound proteins will remain soluble at higher temperatures.[22][23]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or, for a proteome-wide scale (Thermal Proteome Profiling - TPP), by quantitative mass spectrometry.[6] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

CETSA Experimental Workflow

A Treat Intact Cells with Compound B Heat Aliquots to Various Temperatures A->B C Lyse Cells B->C D Separate Soluble vs. Aggregated Proteins C->D E Analyze Soluble Fraction (Western Blot or MS) D->E F Identify Proteins with Thermal Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparison of Target Identification Methodologies

FeatureAffinity Chromatography (AC-MS)Drug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)
Compound Modification Required (potential to alter binding)Not required (uses native compound)Not required (uses native compound)
Primary Principle Physical binding and "pull-down"Protection from proteolysisThermal stabilization upon binding
Cellular Context Primarily cell lysatesPrimarily cell lysatesLysates, intact cells, tissues
Key Advantage Directly identifies binding partnersSimple, rapid, no modification neededMeasures target engagement in a physiological context
Key Limitation Modification may create artifactsMay miss targets not stabilized against the chosen proteaseLess sensitive for weak binders; not all proteins show a clear thermal shift
Ideal Application Identifying high-affinity, direct bindersInitial unbiased screening for soluble targetsValidating target engagement in living cells

Part 2: Hit Validation and Mechanistic Confirmation

Identifying a list of putative targets is only the first step. Rigorous validation is required to confirm a direct, biologically relevant interaction.

Genetic Validation

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 knockout, can determine if modulating the expression of a candidate target protein recapitulates or alters the phenotypic effect of the compound.[25][26]

Experimental Protocol: siRNA Knockdown Screen

  • Library Screening: Plate cells in multi-well plates and transfect with an siRNA library targeting the candidate genes identified in the primary screen.

  • Compound Treatment: After allowing time for gene knockdown, treat the cells with this compound at a concentration that produces a partial effect (e.g., IC50).

  • Phenotypic Readout: Measure the same phenotypic endpoint used in the initial discovery screen (e.g., cell viability, reporter gene expression).

  • Data Analysis: Identify siRNAs that either sensitize the cells to the compound (indicating the target is part of a compensatory pathway) or confer resistance (strongly suggesting the gene encodes a direct target).

Biophysical Validation

Direct binding between the compound and a purified candidate protein should be quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). These techniques provide definitive evidence of a physical interaction and measure key binding parameters such as affinity (Kd) and stoichiometry.[26]

Comparative Case Studies: What Might We Find?

By applying this workflow to this compound, the results could be compared to the known profiles of our reference compounds.

CompoundExpected Target ProfileRelevant Validation Techniques
Phenylbutazone High-confidence hits on COX-1 and COX-2.[27]Direct enzyme inhibition assays; siRNA knockdown of COX-1/2 should blunt the anti-inflammatory response.
Celecoxib Primary hit on COX-2, with much lower affinity for COX-1. Proteome-wide methods like TPP might reveal additional off-targets.[6]Comparative enzyme assays (COX-1 vs. COX-2); Biophysical validation (ITC/SPR) to quantify selectivity.
Staurosporine A large number of protein kinases identified across multiple families.[28]Kinome Profiling: A specialized service to screen the compound against a large panel of purified kinases to quantify its inhibitory activity and selectivity profile.[29][30][31][32]
This compound Unknown. Could be a single, novel target, a specific enzyme class (e.g., a different kinase or a metabolic enzyme), or have multiple targets. The unbiased screening approach is essential to reveal its mechanism.The full suite of validation techniques would be required, guided by the nature of the primary hits.

Conclusion: An Integrated Approach is Key

The identification and validation of a novel compound's target is a challenging but critical phase of drug discovery.[33][34] As illustrated with our subject molecule, this compound, no single method is sufficient. A successful strategy relies on an integrated workflow that begins with broad, unbiased screening—using complementary techniques like AC-MS, DARTS, and CETSA—to generate high-quality candidate targets. This is followed by rigorous genetic and biophysical validation to confirm the biological relevance of the findings. By comparing the journey of a new molecule to the well-trodden paths of established drugs like Phenylbutazone and Celecoxib, researchers can design more effective, self-validating experimental plans to confidently deconvolute the mechanism of action of their compounds.

References

  • Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube.
  • The Science Behind Phenylbutazone: Mechanism and Therapeutic Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Science Behind Phenylbutazone: Mechanism of Action and Therapeutic Effects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the mechanism of Phenylbutazone? (2024, July 17).
  • Phenylbutazone. (n.d.). PubChem.
  • Step-by-Step Protocol: How to Perform a DARTS Assay. (n.d.).
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Drug Affinity Responsive Target Stability (DARTS)
  • Lomenick, B., et al. (2014). Drug affinity responsive target stability (DARTS)
  • The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018, September 10).
  • Kinome Profiling. (2024, October 19). Oncolines B.V.
  • Bantscheff, M., et al. (n.d.). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. PubMed.
  • ITSA staurosporine-target profiling in living K562 cells a Volcano plot... (n.d.).
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025, August 6).
  • Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. (n.d.). PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). News-Medical.net.
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.). Benchchem.
  • Challenges in Small Molecule Targeted Drug Development. (2024, April 25). MolecularCloud.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
  • Target prediction process based on small molecule ligands. The workflow... (n.d.).
  • Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus. (2021, February 25). PubMed.
  • Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS.
  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (n.d.).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central.
  • Target Deconvolution and Mechanism of Action. (n.d.). Selvita.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Drug Discovery Workflow - Wh
  • Staurosporine targets the Hippo pathway to inhibit cell growth. (n.d.). Oxford Academic.
  • Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. (n.d.). DTIC.
  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Small-molecule Target and Pathway Identific
  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). PubMed Central.
  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PubMed Central.
  • A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences.
  • Celecoxib. (n.d.). Wikipedia.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central.
  • Celecoxib. (n.d.). CNGBdb.
  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1).
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.
  • Celecoxib - Drug Targets, Indications, Patents. (n.d.).

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel pyrazole compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. In the landscape of modern drug discovery, establishing the selectivity of a lead candidate is as critical as demonstrating its on-target efficacy. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a major cause of late-stage clinical failures.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its versatility allows for the synthesis of diverse analogues with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[4][5][6] This guide uses this compound as a case study to illustrate a robust, self-validating methodology for cross-reactivity assessment, comparing it with structurally similar alternatives to understand how subtle chemical modifications can profoundly influence selectivity.

Given the prevalence of pyrazole-based compounds as kinase inhibitors, this guide will hypothesize that this compound is a potent inhibitor of a hypothetical primary target, "Kinase A," and will outline the process to profile its selectivity against a panel of related kinases.

Comparative Compound Selection: The Impact of Substitution

To understand the structure-activity relationship (SAR) and its influence on selectivity, we will compare our lead compound with two structurally related analogues. The selection of these comparators is designed to probe the effects of removing or altering key functional groups on the pyrazole core.

Compound IDStructureKey FeaturesRationale for Inclusion
LEAD-01 This compoundBromo and methyl substitutions on the pyrazole ring.The primary compound of interest for selectivity profiling.
COMP-01 4-bromo-1H-pyrazole-3-carboxylic acidLacks the methyl group at the 5-position.[7]To assess the contribution of the methyl group to potency and selectivity.
COMP-02 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acidEthyl group at the 1-position and methyl at the 3-position.[8]To evaluate the impact of N-alkylation and substituent rearrangement on target engagement.

Experimental Design for Cross-Reactivity Profiling

A tiered approach is employed for assessing cross-reactivity. This begins with a broad, high-throughput primary screen to identify potential off-target interactions, followed by more focused secondary assays to confirm and quantify these interactions.

1. Primary Screening: Broad Kinase Panel

The initial step involves screening LEAD-01 and the comparator compounds against a diverse panel of kinases at a single, high concentration (e.g., 10 µM). This provides a global view of selectivity and identifies potential "hits" for further investigation. A common method for this is a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the kinase active site.

2. Secondary Screening: Dose-Response and IC50 Determination

Any kinase where significant inhibition (e.g., >50%) is observed in the primary screen is then subjected to a dose-response analysis. This involves incubating the kinase with a range of concentrations of the test compounds to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of potency against different targets.

3. Cellular Assays: Target Engagement and Functional Consequences

To confirm that the observed in vitro inhibition translates to a cellular context, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9] It assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9] An increase in the melting temperature of a kinase in the presence of the compound indicates direct binding.

G cluster_0 Experimental Workflow A Primary Screening (Broad Kinase Panel @ 10 µM) B Identify Off-Target 'Hits' (>50% Inhibition) A->B High-Throughput Data C Secondary Screening (IC50 Determination) B->C Prioritized Kinases D Cellular Target Engagement (CETSA) C->D Confirmed Off-Targets E Selectivity Profile D->E In-Cell Validation

Caption: A tiered workflow for cross-reactivity profiling.

Illustrative Experimental Data and Analysis

The following tables present hypothetical, yet plausible, data from our cross-reactivity investigation.

Table 1: Primary Kinase Screen (% Inhibition at 10 µM)

Kinase TargetLEAD-01COMP-01COMP-02
Kinase A (Primary) 98% 85% 95%
Kinase B65%45%75%
Kinase C20%15%25%
Kinase D80%70%88%
Kinase E10%5%12%

From this primary screen, Kinases B and D are identified as significant off-targets for all three compounds.

Table 2: Secondary Screen (IC50 Values in nM)

Kinase TargetLEAD-01COMP-01COMP-02
Kinase A (Primary) 50 250 75
Kinase B8001500600
Kinase D450900350

This quantitative analysis reveals that while all compounds inhibit Kinases B and D, they do so with significantly lower potency compared to the primary target, Kinase A. LEAD-01 demonstrates a favorable selectivity profile, with a >15-fold window between its primary target and the most potent off-target. The absence of the methyl group in COMP-01 appears to reduce overall potency, while the modifications in COMP-02 enhance off-target activity against Kinase D.

Table 3: Cellular Thermal Shift Assay (ΔTm in °C at 10 µM)

Kinase TargetLEAD-01COMP-01COMP-02
Kinase A (Primary) +4.5 +2.0 +4.0
Kinase B+1.5+0.5+2.0
Kinase D+2.5+1.0+3.0

The CETSA data corroborates the in vitro findings, confirming that all three compounds engage with the primary target and the identified off-targets in a cellular environment. The magnitude of the thermal shift (ΔTm) correlates with the binding affinity determined in the secondary screen.

Sources

A Senior Application Scientist's Guide: Benchmarking 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Against Commercial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous commercial drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity drug Rimonabant.[2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, such as anti-inflammatory, analgesic, anticancer, and enzyme inhibitory effects.[4][5][6]

This guide focuses on a specific, substituted pyrazole: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (hereafter referred to as Compound BMPCA ). The objective of this document is to provide a comprehensive framework for benchmarking BMPCA against established commercial compounds. We will use the selective COX-2 inhibitor, Celecoxib , as our primary commercial comparator, given the well-documented role of pyrazoles in anti-inflammatory drug discovery.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causality behind experimental choices, providing a robust, self-validating system for compound evaluation. We will detail the necessary physicochemical profiling, biological activity assays, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessments required for a thorough comparison.

Part 1: Physicochemical and Drug-Likeness Profiling

Before investing in complex biological assays, a fundamental understanding of a compound's physicochemical properties is paramount. These parameters heavily influence a compound's "drug-likeness," affecting everything from solubility and absorption to its interaction with biological targets.

Rationale for Parameter Selection:

  • Molecular Weight (MW): A key component of Lipinski's Rule of Five, lower MW is often associated with better absorption.

  • LogP: A measure of lipophilicity, which affects cell membrane permeability and oral bioavailability.

  • Aqueous Solubility: A critical factor for in vitro assay performance and in vivo absorption. Poor solubility can lead to underestimated potency and erratic bioavailability.[7]

  • pKa: The acid dissociation constant influences a compound's charge state at different physiological pH values, which impacts solubility, permeability, and target binding.

Comparative Physicochemical Data:

PropertyThis compound (BMPCA)Celecoxib (Commercial Comparator)Justification
Molecular Formula C₅H₅BrN₂O₂C₁₇H₁₄F₃N₃O₂SFoundational Identifier
Molecular Weight 219.03 g/mol 381.37 g/mol Influences diffusion and absorption
cLogP (Predicted) 1.2 - 1.53.5 - 4.0Key indicator of lipophilicity and permeability
Aqueous Solubility To be determined experimentallyPoorly solubleCritical for bioavailability and assay validity[7]
pKa (Predicted) ~3.5-4.5 (Carboxylic Acid)~11.1 (Sulfonamide)Determines ionization state at physiological pH

Note: Predicted values should be confirmed experimentally. The following sections provide protocols for determining aqueous solubility.

Part 2: Biological Activity Profiling: A Case Study in COX-2 Inhibition

The structural similarity of pyrazoles to the core of Celecoxib provides a strong rationale for evaluating BMPCA as a potential inhibitor of cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Overall Benchmarking Workflow

The following diagram illustrates the logical flow for a comprehensive benchmarking study, starting from initial characterization and progressing through detailed biological and ADME profiling.

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Early ADME Assessment P1 Physicochemical Characterization (MW, LogP, pKa) P2 Aqueous Solubility (Kinetic & Thermodynamic) P1->P2 B1 Primary Screen: COX-2 Enzyme Inhibition Assay (IC50) P2->B1 B2 Selectivity Screen: COX-1 Enzyme Inhibition Assay (IC50) B1->B2 B3 Mechanism of Action (MOA) Studies B2->B3 A1 Metabolic Stability (Microsomal Assay) B3->A1 A2 Permeability (e.g., PAMPA) A1->A2 D1 D1 A2->D1 Data Synthesis & SAR Analysis

Caption: High-level workflow for benchmarking a novel compound.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[8]

Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The peroxidase component is essential for the conversion of PGG₂ to PGH₂, and its activity is directly coupled to the cyclooxygenase activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Compound BMPCA and Celecoxib (positive control) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of BMPCA and Celecoxib in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reagent Preparation: In the assay buffer, prepare a solution containing the COX enzyme (COX-1 or COX-2) and heme.

  • Plate Loading:

    • Add 1 µL of the serially diluted compounds (or DMSO as a vehicle control) to the wells of the 96-well plate.

    • Add the enzyme/heme solution to each well.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add a solution containing arachidonic acid and TMPD to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance (at ~590 nm) or fluorescence of the plate every minute for 15-20 minutes. The rate of change in signal is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the data, setting the velocity of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Interpreting the Results:

  • Potency: A lower IC₅₀ value indicates greater potency.[8]

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2 (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2, which is a desirable attribute for minimizing side effects.

Part 3: Foundational ADME & Safety Profiling

Promising biological activity must be paired with acceptable ADME properties for a compound to be a viable drug candidate. Here, we outline two critical early-stage ADME assays.

Experimental Protocol: Aqueous Solubility Assessment

Solubility is arguably one of the most critical early ADME parameters. We will describe a kinetic solubility assay, which is a high-throughput method suitable for early discovery.[10][11]

Principle: This method, often performed by nephelometry, measures the light scattering caused by compound precipitation when a concentrated DMSO stock is diluted into an aqueous buffer.[7]

S1 Prepare 10 mM stock of compound in DMSO S2 Serially dilute stock in a DMSO plate S1->S2 S3 Transfer small volume (e.g., 2µL) to 96-well plate S2->S3 S4 Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentration S3->S4 S5 Incubate with shaking (e.g., 2 hours) S4->S5 S6 Measure turbidity/nephelometry (light scattering) S5->S6 S7 Determine concentration at which precipitation occurs S6->S7

Caption: Workflow for a kinetic solubility assay.

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of BMPCA in 100% DMSO.[7]

  • Plate Setup: Dispense the DMSO stock into a 96-well plate and perform serial dilutions in DMSO.

  • Dilution into Buffer: Transfer 2 µL from each well of the DMSO plate into a corresponding well of a clear-bottom 96-well plate. Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. This results in a 100x dilution and a final DMSO concentration of 1%.[7]

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the light scattering in each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering above the background.

Causality: We perform this assay early because poor solubility can confound the results of all subsequent biological assays. A compound that precipitates in the assay buffer will have an apparent potency that is much lower than its true value.[12]

Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

This in vitro assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes in the liver, which is a primary route of drug clearance.

Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Compound BMPCA and a control compound with known stability (e.g., Verapamil - low stability, Buspirone - high stability)

  • Acetonitrile with internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a solution of liver microsomes and the test compound in phosphate buffer to 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Interpreting the Results: A shorter half-life indicates lower metabolic stability, suggesting the compound may be cleared rapidly in vivo. This can be a liability for developing a drug with a suitable dosing regimen.

Summary and Forward Outlook

This guide provides a structured, multi-faceted approach to benchmarking This compound (BMPCA) . By systematically evaluating its physicochemical properties, biological activity against a relevant target, and fundamental ADME characteristics, researchers can build a comprehensive data package.

Final Comparative Data Summary Table (Illustrative):

ParameterThis compound (BMPCA)Celecoxib (Commercial Comparator)Implication
COX-2 IC₅₀ (nM) [Experimental Value]~20-80 nMPotency against target
COX-1 IC₅₀ (nM) [Experimental Value]~5,000-15,000 nMOff-target activity
Selectivity Index [Calculated Value]>100Safety profile
Kinetic Solubility (µM) [Experimental Value]< 1 µMPotential for absorption issues
Microsomal Half-Life (min) [Experimental Value]~30-60 minIn vivo clearance rate

The true value of BMPCA can only be understood by placing these experimental results in context with established drugs like Celecoxib. If BMPCA demonstrates high potency, excellent selectivity, and favorable solubility and stability profiles, the substitutions at the 4- (bromo) and 5- (methyl) positions could be identified as key contributors to an improved pharmacological profile, warranting further investigation in more advanced preclinical models.

References

  • BenchChem Technical Support Team. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. [Link]

  • Zalubovskis, R., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters.
  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536013, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • Norman, M. H., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

  • Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Chemistry and Technology.
  • Smolecule. (2023). 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid.
  • Tijjani, H., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. [Link]

  • Beil, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). med-file.com.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Some commercialized pyrazole-containing compounds. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BenchChem. (2025). A,6 solubility and stability testing.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2744334, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Kumar, A., et al. (n.d.).
  • George, S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a critical component of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-52-5), a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of trust and expertise in chemical handling.

Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of a compound is the first step in safe handling. While comprehensive toxicological data for this compound is not fully available, data from closely related pyrazole derivatives provides a strong basis for risk assessment.[1][2] The presence of a bromine atom classifies it as a halogenated organic compound, which requires specific disposal considerations.[3][4][5][6]

Table 1: Physicochemical and Hazard Data

Property Value / Information Source
Chemical Name This compound -
CAS Number 82231-52-5 [7]
Molecular Formula C₅H₅BrN₂O₂ [8]
GHS Hazard Statements Based on analogous compounds: • H302: Harmful if swallowed • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation [8][9][10][11][12]
GHS Pictogram GHS07 (Exclamation Mark) [9][13]

| Signal Word | Warning |[8][9][13] |

Immediate Safety Protocols
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[3][4] Mandatory PPE includes:

    • Safety goggles with side-shields or a face shield.[4][14]

    • A flame-resistant lab coat.[4]

    • Nitrile gloves.[3][4]

    • Closed-toe shoes.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][16][17]

    • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.[15][16][17]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[15][16][17][18]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in disposing of this compound is its strict segregation as halogenated organic waste .[3][6]

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste often requires high-temperature incineration to ensure the complete destruction of the molecules and prevent the formation of highly toxic byproducts like dioxins and furans. Mixing these wastes can lead to regulatory violations, increased disposal costs, and significant environmental and safety risks.[5] Non-halogenated solvents, on the other hand, may sometimes be recycled or disposed of via different methods. Therefore, never mix this compound or its solutions with non-halogenated waste streams like acetone, ethanol, or hexane.[6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and compliance.

Step 1: Practice Waste Minimization

The most effective disposal strategy begins with generating less waste.

  • Order only the quantity of the chemical needed for your experiments.[19][20]

  • Design experiments to use the smallest scale feasible to achieve the desired results.[19][20]

  • Maintain a chemical inventory to avoid ordering duplicates and to share surplus chemicals with other labs where permissible.[19][20]

Step 2: Select and Prepare the Waste Container
  • Container Type: Use a designated, chemically compatible container, clearly marked for "Halogenated Organic Waste".[5][6][21] Glass or high-density polyethylene (HDPE) bottles with screw caps are generally appropriate.[21] Avoid using metal containers for acidic compounds.[22]

  • Condition: The container must be in good condition, clean, and leak-proof.[21][23] If reusing a container, completely deface or remove the original label.[21][24]

  • Venting: Do not seal the container so tightly that pressure could build up, but ensure it is closed to prevent fumes from escaping. Never leave a funnel in the container.[23]

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[24][25]

  • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[23][26]

  • The label must include:

    • The words "Hazardous Waste".[23][24]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[23]

    • An accurate list of all constituents and their approximate percentages, including any solvents.[23]

    • The relevant hazard characteristics (e.g., Irritant, Harmful).[24]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[19][20][24]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[23][27]

  • Segregation: Store the halogenated waste container in secondary containment (such as a spill tray) to prevent spills and leaks.[22] Ensure it is segregated from incompatible materials, particularly strong bases and oxidizers.[16][25]

  • Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic wastes.[19][20][27]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[19][23]

Step 5: Arrange for Final Disposal
  • When the container is nearly full (e.g., 90% capacity) or when your project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[19][28]

  • Complete the required chemical waste pickup form, providing all necessary information from your waste label.[23][28]

Managing Contaminated Materials & Spills

  • Contaminated Solids: Disposable labware (gloves, pipette tips, weigh boats, etc.) contaminated with this compound must also be disposed of as hazardous waste. Place these items in a sealed, clearly labeled bag or container and manage it alongside your primary halogenated waste stream.[27]

  • Small Spills: For minor spills, absorb the material with an inert absorbent like vermiculite or sand.[5] Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[15][29] Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[27]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[30]

Disposal of Empty Containers

An "empty" container that held this compound is not necessarily non-hazardous.

  • Triple rinse the empty container with a suitable solvent (e.g., water or a solvent in which the compound is soluble).[25][28]

  • Crucially, the rinsate from this process is considered hazardous waste. Collect the rinsate and add it to your "Halogenated Organic Waste" container.[28]

  • After triple rinsing, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for glass or plastic recycling/trash.[20][25]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Waste Generation: This compound or contaminated material decision1 Solid, Liquid, or Contaminated Debris? start->decision1 process_solid Place in a compatible, sealed container for solid halogenated waste. decision1->process_solid Solid/Debris process_liquid Pour into a compatible, designated 'Halogenated Liquid Waste' carboy. decision1->process_liquid Liquid labeling Label Container as 'Hazardous Waste' with full chemical name and constituents. process_solid->labeling process_liquid->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage decision2 Container >90% full or waste no longer generated? storage->decision2 decision2->storage No request_pickup Complete and submit waste pickup request to EHS. decision2->request_pickup Yes end_point Disposal Complete (Handled by EHS) request_pickup->end_point

Caption: Decision workflow for handling and disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Texas at Austin. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Acros Organics. [Link]

  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • SAFETY DATA SHEET - 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. Fisher Scientific. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound, grounded in established safety protocols and an understanding of the material's specific hazards.

Hazard Analysis and Risk Assessment

This compound is a powdered organic compound that presents multiple hazards requiring stringent control measures. A thorough understanding of these risks is the foundation of safe handling.

Hazard Identification:

Based on available Safety Data Sheet (SDS) information, the primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4]

The powdered nature of this solid necessitates special precautions to prevent the generation and inhalation of dust.[5][6] As a carboxylic acid, it may also be corrosive and incompatible with bases.[7] Furthermore, as a brominated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal procedures.[8][9]

Risk Mitigation Strategy:

Our safety protocol is built on the "Hierarchy of Controls," prioritizing engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).

Hazard Category Hazard Statement Primary Engineering & Administrative Controls Required Personal Protective Equipment (PPE)
Inhalation H332: Harmful if inhaled. H335: May cause respiratory irritation.[1]All handling of the solid must occur within a certified chemical fume hood.[5][10][11] Use wet cleaning methods for decontamination to avoid aerosolizing dust.[6]NIOSH-approved respirator if fume hood is not available or during large-scale operations.
Skin Contact H312: Harmful in contact with skin. H315: Causes skin irritation.[1]Designate a specific work area.[10] Use appropriate tools (spatulas, weigh boats) to avoid direct contact.[6]Chemical-resistant lab coat.[12] Chemical-resistant gloves (e.g., nitrile).[12][13] Fully enclosed shoes.[14]
Eye Contact H319: Causes serious eye irritation.[1]Work within a fume hood with the sash positioned as a splash shield.[11]Chemical splash goggles or safety glasses with side shields.[12][13][15] A face shield is recommended when a significant splash risk exists.[12]
Ingestion H302: Harmful if swallowed.[1]Prohibit eating, drinking, and smoking in the laboratory.[1][15] Wash hands thoroughly after handling.[1]Not applicable (mitigated by work practices).

Operational Protocol: From Receipt to Disposal

This section provides a step-by-step guide for handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (82231-52-5), and all relevant hazard pictograms.[14][16]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[2][4][15]

    • Keep the container tightly closed.[2][15]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[2][7]

    • Do not store in metal cabinets, which can be susceptible to corrosion from acidic compounds.[7]

Weighing and Preparation of Solutions

The primary risk during this stage is the generation of airborne dust.[5] All weighing and solution preparation must be conducted within a certified chemical fume hood.

Step-by-Step Weighing Procedure:

  • Prepare the Work Area: Designate a specific area within the fume hood for handling the powder. Cover the work surface with absorbent bench paper.[10]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[12][15]

  • Tare the Container: Place a weigh boat or a suitable receiving vessel on the balance inside the fume hood and tare it. Using a vented balance enclosure or conducting weighing within a fume hood is crucial to contain any airborne particles.[5]

  • Transfer the Powder: Carefully transfer the required amount of this compound from the stock bottle to the tared container using a spatula.[6] Avoid any scooping or pouring actions that could generate dust.

  • Close Containers: Immediately and securely close the stock bottle.[6]

  • Dissolution: If preparing a solution, slowly add the weighed solid to the solvent to minimize splashing.[12]

  • Initial Decontamination: Wipe the spatula and any other tools with a damp cloth or paper towel to remove residual powder before removing them from the fume hood. Dispose of the cloth as contaminated solid waste.

Weighing_Workflow cluster_FumeHood Inside Chemical Fume Hood Start 1. Prepare Work Area (Bench Paper) Weigh 2. Tare Vessel & Weigh Powder Start->Weigh Minimize Dust Dissolve 3. Prepare Solution (If Applicable) Weigh->Dissolve Slow Addition Clean 4. Initial Decontamination (Wipe Tools) Dissolve->Clean Waste Dispose of Contaminated Waste Clean->Waste Outside Outside Fume Hood

Caption: Workflow for weighing powdered this compound.

Handling During Reaction
  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain vapors and prevent exposure.

  • Ventilation: Ensure all work is performed in a fume hood or with adequate local exhaust ventilation.[11]

  • Temperature Control: Be aware of the potential for hazardous fume generation at elevated temperatures.

Spill Management

Accidental spills must be handled promptly and safely.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don appropriate PPE, including a respirator if necessary, before re-entering the area.

  • Cleanup (Solid Spill):

    • Do NOT dry sweep the powder.[11]

    • Carefully cover the spill with absorbent pads.[9]

    • Gently wet the material with a suitable solvent (e.g., water, if compatible) to prevent dust generation.[10]

    • Use a scoop or shovel to collect the material and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper waste segregation and disposal are critical to ensure safety and regulatory compliance. As a halogenated organic compound, this compound must not be disposed of down the drain.[9]

Waste Segregation:

  • Halogenated Organic Waste:

    • Any unused or waste product, along with any solutions containing this compound, must be collected in a dedicated "Halogenated Organic Waste" container.[8][9][17]

    • The container must be clearly labeled, kept closed when not in use, and be in good condition.[9]

  • Contaminated Solid Waste:

    • All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, absorbent pads) must be collected in a separate, clearly labeled container for solid hazardous waste.[12][18]

Disposal_Plan cluster_WasteStreams Waste Segregation Source This compound (Used or Unused) Liquid_Waste Solutions & Unused Product Source->Liquid_Waste Solid_Waste Contaminated PPE, Weigh Boats, Paper Source->Solid_Waste Halogenated_Container Halogenated Organic Liquid Waste Container Liquid_Waste->Halogenated_Container Collect in Designated Carboy Solid_Container Contaminated Solid Waste Container Solid_Waste->Solid_Container Collect in Labeled Bag/Bin

Caption: Waste disposal plan for this compound.

References

  • Safety Guidelines For Using Powdered Chemicals. (2015, March 20). PVS Chemicals.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
  • SAFETY D
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • SAFETY D
  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
  • Safety Data Sheet. (2025, September 8). Angene Chemical.
  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, August 24). Fisher Scientific.
  • This compound | 82231-52-5. ChemicalBook.
  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd.
  • SAFETY DATA SHEET. (2019, March 28). Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.